molecular formula C40H62ClN9O15S B609032 Micropeptin 478A CAS No. 186368-49-0

Micropeptin 478A

Número de catálogo: B609032
Número CAS: 186368-49-0
Peso molecular: 976.5 g/mol
Clave InChI: XQAUOXBHKXOGBQ-NXVVUEFESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Micropeptin 478A is a cyclic depsipeptide natural product isolated from the cyanobacterium Microcystis aeruginosa . It belongs to the cyanopeptolin class of compounds, which are characterized by a conserved six-amino-acid cyclic structure and a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue . This structural class is known for its potent activity in inhibiting serine proteases . The primary and specific research value of this compound lies in its function as a potent inhibitor of the key serine protease plasmin . Plasmin is a central enzyme in the fibrinolysis system, and its regulated activity is crucial in various physiological and pathological processes, including tissue remodeling, cell migration, and inflammation. Consequently, this compound serves as a valuable pharmacological tool for investigating plasmin-driven mechanisms in diverse research contexts, such as cancer metastasis, wound healing, and cardiovascular disease . By selectively targeting plasmin, this compound helps researchers elucidate the complex role of proteolytic pathways in both normal and disease states. The study of cyanobacterial peptides like this compound also contributes significantly to the field of chemical ecology, as these metabolites are understood to mediate competitive interactions within microbial communities . As a representative of the diverse bioactive metabolites produced by cyanobacteria, this compound underscores the potential of these organisms as a source of novel compounds for drug discovery and biochemical research .

Propiedades

Número CAS

186368-49-0

Fórmula molecular

C40H62ClN9O15S

Peso molecular

976.5 g/mol

Nombre IUPAC

[(2S)-3-[[(2R,5S,8S,11S,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-2-[(2R)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate

InChI

InChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20+,21-,24-,25-,26-,28-,29+,30-,31-,32+/m0/s1

Clave InChI

XQAUOXBHKXOGBQ-NXVVUEFESA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Micropeptin 478A;  Micropeptin 478 A;  Micropeptin 478-A; 

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Micropeptin 478A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micropeptins are a class of cyclic depsipeptides produced by various genera of cyanobacteria, notably Microcystis.[1] These non-ribosomally synthesized peptides are characterized by the presence of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue and an ester linkage.[2] The micropeptin family of compounds has garnered significant interest within the scientific community due to their diverse and potent biological activities, particularly as protease inhibitors.[1][3] This technical guide focuses on the discovery, isolation, and structural elucidation of a specific congener, Micropeptin 478A, a potent plasmin inhibitor.[4][5]

Discovery

This compound was first isolated from the cultured cyanobacterium Microcystis aeruginosa (strain NIES-478).[4][5] The discovery was part of a broader screening program for protease inhibitors from microalgae.[5] Plasmin, a serine protease that plays a crucial role in the regulation of blood coagulation, was the primary target for the screening assay.[4][5] The aqueous layer of an extract from this cyanobacterium showed potent plasmin inhibitory activity, leading to the isolation and characterization of this compound and its analogue, Micropeptin 478-B.[4]

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C40H61N9O15SCl[5]
Appearance Colorless amorphous powder[5]
Pseudomolecular Ion (FABMS) m/z 976/978 [M + H]+[5]
Plasmin Inhibition (IC50) 0.1 µg/mL[4][5]
Amino Acid Composition 1 mol Thr, 1 mol Arg, 2 mol Ile[5]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound.

Cultivation of Microcystis aeruginosa (NIES-478)

Details on the specific growth media and culture conditions for Microcystis aeruginosa (NIES-478) were not provided in the primary discovery papers. However, general protocols for culturing cyanobacteria are widely available.[6]

Extraction and Isolation

The isolation of this compound followed a multi-step extraction and chromatographic purification process.

  • Extraction: Freeze-dried cells of M. aeruginosa (27.6 g) were extracted with 80% methanol.[4][5]

  • Solvent Partitioning: The methanol extract was partitioned between water and diethyl ether. The aqueous layer, which exhibited potent plasmin inhibitory activity, was then further extracted with n-butanol.[4][5]

  • Chromatographic Purification: The bioactive n-butanol extract was subjected to ODS (octadecylsilane) flash chromatography for further purification to yield pure this compound.[4]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods.

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) was used to determine the molecular weight and the presence of a chlorine atom. High-Resolution FABMS (HRFABMS) established the molecular formula.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR techniques, including 1H-1H COSY, HOHAHA, HMBC, and NOESY, were employed to determine the sequence of amino acids and other structural features.[4]

  • Chemical Degradation and Analysis:

    • Amino Acid Analysis: The hydrolysate of this compound was analyzed to identify and quantify the constituent amino acids.[5]

    • Chemical Degradation: Specific chemical degradation reactions were performed to determine the stereochemistry of the amino acid residues, including the novel Ahp unit.[4]

Biological Activity Assay

The inhibitory activity of this compound against plasmin was determined using a standard in vitro enzyme inhibition assay. The concentration of the peptide required to inhibit 50% of the enzyme's activity (IC50) was calculated.[4][5]

Visualizations

Isolation Workflow for this compound

G cluster_0 Biomass Processing cluster_1 Initial Fractionation cluster_2 Secondary Fractionation cluster_3 Purification start Freeze-dried Microcystis aeruginosa (NIES-478) extraction Extraction with 80% Methanol start->extraction partition1 Partitioning (Water/Diethyl Ether) extraction->partition1 aqueous_layer Aqueous Layer (Active) partition1->aqueous_layer ether_layer Diethyl Ether Layer (Discarded) partition1->ether_layer partition2 Extraction with n-Butanol aqueous_layer->partition2 butanol_extract n-Butanol Extract (Active) partition2->butanol_extract aqueous_remains Aqueous Layer (Discarded) partition2->aqueous_remains chromatography ODS Flash Chromatography butanol_extract->chromatography end_product Pure this compound chromatography->end_product

Caption: Isolation workflow for this compound.

Structural Elucidation Workflow

G cluster_0 Initial Characterization cluster_1 Structural Analysis cluster_2 Data Interpretation start Pure this compound fabms FABMS start->fabms hrfabms HRFABMS start->hrfabms nmr 2D NMR (COSY, HOHAHA, HMBC, NOESY) start->nmr degradation Chemical Degradation start->degradation mol_formula Molecular Formula fabms->mol_formula hrfabms->mol_formula amino_acid_seq Amino Acid Sequence nmr->amino_acid_seq stereochem Stereochemistry degradation->stereochem end_structure Complete Structure of this compound mol_formula->end_structure amino_acid_seq->end_structure stereochem->end_structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This compound stands out as a potent inhibitor of the serine protease plasmin. The methodologies outlined in this guide for its discovery, isolation, and characterization provide a solid framework for researchers working on the identification and development of novel bioactive compounds from cyanobacterial sources. The unique structure and potent activity of this compound underscore the potential of cyanobacterial metabolites as leads for drug discovery, particularly in the context of cardiovascular diseases where plasmin activity is a key factor.[4][5] Further investigation into the therapeutic potential and mechanism of action of this compound and related compounds is warranted.

References

Microcystis aeruginosa: A Prolific Source of the Bioactive Depsipeptide Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The freshwater cyanobacterium Microcystis aeruginosa is a well-documented producer of a diverse array of bioactive secondary metabolites, including the potent protease inhibitor Micropeptin 478A. This cyclic depsipeptide has garnered significant interest within the scientific community due to its specific inhibitory action against plasmin, a key serine protease involved in blood coagulation. This technical guide provides a comprehensive overview of Microcystis aeruginosa as a source of this compound, detailing its isolation, structural characterization, and biological activity. The document includes detailed experimental protocols and quantitative data to support researchers and drug development professionals in harnessing the therapeutic potential of this natural product.

Introduction

Cyanobacterial blooms, often dominated by species such as Microcystis aeruginosa, are increasingly recognized as vast reservoirs of novel natural products with significant pharmacological potential.[1] Among the diverse classes of compounds produced, the micropeptins represent a family of cyclic depsipeptides characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[2][3] These molecules are known for their potent and often specific inhibition of serine proteases, making them attractive candidates for drug discovery programs.[4][5]

This compound, isolated from Microcystis aeruginosa (strain NIES-478), is a notable member of this family. It exhibits potent inhibitory activity against plasmin, a serine protease crucial in fibrinolysis and implicated in cardiovascular diseases.[4] This specificity, with a lack of inhibition against other proteases like trypsin, thrombin, papain, chymotrypsin, and elastase at significant concentrations, underscores its potential as a lead compound for therapeutic development.[4] This guide consolidates the current knowledge on this compound, providing a technical framework for its study and exploitation.

Biosynthesis of Micropeptins in Microcystis aeruginosa

The biosynthesis of micropeptins, like many other cyanobacterial peptides, is attributed to non-ribosomal peptide synthetase (NRPS) or NRPS/polyketide synthase (PKS) hybrid pathways.[6] This enzymatic machinery allows for the incorporation of non-proteinogenic amino acids and the formation of complex cyclic structures, which are not achievable through ribosomal protein synthesis.[6] The structural diversity observed within the micropeptin class arises from the modular nature of the NRPS enzymes, which can vary in their domain organization and substrate specificity across different Microcystis strains.[7][8]

Quantitative Data

The biological activity of this compound and related compounds is best understood through quantitative analysis of their inhibitory potency. The following tables summarize key quantitative data from published studies.

Table 1: Protease Inhibition by Micropeptins from Microcystis aeruginosa

CompoundTarget ProteaseIC50 (µg/mL)IC50 (µM)Source Strain
This compound Plasmin0.1~0.102M. aeruginosa NIES-478[4]
Micropeptin 478BPlasmin0.4~0.408M. aeruginosa NIES-478[4]
Micropeptin 996Chymotrypsin-0.64M. aeruginosa[1][2]
Micropeptin T2Plasmin0.1-M. aeruginosa[1]
Micropeptin TR1058Chymotrypsin-6.78Microcystis sp.[5]
Micropeptins C, D, E, FChymotrypsin1.1, 1.2, 1.0, 1.5-M. aeruginosa NIES-100[9]

Note: IC50 values were converted where possible for comparison. The molecular weight of this compound (C40H61N9O15SCl) is approximately 975.4 g/mol .[4]

Table 2: Specificity of this compound against Various Proteases

ProteaseConcentration Tested (µg/mL)Inhibition Observed
Trypsin10.0No
Thrombin10.0No
Papain10.0No
Chymotrypsin10.0No
Elastase10.0No

Data sourced from Ishida et al., 1997.[4]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and activity assessment of this compound from Microcystis aeruginosa.

Culturing of Microcystis aeruginosa

Microcystis aeruginosa strains, such as NIES-478, can be cultured in appropriate growth media (e.g., BG-11 or MA medium) under controlled conditions of light and temperature to achieve sufficient biomass for extraction.[8][10]

Extraction and Isolation of this compound

The following protocol is based on the methods described for the isolation of micropeptins.[1][4]

  • Biomass Harvesting and Extraction:

    • Lyophilize (freeze-dry) the cultured M. aeruginosa cells.[4]

    • Extract the dried biomass (e.g., 27.6 g) with 80% methanol in water.[4]

    • Partition the methanol extract between water and diethyl ether. The aqueous layer, containing the polar micropeptins, should be retained.[4]

    • Further extract the aqueous layer with n-butanol.[4]

  • Chromatographic Purification:

    • Subject the n-butanol extract to ODS (octadecylsilane) flash column chromatography.[4]

    • Further purify the active fractions using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.[1][4]

    • A typical mobile phase for HPLC purification is a linear gradient of aqueous acetonitrile (MeCN) containing 0.05% trifluoroacetic acid (TFA).[4]

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic and chemical methods.[4][11][12]

  • Mass Spectrometry (MS):

    • Perform Fast Atom Bombardment Mass Spectrometry (FABMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular weight and molecular formula. For this compound, pseudomolecular ions at m/z 976/978 [M + H]+ indicate the presence of a chlorine atom.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D (¹H and ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6) to determine the amino acid composition and sequence.[1][4][11]

  • Amino Acid Analysis and Stereochemistry Determination (Marfey's Method):

    • Hydrolyze the peptide using 6 N HCl at 110°C for 16 hours.[4]

    • Analyze the resulting amino acids using an amino acid analyzer.[4]

    • To determine the absolute configuration of the amino acids, derivatize the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).[1][4]

    • Analyze the derivatized amino acids by reversed-phase HPLC and compare their retention times with those of derivatized standard D- and L-amino acids.[1][4]

Protease Inhibition Assay (Plasmin)

The following is a general protocol for determining the inhibitory activity of this compound against plasmin.[4]

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate for plasmin (e.g., a chromogenic substrate), and the plasmin enzyme.

  • Add varying concentrations of the purified this compound to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_culturing Culturing cluster_extraction Extraction & Preliminary Separation cluster_purification Purification cluster_analysis Structural Analysis & Bioassay culturing Microcystis aeruginosa Culture lyophilization Lyophilization culturing->lyophilization extraction 80% Methanol Extraction lyophilization->extraction partition Liquid-Liquid Partition (Water/Diethyl Ether & n-Butanol) extraction->partition flash_chrom ODS Flash Chromatography partition->flash_chrom hplc Reversed-Phase HPLC flash_chrom->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr marfey Marfey's Analysis pure_compound->marfey bioassay Protease Inhibition Assay pure_compound->bioassay structure_elucidation cluster_mass Composition cluster_nmr Connectivity & Sequence cluster_chem Stereochemistry start Isolated Compound ms MS Analysis start->ms nmr 2D NMR Analysis (COSY, HMBC, NOESY) start->nmr hydrolysis Acid Hydrolysis start->hydrolysis formula Molecular Formula (e.g., C40H61N9O15SCl) ms->formula final_structure Final Structure of This compound formula->final_structure sequence Amino Acid Sequence & Connectivity nmr->sequence sequence->final_structure marfey Marfey's Analysis (L-FDAA) hydrolysis->marfey hplc_chiral Chiral HPLC marfey->hplc_chiral stereochem Absolute Configuration of Amino Acids hplc_chiral->stereochem stereochem->final_structure plasmin_inhibition plasminogen Plasminogen (Inactive) plasmin Plasmin (Active Serine Protease) plasminogen->plasmin Activation fibrin_degradation Fibrin Degradation Products plasmin->fibrin_degradation Cleavage fibrin Fibrin (Blood Clot) micropeptin This compound micropeptin->plasmin Inhibition

References

An In-depth Technical Guide to Micropeptin 478A: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micropeptin 478A is a potent, naturally occurring cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (strain NIES-478). As a member of the micropeptin class of compounds, it is characterized by a unique chemical architecture that imparts significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, supported by quantitative data organized for clarity and comparative analysis. This document is intended to serve as a key resource for researchers investigating novel protease inhibitors and their potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound is a complex cyclic depsipeptide containing several non-proteinogenic amino acids and other unique structural moieties. Its structure was elucidated through extensive 2D NMR spectroscopy and chemical degradation studies.[1]

The core structure of this compound is a cyclic peptide chain that includes an ester linkage, classifying it as a depsipeptide. The constituent units of the molecule include two molecules of isoleucine (Ile), and one molecule each of threonine (Thr), arginine (Arg), 3-chloro-N-methyltyrosine (3-chloro-N-MeTyr), and glyceric acid 3-O-sulfate.[1] A hallmark of the micropeptin class, and present in this compound, is the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), with the specific stereochemistry determined to be (3S,6R)-L-Ahp.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueSource
Molecular Formula C₄₀H₆₁N₉O₁₅SCl[1]
Molecular Weight 975.4 g/mol (Monoisotopic)[1]
Mass Spectrometry m/z 976/978 [M+H]⁺ (FABMS)[1]
Appearance Colorless amorphous powder[1]
Source Organism Microcystis aeruginosa (NIES-478)[1]
Spectroscopic Data

The structural elucidation of this compound relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific chemical shift data from the original publication is not publicly available, the methodology involved a suite of 2D NMR experiments, including COSY, HOHAHA, and HMBC, to establish the connectivity of the constituent amino acids and other structural units.[1]

Biological Activity and Mechanism of Action

This compound is distinguished by its potent and selective inhibitory activity against the serine protease plasmin.

Plasmin Inhibition

Plasmin is a critical enzyme in the fibrinolytic system, responsible for degrading fibrin blood clots. Its dysregulation is implicated in various cardiovascular diseases. This compound has been shown to be a potent inhibitor of plasmin with a half-maximal inhibitory concentration (IC₅₀) of 0.1 µg/mL.[1]

Enzyme TargetIC₅₀SpecificitySource
Plasmin0.1 µg/mLHighly specific[1]
TrypsinNo inhibition at 10.0 µg/mL-[1]
ThrombinNo inhibition at 10.0 µg/mL-[1]
PapainNo inhibition at 10.0 µg/mL-[1]
ChymotrypsinNo inhibition at 10.0 µg/mL-[1]
ElastaseNo inhibition at 10.0 µg/mL-[1]

The high potency and specificity of this compound for plasmin make it a valuable lead compound for the development of novel antithrombotic or cardiovascular therapeutic agents.[1]

Signaling Pathways

The direct mechanism of plasmin inhibition by this compound involves binding to the active site of the enzyme, thereby blocking its proteolytic activity. As a direct enzyme inhibitor, its primary mode of action does not involve the modulation of a signaling pathway. However, by inhibiting plasmin, it can indirectly affect downstream processes that are regulated by plasmin-mediated proteolysis.

Plasmin_Inhibition Micropeptin This compound Plasmin Plasmin Micropeptin->Plasmin Inhibits Fibrinolysis Fibrinolysis (Clot Degradation) Plasmin->Fibrinolysis Mediates Therapeutic Potential Therapeutic Effect (e.g., Antithrombotic) Fibrinolysis->Therapeutic

Figure 1. Mechanism of action for this compound.

Experimental Protocols

This section details the methodologies for the isolation, purification, structural characterization, and biological evaluation of this compound, based on the original research.[1]

Isolation and Purification

The following workflow outlines the extraction and purification of this compound from Microcystis aeruginosa.

Isolation_Workflow cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification A Freeze-dried Alga (27.6 g) B Extract with 80% Methanol A->B C Partition (Water/Diethyl Ether) B->C D Aqueous Layer C->D E Extract with n-Butanol D->E F n-Butanol Extract E->F G ODS Flash Column Chromatography F->G H Active Fractions G->H I Reversed-Phase HPLC (aq. MeCN + 0.05% TFA) H->I J Pure this compound I->J

Figure 2. Isolation and purification workflow.

Protocol Details:

  • Extraction: Freeze-dried cells of M. aeruginosa (27.6 g) are extracted with 80% aqueous methanol.

  • Solvent Partitioning: The extract is partitioned between water and diethyl ether. The aqueous layer, containing the active compounds, is retained.

  • Secondary Extraction: The aqueous layer is further extracted with n-butanol.

  • Flash Chromatography: The resulting n-butanol extract is subjected to ODS (octadecylsilane) flash column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Fractions exhibiting plasmin inhibitory activity are pooled and purified by reversed-phase HPLC using an aqueous acetonitrile mobile phase containing 0.05% trifluoroacetic acid (TFA) to yield pure this compound.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS were used to determine the molecular formula (C₄₀H₆₁N₉O₁₅SCl). The isotopic pattern of the pseudomolecular ions at m/z 976/978 confirmed the presence of a single chlorine atom.[1]

  • NMR Spectroscopy: A suite of 2D NMR experiments (COSY, HOHAHA, HMBC) were performed on a sample dissolved in DMSO-d₆ to determine the sequence and connectivity of the amino acid and other residues.[1]

  • Amino Acid Analysis: Acid hydrolysis of the pure compound followed by amino acid analysis confirmed the presence of threonine, arginine, and two equivalents of isoleucine.[1]

  • Chemical Degradation: To confirm the structure of the Ahp moiety, a chemical degradation experiment was performed. Oxidation of this compound with pyridinium chlorochromate (PCC) on alumina, followed by acid hydrolysis, yielded glutamic acid, which was confirmed by amino acid analysis. This result is consistent with the Ahp unit being derived from a glutamate semialdehyde.[1]

Plasmin Inhibition Assay

The inhibitory activity of this compound against plasmin was determined using a chromogenic substrate-based assay.

Materials:

  • Human Plasmin

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Tris-HCl buffer (pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO or methanol)

  • 96-well microplate

  • Microplate reader

General Protocol:

  • Preparation: Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • Incubation: In a 96-well plate, add a solution of human plasmin to each well. Then, add the different concentrations of this compound to the sample wells. Include a control well with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroaniline release).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound stands out as a highly potent and selective inhibitor of plasmin, a key enzyme in the cardiovascular system.[1] Its complex and unique chemical structure, derived from the cyanobacterium Microcystis aeruginosa, presents both challenges and opportunities for chemical synthesis and derivatization. The detailed methodologies provided in this guide offer a foundation for further research into this and related compounds. Future studies should focus on elucidating the precise binding mode of this compound to plasmin through co-crystallization or advanced molecular modeling. Furthermore, structure-activity relationship (SAR) studies, facilitated by semi-synthesis or total synthesis, could lead to the development of even more potent and pharmacokinetically optimized analogs for potential therapeutic use in thrombotic disorders. The continued exploration of natural products from cyanobacteria remains a promising avenue for the discovery of novel drug leads.

References

An In-Depth Technical Guide to the Natural Variants and Analogs of Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Micropeptin 478A, its known natural variants, and synthetic analogs. It delves into their structural characteristics, biological activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a cyclic depsipeptide originally isolated from the cyanobacterium Microcystis aeruginosa (NIES-478).[1] It belongs to the larger class of micropeptins, which are characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[2][3] this compound is a potent inhibitor of the serine protease plasmin, with a reported IC50 value of 0.1 µg/mL, suggesting its potential as a lead compound for the development of therapeutic agents targeting cardiovascular diseases.[1]

The structure of this compound is comprised of a cyclic core and a linear side chain. Its peptidic nature was determined through NMR spectroscopy and amino acid analysis, which revealed the presence of threonine (Thr), arginine (Arg), and two moles of isoleucine (Ile). Further analysis established the presence of a chlorinated N-methyl-tyrosine (N-MeTyr) and the characteristic Ahp moiety.[1]

Natural Variants of this compound

The structural diversity of micropeptins is vast, with over 82 variants identified to date.[4][5] These natural analogs often exhibit variations in their amino acid composition, leading to a range of biological activities. Below is a summary of some notable natural variants and their structural differences from the broader class of micropeptins, to which this compound belongs.

Micropeptin VariantMolecular WeightKey Structural Features & DifferencesSource Organism
Micropeptin 478-A C40H61N9O15SClContains Thr, Arg, 2x Ile, Chloro N-MeTyr, Ahp, Glyceric acid sulfate.Microcystis aeruginosa (NIES-478)[1]
Micropeptin 996 996 DaContains Val, N-Me-Phe, Phe, Ahp, Homotyrosine, Thr, Gln, Butyric acid.[5]Microcystis aeruginosa (UTEX LB2386)
Micropeptin 982 982 DaSimilar to Micropeptin 996, but with Tyrosine instead of Homotyrosine.[3]Cyanobacterial Bloom
Micropeptin 957 957 DaContains Val, N-Me-Trp, Phe, Ahp, Val, Thr, Gln, Butyric acid.[3]Cyanobacterial Bloom
Micropeptin KB928 929.5 DaContains Ahp, Lys, Val, Tyr, N-Me-Ala, Phe.Microcystis spp.[6]
Micropeptin KB956 957.5 DaContains Ahp, Arg, Val, Tyr, N-Me-Ala, Phe.Microcystis spp.[6]
Micropeptin KB970A 971.5 DaContains Ahp, Lys, Ile, Tyr, N-Me-Ala, Phe.Microcystis spp.[6]
Micropeptin KB970B 971.5 DaContains Ahp, Arg, Leu, Tyr, N-Me-Ala, Phe.Microcystis spp.[6]
Micropeptin KB984 985.5 DaContains Ahp, Arg, Ile, Tyr, N-Me-Ala, Phe.Microcystis spp.[6]
Micropeptin KB970C 971.5 DaContains Ahp, Lys, Val, Phe, N-Me-Ala, Phe.Microcystis spp.[6]
Micropeptin KB1048 1049.6 DaContains Ahp, Arg, Val, Tyr, N-Me-Phe, Phe.Microcystis spp.[6]
Micropeptin KB992 993.5 DaContains Ahp, Lys, Ile, Phe, N-Me-Ala, Phe.Microcystis spp.[6]
Micropeptin KB1046 1047.6 DaContains Ahp, Arg, Ile, Phe, N-Me-Phe, Phe.Microcystis spp.[6]

Synthetic and Semi-Synthetic Analogs

The synthesis of micropeptin analogs is a key strategy for structure-activity relationship (SAR) studies and for optimizing their therapeutic potential. While specific synthetic analogs of this compound are not extensively reported in the literature, general approaches to peptide synthesis can be applied. These include solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.

Modification of the micropeptin scaffold can involve:

  • Amino Acid Substitution: Replacing specific amino acids to probe their importance for biological activity.

  • Modification of the Ahp Moiety: Altering the structure of the characteristic Ahp residue.

  • Side Chain Modification: Introducing different functional groups to the side chains of the amino acid residues.

  • Macrocycle Size Variation: Changing the size of the cyclic core.

These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Biological Activities and Quantitative Data

Micropeptins exhibit a range of biological activities, primarily as protease inhibitors. They have also been shown to possess anti-inflammatory properties.

CompoundTarget/AssayIC50 / ActivityReference
Micropeptin 478-A Plasmin Inhibition0.1 µg/mL[1]
Micropeptin 478-B Plasmin Inhibition0.4 µg/mL[1]
Micropeptin 996 Chymotrypsin Inhibition0.64 µM[5]
Micropeptin 996 Anti-neuroinflammatory50% reduction in NOS at 1-10 µM[4]
Micropeptin 982 Anti-neuroinflammatory50% reduction in NOS at 1-10 µM[4]
Micropeptin 957 Anti-neuroinflammatory50% reduction in NOS at 1-10 µM[4]
Micropeptin KB928 Trypsin InhibitionSub-µM[6]
Micropeptin KB956 Trypsin InhibitionSub-µM[6]
Micropeptin KB970A Trypsin InhibitionSub-µM[6]
Micropeptin KB970B Trypsin InhibitionSub-µM[6]
Micropeptin KB984 Trypsin InhibitionSub-µM[6]
Micropeptin KB970C Trypsin InhibitionSub-µM[6]
Micropeptin KB1048 Trypsin & Chymotrypsin InhibitionSub-µM[6]
Micropeptin KB992 Chymotrypsin InhibitionSub-µM[6]
Micropeptin KB1046 Chymotrypsin InhibitionSub-µM[6]

Experimental Protocols

Isolation and Purification of Micropeptins

A general protocol for the isolation of micropeptins from cyanobacterial biomass involves the following steps:

  • Extraction: Freeze-dried cyanobacterial cells are extracted with a solvent mixture, typically 80% methanol in water.

  • Solvent Partitioning: The aqueous methanol extract is partitioned against a nonpolar solvent like diethyl ether to remove lipids. The aqueous layer, containing the peptides, is then extracted with a moderately polar solvent such as n-butanol.

  • Chromatography:

    • Initial Fractionation: The n-butanol extract is subjected to open column chromatography on a reversed-phase material (e.g., ODS) to provide crude fractions.

    • High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid.[4]

Protease Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the protease inhibitory activity of micropeptin variants. Specific parameters will vary depending on the target protease.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the specific protease (e.g., Tris-HCl for trypsin and chymotrypsin).

    • Enzyme Solution: Dissolve the protease in the assay buffer to a final concentration that gives a linear rate of substrate hydrolysis.

    • Substrate Solution: Dissolve a chromogenic or fluorogenic substrate specific for the protease in an appropriate solvent (e.g., DMSO) and then dilute in the assay buffer.

    • Inhibitor Solution: Dissolve the micropeptin analog in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, enzyme solution, and inhibitor solution (or solvent for control) to each well.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanisms of Action

Protease Inhibition

The primary mechanism of action for many micropeptins is the inhibition of serine proteases such as plasmin, trypsin, and chymotrypsin. This inhibition is thought to be mediated by the interaction of the micropeptin's cyclic structure and specific amino acid side chains with the active site of the protease.

Anti-Inflammatory Activity

The anti-inflammatory effects of some micropeptins, such as the reduction of nitric oxide species (NOS) in microglial cells, suggest a mechanism that may be independent of their protease inhibitory activity against plasmin.[4] Bioactive peptides can exert anti-inflammatory effects through various signaling pathways. A common mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of pro-inflammatory gene expression.[7][8]

Below is a conceptual diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by micropeptin analogs.

anti_inflammatory_pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Micropeptin Micropeptin Analog Micropeptin->MAPKKK inhibition Micropeptin->IKK inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 DNA DNA AP1->DNA IkB IκB IKK->IkB inhibits NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 sequesters NFkB_p65_p50->DNA ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes transcription Inflammation Inflammatory Response ProInflammatory_Genes->Inflammation leads to

Caption: Potential anti-inflammatory mechanism of micropeptin analogs.

Conclusion

This compound and its natural variants represent a rich source of bioactive compounds with significant potential for therapeutic applications. Their potent protease inhibitory and emerging anti-inflammatory activities make them attractive scaffolds for drug discovery and development. Further research into the synthesis of novel analogs, detailed structure-activity relationships, and a deeper understanding of their molecular mechanisms of action will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products. This guide provides a foundational resource for researchers to build upon in their exploration of micropeptins.

References

The Biological Activity of Micropeptin 478A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Micropeptin 478A, a cyclic depsipeptide of cyanobacterial origin. Micropeptins, as a class of compounds, are recognized for their potent protease inhibitory activities and are under investigation for a range of therapeutic applications, including anti-inflammatory and anticancer roles.[1][2] This document summarizes the known quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Core Biological Activity: Protease Inhibition

This compound and its analogs are primarily characterized as inhibitors of serine proteases.[3] The core mechanism of action involves the interaction of the micropeptin structure with the active site of these enzymes, leading to a reduction or complete blockage of their catalytic activity. This inhibitory action is of significant interest in drug development, as proteases are implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and tumor metastasis.[2]

Quantitative Inhibitory Data

The inhibitory potency of this compound and related micropeptins has been quantified against several serine proteases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

CompoundTarget ProteaseIC50 ValueReference
Micropeptin 478-A PlasminPotent Inhibition[3]
Micropeptin 478-B PlasminPotent Inhibition[3]
Micropeptin 90Plasmin0.1 µg/mL[3]
Micropeptin 90Trypsin2.0 µg/mL[3]
Micropeptin 996Chymotrypsin0.64 µM[4][5]
Micropeptin T2Plasmin0.1 µg/mL[4][5]
Micropeptin T-20Chymotrypsin2.5 nM[6]
Micropeptin KB928TrypsinSub-µM[7]
Micropeptin KB956TrypsinSub-µM[7]
Micropeptin KB970ATrypsinSub-µM[7]
Micropeptin KB970BTrypsinSub-µM[7]
Micropeptin KB984TrypsinSub-µM[7]
Micropeptin KB970CTrypsinSub-µM[7]
Micropeptin KB1048TrypsinSub-µM[7]
Micropeptin KB1048ChymotrypsinSub-µM[7]
Micropeptin KB992ChymotrypsinSub-µM[7]
Micropeptin KB1046ChymotrypsinSub-µM[7]

Note: "Potent Inhibition" for Micropeptin 478-A and -B is stated in the literature, but a specific IC50 value was not provided in the available search results.

Anti-Neuroinflammatory Activity

Recent studies have highlighted the potential of micropeptins in modulating neuroinflammatory processes. Certain micropeptins have been shown to reduce nitric oxide synthase (NOS) in BV-2 microglial cells stimulated by bacterial lipopolysaccharide (LPS).[4] This suggests a mechanism of action that could be relevant for the development of therapeutics for neurodegenerative diseases and neuropathic pain.[4] For instance, some micropeptins demonstrated a 50% reduction in inflammation at concentrations between 1 and 10 µM in BV-2 cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments based on available literature.

Protocol 1: Serine Protease Inhibition Assay (General)

This protocol outlines a general procedure for determining the inhibitory activity of micropeptins against serine proteases like trypsin and chymotrypsin.

Materials:

  • 96-well microtiter plates

  • Spectrophotometer or plate reader capable of measuring absorbance at 405 nm

  • Serine protease (e.g., Trypsin, Chymotrypsin) solution (1 mg/mL in appropriate buffer)

  • Chromogenic substrate (e.g., Benzoyl-L-arginine-p-nitroanilide hydrochloride (BAPNA) for trypsin; Suc-Gly-Gly-phenylalanine-p-nitroanilide (SGGPNA) for chymotrypsin) dissolved at 1 mg/mL.

  • Tris buffer (pH 7.5-8.0)

  • This compound stock solution (in DMSO)

  • DMSO (as a vehicle control)

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well plate, add 100 µL of Tris buffer to each well.

  • Add 10 µL of the enzyme solution to each well, except for the substrate control wells.

  • Add 10 µL of the this compound dilution or DMSO (for control) to the respective wells.

  • Incubate the plate at 37°C for 5-20 minutes.

  • Initiate the reaction by adding 100 µL of the substrate solution to each well.

  • Immediately place the plate in the spectrophotometer and measure the kinetic change in absorbance at 405 nm over 30 minutes.

  • The rate of substrate hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: Anti-Neuroinflammatory Activity Assay in BV-2 Microglial Cells

This protocol describes the assessment of the anti-inflammatory effects of micropeptins using the Griess assay to measure nitric oxide production.

Materials:

  • BV-2 mouse microglial cells

  • DMEM/F-12 cell culture media

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent System

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 100,000 cells/mL and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS).

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay on the supernatant according to the manufacturer's instructions to quantify the amount of nitrite, a stable product of nitric oxide.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of reduction in nitric oxide production for each concentration of this compound compared to the LPS-stimulated control.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound.

protease_inhibition_pathway cluster_enzyme Protease Activity cluster_inhibition Inhibition by this compound Protease Serine Protease (e.g., Plasmin) Substrate Protein Substrate Protease->Substrate Binds Inhibited_Complex Inhibited Protease-Micropeptin Complex Protease->Inhibited_Complex Products Cleaved Products Substrate->Products Catalyzes Micropeptin This compound Micropeptin->Protease Binds to Active Site Micropeptin->Inhibited_Complex Inhibited_Complex->Substrate Binding Blocked Inhibited_Complex->Products Catalysis Prevented experimental_workflow start Start: Prepare Reagents prepare_assay Prepare 96-well plate with buffer, enzyme, and inhibitor start->prepare_assay pre_incubation Pre-incubate at 37°C prepare_assay->pre_incubation add_substrate Add chromogenic substrate pre_incubation->add_substrate measure_absorbance Kinetic measurement of absorbance at 405 nm add_substrate->measure_absorbance data_analysis Data Analysis: Calculate % inhibition measure_absorbance->data_analysis determine_ic50 Determine IC50 value data_analysis->determine_ic50 end End determine_ic50->end

References

Unveiling the Potent Anti-fibrinolytic Activity of Micropeptin 478A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the intricate world of biochemical regulation, the discovery of novel enzyme inhibitors marks a significant leap forward in therapeutic development. This technical guide delves into the mechanism of action of Micropeptin 478A, a potent plasmin inhibitor isolated from the cyanobacterium Microcystis aeruginosa. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

This compound, a cyclic depsipeptide, has demonstrated significant inhibitory activity against plasmin, a key serine protease involved in the fibrinolytic system responsible for the breakdown of fibrin clots. Understanding its mechanism of action is crucial for harnessing its therapeutic potential in conditions characterized by excessive fibrinolysis.

Quantitative Inhibitory Data

The inhibitory potency of this compound against plasmin has been quantitatively assessed, providing key insights into its efficacy. The following table summarizes the available data, facilitating a clear comparison of its activity.

CompoundTarget EnzymeIC50 (µg/mL)Molar Concentration (µM) for IC50Source
This compoundPlasmin1.81.84[1]
Micropeptin 478BPlasmin1.91.95[1]

Core Mechanism of Action

This compound functions as a competitive inhibitor of plasmin. The structural characteristics of this cyclic peptide, particularly the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) residue, are thought to play a crucial role in its interaction with the active site of serine proteases like plasmin. The inhibitor likely mimics the natural substrate of plasmin, binding to the enzyme's active site and preventing the binding and subsequent cleavage of fibrin.

Experimental Protocols

The determination of the inhibitory activity of this compound against plasmin involves a standardized enzymatic assay. The following protocol outlines the key steps for a fluorometric plasmin inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human plasmin.

Materials:

  • Human Plasmin (Enzyme)

  • Fluorogenic Plasmin Substrate (e.g., AMC-based peptide substrate)

  • This compound (Test Inhibitor)

  • Aprotinin (Positive Control Inhibitor)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 360/450 nm)

  • Incubator (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations.

    • Prepare working solutions of human plasmin and the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add the following to designated wells:

      • Blank wells: Assay Buffer only.

      • Enzyme Control wells: Human plasmin solution and Assay Buffer.

      • Inhibitor Control wells: Human plasmin solution and a known concentration of Aprotinin.

      • Test Inhibitor wells: Human plasmin solution and the various dilutions of this compound.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Enzymatic Reaction Initiation:

    • Add the fluorogenic plasmin substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Ex/Em = 360/450 nm) in a kinetic mode at 37°C, recording data every 2-3 minutes for a duration of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (enzyme activity) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the enzyme activity in the presence of the inhibitor to the activity of the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed inhibitory mechanism and the experimental workflow.

plasmin_inhibition cluster_enzyme Plasmin Active Site cluster_substrate Natural Substrate cluster_inhibitor Inhibitor Plasmin Plasmin Fibrin Fibrin Plasmin->Fibrin Binds & Cleaves Cleaved_Fibrin Cleaved_Fibrin Micropeptin_478A Micropeptin_478A Micropeptin_478A->Plasmin Binds & Inhibits experimental_workflow Start Start Reagent_Preparation Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Preparation Assay_Setup Assay Setup in 96-well Plate (Controls & Test Compound) Reagent_Preparation->Assay_Setup Pre_incubation Pre-incubation (37°C, 10-15 min) Assay_Setup->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Fluorescence Reading (Ex/Em = 360/450 nm) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

References

The Ecological Significance of Micropeptins in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacteria, prolific producers of a vast array of secondary metabolites, synthesize a class of cyclic depsipeptides known as micropeptins. These compounds exhibit a significant ecological role, primarily through their potent inhibition of serine proteases. This activity underpins their function as defensive agents against grazing pressure from zooplankton and as allelochemicals in interspecies competition. This technical guide provides an in-depth exploration of the ecological functions of micropeptins, detailing their biosynthesis, mechanism of action, and the experimental methodologies used to elucidate their roles. Quantitative data on their inhibitory activities are presented, alongside detailed protocols for their extraction, purification, and bioactivity assessment. Furthermore, this guide utilizes graphical representations to illustrate key biosynthetic and experimental pathways, offering a comprehensive resource for researchers in natural products chemistry, chemical ecology, and pharmacology.

Introduction

Cyanobacterial blooms, a growing global concern, are often associated with the production of toxins. Beyond the well-studied microcystins, cyanobacteria produce a diverse suite of bioactive peptides, including the micropeptin family.[1][2] Micropeptins are cyclic depsipeptides characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) unit.[1][3] Their primary recognized biological activity is the potent and often specific inhibition of serine proteases, such as trypsin and chymotrypsin.[4][5] This inhibitory action is central to their ecological significance, influencing aquatic food webs and microbial community dynamics.

This guide delves into the multifaceted ecological roles of micropeptins, focusing on their function as:

  • Grazing Deterrents: By inhibiting digestive proteases in zooplankton, micropeptins can reduce predation pressure on cyanobacterial populations.[6]

  • Allelochemicals: Micropeptins can inhibit the growth of competing microorganisms, including other algae and bacteria, thereby providing a competitive advantage to the producing cyanobacterium.[7]

The potential of micropeptins extends beyond their ecological functions, with growing interest in their application as therapeutic agents, particularly as anti-inflammatory and anti-cancer drugs.[8]

Biosynthesis of Micropeptins

Micropeptins are synthesized via non-ribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes assemble the peptide chain in a modular fashion, allowing for the incorporation of non-proteinogenic amino acids and modifications that contribute to the vast structural diversity of micropeptins.[9]

The biosynthesis process can be summarized in the following key steps:

  • Activation: Adenylation (A) domains within the NRPS modules select and activate specific amino acids as aminoacyl adenylates.

  • Thiolation: The activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain.

  • Elongation: Condensation (C) domains catalyze the formation of peptide bonds between the amino acids attached to adjacent T domains.

  • Modification: Additional enzymatic domains can introduce modifications such as epimerization, methylation, and cyclization.

  • Termination: A thioesterase (TE) domain typically catalyzes the release and cyclization of the final peptide product.

Micropeptin_Biosynthesis Amino_Acid Amino_Acid A_domain A_domain Amino_Acid->A_domain Selection Activated_AA Activated_AA A_domain->Activated_AA Activation (ATP) T_domain T_domain Activated_AA->T_domain Loading Bound_AA Bound_AA T_domain->Bound_AA C_domain C_domain Bound_AA->C_domain Peptide Bond Formation Growing_Peptide Growing_Peptide C_domain->Growing_Peptide Modification_Enzymes Modification_Enzymes Growing_Peptide->Modification_Enzymes Modification TE_domain TE_domain Growing_Peptide->TE_domain Termination Modification_Enzymes->Growing_Peptide Released_Peptide Released_Peptide TE_domain->Released_Peptide

Fig 1. Simplified workflow of micropeptin biosynthesis by NRPS.

Mechanism of Action: Protease Inhibition

The primary mechanism through which micropeptins exert their ecological effects is the inhibition of serine proteases. These enzymes play crucial roles in the digestion of proteins in grazers and in various physiological processes in other organisms.

The inhibitory activity of micropeptins is largely attributed to the Ahp (3-amino-6-hydroxy-2-piperidone) residue, which mimics the transition state of the peptide bond cleavage by the protease. The side chains of the other amino acid residues in the micropeptin molecule contribute to the specificity and potency of inhibition by interacting with the substrate-binding pockets of the target protease.[5]

Protease_Inhibition cluster_Enzyme Serine Protease Protease Protease Active Site Substrate_Binding_Pocket Substrate Binding Pocket Cleaved_Products Cleaved Peptides Protease->Cleaved_Products Cleaves Inhibition_Complex Stable Inhibitory Complex Protease->Inhibition_Complex Forms Micropeptin Micropeptin Micropeptin->Protease Binds to Ahp_Residue Ahp Residue Micropeptin->Ahp_Residue contains Substrate Protein Substrate Substrate->Protease Binds to Inhibition_Complex->Protease Blocks Substrate Access

Fig 2. Mechanism of serine protease inhibition by micropeptins.

Quantitative Data: Protease Inhibition by Micropeptins

The potency of micropeptins as protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of micropeptins against various serine proteases.

MicropeptinTarget ProteaseIC50 (µM)Source OrganismReference
Micropeptin 982 (l-allo-Thr)Chymotrypsin~1.0Cyanobacterial Bloom[7]
Micropeptin 982 (l-allo-Thr)Neutrophil Elastase0.12Cyanobacterial Bloom[7]
Micropeptin 996Chymotrypsin0.64Microcystis aeruginosa[10]
Micropeptin 996Neutrophil Elastase0.83Cyanobacterial Bloom[7]
Micropeptin T2Plasmin0.1 µg/mLMicrocystis aeruginosa[10]
Micropeptin TR1058Chymotrypsin6.78Microcystis sp.[4]
Aeruginosin TR642Trypsin3.80Microcystis sp.[4]
Aeruginosin TR642Thrombin0.85Microcystis sp.[4]
Micropeptin HU1069Trypsin0.7Microcystis aeruginosa[11]
Micropeptin HU989Trypsin1.2Microcystis aeruginosa[11]
Micropeptin HU1021Trypsin0.9Microcystis aeruginosa[11]
Micropeptin HU1041Trypsin5.2Microcystis aeruginosa[11]
Micropeptin HU975Trypsin2.1Microcystis aeruginosa[11]
Micropeptin HU895ATrypsin1.8Microcystis aeruginosa[11]
Micropeptin HU909Trypsin1.5Microcystis aeruginosa[11]
Micropeptin HU895BTrypsin2.4Microcystis aeruginosa[11]
Micropeptin 478-ATrypsin1.1Microcystis aeruginosa[11]
Micropeptin 478-BTrypsin1.0Microcystis aeruginosa[11]
Cyanopeptolin 1020TrypsinLC50: 8.8Microcystis[11]
Cyanopeptolin 954Serine Proteases0.045Microcystis[11]
Micropeptin T-20Chymotrypsin0.0025Freshwater Dam[11]

Experimental Protocols

A generalized workflow for the investigation of micropeptins is outlined below. Detailed protocols for each key stage follow.

Experimental_Workflow cluster_Extraction Extraction & Purification cluster_Analysis Structural Elucidation & Quantification cluster_Bioassays Bioactivity Assessment Biomass Cyanobacterial Biomass (Field or Culture) Extraction Solvent Extraction (e.g., 80% MeOH) Biomass->Extraction Partitioning Liquid-Liquid Partitioning (Lipid Removal) Extraction->Partitioning SPE Solid Phase Extraction (SPE) (e.g., C18) Partitioning->SPE HPLC Preparative HPLC (Isolation of Pure Micropeptins) SPE->HPLC NMR NMR Spectroscopy (Structure Determination) HPLC->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS Quantification Analytical HPLC/LC-MS (Quantification) HPLC->Quantification Protease_Assay Protease Inhibition Assay HPLC->Protease_Assay Grazing_Assay Zooplankton Grazing Assay HPLC->Grazing_Assay Allelopathy_Assay Allelochemical Bioassay HPLC->Allelopathy_Assay

Fig 3. General experimental workflow for micropeptin research.
Micropeptin Extraction and Purification

Objective: To isolate pure micropeptins from cyanobacterial biomass for structural elucidation and bioactivity testing.

Materials:

  • Lyophilized cyanobacterial cells

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (CH2Cl2)

  • C18 solid-phase extraction (SPE) cartridges

  • Reversed-phase C18 HPLC column (preparative and analytical)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Water with 0.1% TFA

Procedure:

  • Extraction: a. Suspend lyophilized cyanobacterial cells in 80% aqueous MeOH. b. Stir the suspension for 24 hours at room temperature. c. Centrifuge to pellet cell debris and collect the supernatant. d. Repeat the extraction of the pellet twice more. e. Pool the supernatants and concentrate under reduced pressure to remove MeOH.

  • Solvent Partitioning: a. Partition the resulting aqueous extract against an equal volume of CH2Cl2 to remove nonpolar compounds. b. Discard the CH2Cl2 layer and repeat the partitioning two more times.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with MeOH followed by water. b. Load the aqueous extract onto the cartridge. c. Wash the cartridge with water to remove salts. d. Elute the micropeptins with a stepwise gradient of increasing MeOH concentration (e.g., 20%, 40%, 60%, 80%, 100%).

  • Preparative HPLC: a. Subject the micropeptin-containing fractions from SPE to preparative reversed-phase HPLC. b. Use a linear gradient of ACN in water (both with 0.1% TFA). c. Collect fractions corresponding to individual peaks.

  • Purity Analysis: a. Assess the purity of the isolated fractions by analytical HPLC. b. Lyophilize the pure micropeptin fractions.

Protease Inhibition Assay

Objective: To determine the IC50 value of a purified micropeptin against a specific serine protease.

Materials:

  • Purified micropeptin

  • Target protease (e.g., trypsin, chymotrypsin)

  • Chromogenic or fluorogenic substrate for the target protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the micropeptin in DMSO.

  • Create a serial dilution of the micropeptin in the assay buffer.

  • In a 96-well plate, add the protease solution to each well.

  • Add the micropeptin dilutions to the respective wells (include a control with DMSO only).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each micropeptin concentration.

  • Plot the percentage of inhibition against the logarithm of the micropeptin concentration and fit the data to a dose-response curve to determine the IC50 value.

Zooplankton Grazing Assay

Objective: To evaluate the effect of micropeptins on the feeding behavior of zooplankton.

Materials:

  • Live zooplankton culture (e.g., Daphnia magna)

  • Micropeptin-producing cyanobacterial culture

  • Non-toxic algal culture (as a control food source)

  • Experimental vessels

  • Microscope and counting slide

Procedure:

  • Acclimate the zooplankton to the experimental conditions.

  • Set up experimental vessels with a known density of the cyanobacterial or control algal culture.

  • For experiments with purified compounds, add the micropeptin at various concentrations to vessels containing the control algae.

  • Introduce a known number of zooplankton to each vessel.

  • Include controls without zooplankton to monitor algal growth.

  • Incubate for a defined period (e.g., 24 hours) under controlled light and temperature.

  • At the end of the incubation, determine the final concentration of algae in each vessel.

  • Calculate the grazing rate as the difference in algal concentration between the start and end of the experiment, corrected for algal growth in the controls.

Allelochemical Bioassay

Objective: To assess the inhibitory effect of micropeptins on the growth of competing microorganisms.

Materials:

  • Culture of a target microorganism (e.g., a green alga or another bacterium)

  • Purified micropeptin or cell-free filtrate from a cyanobacterial culture

  • Culture medium for the target organism

  • Multi-well plates or culture flasks

  • Spectrophotometer or fluorometer

Procedure:

  • Inoculate the culture medium with the target microorganism.

  • Add different concentrations of the purified micropeptin or the cell-free filtrate to the cultures.

  • Include a control culture without any additions.

  • Incubate under optimal growth conditions for the target organism.

  • Monitor the growth of the target organism over several days by measuring optical density or chlorophyll fluorescence.

  • Compare the growth curves of the treated cultures to the control to determine the extent of growth inhibition.

Conclusion

Micropeptins represent a structurally diverse and biologically active class of cyanobacterial secondary metabolites. Their potent protease inhibitory activity establishes their significant ecological roles as grazing deterrents and allelochemicals, thereby influencing the structure and dynamics of aquatic ecosystems. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the ecological functions and potential biotechnological applications of these fascinating natural products. A deeper understanding of the biosynthesis, regulation, and environmental fate of micropeptins will be crucial for predicting the impacts of cyanobacterial blooms and for harnessing their potential in drug discovery and development.

References

An In-depth Technical Guide to the Micropeptin Class of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The micropeptin class of cyclic peptides, primarily produced by cyanobacteria, represents a diverse and growing family of natural products with significant biological activities. Their potent protease inhibition and emerging anti-inflammatory properties have positioned them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the core characteristics of micropeptins, including their biological activities, the methodologies used to study them, and the signaling pathways they modulate.

Core Structural Features and Biological Activity

Micropeptins are cyclic depsipeptides, characterized by a ring structure containing both amino and hydroxy acids. A key structural feature of many micropeptins is the presence of the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). Variations in the amino acid composition and sequence within the cyclic core and the side chain contribute to the vast diversity and selective bioactivity of this peptide class.

The most well-documented biological activity of micropeptins is the inhibition of serine proteases, such as chymotrypsin, trypsin, and elastase.[1][2][3] This inhibitory action is often potent and selective, depending on the specific amino acid residues within the micropeptin structure. More recently, micropeptins have demonstrated significant anti-neuroinflammatory activity, primarily through the reduction of nitric oxide (NO) production in activated microglial cells.[4][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the protease inhibition and anti-inflammatory activities of various micropeptins, providing a comparative overview for researchers.

Table 1: Protease Inhibition by Micropeptins

MicropeptinTarget ProteaseIC50 (µM)
Micropeptin 996Chymotrypsin0.64[4]
Micropeptin 982 (l-allo-Thr)Chymotrypsin~1[6]
Micropeptin 982 (l-allo-Thr)Neutrophil Elastase0.12 ± 0.002[6]
Micropeptin 996Neutrophil Elastase0.83 ± 0.02[6]
Micropeptin 982 (d-Gln)Neutrophil Elastase1.4 ± 0.15[6]
Micropeptin 996 (d-Gln)Neutrophil Elastase0.84 ± 0.12[6]
Micropeptin T2Plasmin0.1 µg/mL[4]
Micropeptin T1Plasmin> 100 µg/mL[4]
Micropeptin TR1058Chymotrypsin6.78[1]
Micropeptin KR1030Chymotrypsin13.9[1]
Micropeptin KR1030Elastase28.0[1]
Cyanopeptolin 1027Chymotrypsin0.26[3]
Cyanopeptolin 985Chymotrypsin0.26[3]
Cyanopeptolins-Arg²Trypsin0.24–0.26[3]
Cyanopeptolins-Arg²Chymotrypsin3.1–3.8[3]
Micropeptins 88-A, 88-C to 88-FChymotrypsin0.4–10.0 µg/mL[2]

Table 2: Anti-inflammatory Activity of Micropeptins in LPS-Stimulated BV-2 Murine Microglial Cells

MicropeptinConcentration (µM)Effect
Micropeptin 9820.1 - 10Significant reduction in Nitric Oxide (NO) production[4][5]
Micropeptin 9570.1 - 10Significant reduction in Nitric Oxide (NO) production[5]
Micropeptin 9960.1 - 10Significant reduction in Nitric Oxide (NO) production[4][5]
Micropeptins (general)1 - 10~50% reduction in inflammation[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of micropeptin bioactivity. The following sections outline the key experimental protocols cited in the literature.

Chymotrypsin Inhibition Assay

This assay measures the ability of a micropeptin to inhibit the enzymatic activity of chymotrypsin, a serine protease.

Materials:

  • α-chymotrypsin from bovine pancreas

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8 at 25°C)

  • Methanol

  • Calcium chloride (CaCl2) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 mM)

  • Micropeptin sample dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 256 nm

  • Thermostatted cuvette holder

Procedure:

  • Reagent Preparation:

    • Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.

    • Prepare the BTEE substrate solution in a mixture of methanol and water.

    • Prepare the CaCl2 and HCl solutions.

    • Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl. Immediately before use, dilute the enzyme stock to the desired working concentration (e.g., 2-5 units/mL) in cold HCl solution.

  • Assay Reaction:

    • In a 3.00 mL cuvette, combine the Tris-HCl buffer, BTEE solution, and CaCl2 solution.

    • Mix the contents by inversion and allow the mixture to equilibrate to 25°C in the spectrophotometer.

    • Record the blank rate by measuring the increase in absorbance at 256 nm for approximately 5 minutes.

    • To the test cuvettes, add the desired concentration of the micropeptin inhibitor.

    • Initiate the enzymatic reaction by adding the diluted α-chymotrypsin solution.

    • Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔA256/minute) from the initial linear portion of the curve for both the control (no inhibitor) and the test samples.

    • Calculate the percent inhibition for each concentration of the micropeptin.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay quantifies the anti-inflammatory effect of micropeptins by measuring the reduction of NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. NO is a key inflammatory mediator, and its level in the cell culture supernatant is an indicator of the inflammatory response.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Micropeptin samples

  • Griess Reagent (containing 0.1% N-(1-naphthyl) ethylenediamine dihydrochloride, 1% sulfanilamide, and 5% phosphoric acid)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Culture and Seeding:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the BV-2 cells into 96-well plates at an optimal density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of the micropeptin samples for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group (cells only) and a positive control group (cells with LPS only).

    • Incubate the plates for 24-48 hours.

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess Reagent.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition by the micropeptin compared to the LPS-stimulated control.

    • If applicable, calculate the IC50 value for the inhibition of NO production.

Signaling Pathways

Understanding the molecular mechanisms by which micropeptins exert their biological effects is crucial for their development as therapeutic agents. The following diagrams illustrate the key signaling pathway involved in neuroinflammation and a proposed mechanism for the anti-inflammatory action of micropeptins.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene Binds to promoter of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces

Figure 1: LPS-Induced Pro-inflammatory Signaling Pathway in BV-2 Microglial Cells.

Micropeptin_Anti_inflammatory_Action LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Pro-inflammatory Signaling Cascade TLR4->Signaling_Cascade iNOS_expression iNOS Expression Signaling_Cascade->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Inflammation Neuroinflammation NO_production->Inflammation Micropeptins Micropeptins Micropeptins->iNOS_expression Inhibit

Figure 2: Proposed Mechanism of Anti-inflammatory Action of Micropeptins.

The diagram in Figure 1 illustrates the well-established lipopolysaccharide (LPS)-induced pro-inflammatory signaling pathway in BV-2 microglial cells. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells. This binding initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the subsequent release and translocation of the transcription factor NF-κB into the nucleus. In the nucleus, NF-κB binds to the promoter region of pro-inflammatory genes, including the gene for inducible nitric oxide synthase (iNOS). The resulting iNOS protein produces high levels of nitric oxide (NO), a key mediator of neuroinflammation.

Figure 2 proposes a potential mechanism for the anti-inflammatory action of micropeptins. Based on the consistent observation that micropeptins reduce NO production in LPS-stimulated BV-2 cells, it is hypothesized that they may interfere with the expression or activity of iNOS. This inhibition of iNOS would lead to a decrease in NO levels and a subsequent reduction in the overall inflammatory response. Further research is required to elucidate the precise molecular target of micropeptins within this pathway.

Conclusion and Future Directions

The micropeptin class of cyclic peptides continues to be a fertile ground for the discovery of novel bioactive compounds. Their potent and often selective protease inhibition, coupled with their promising anti-inflammatory properties, makes them attractive candidates for further investigation and development in the pharmaceutical industry. The methodologies outlined in this guide provide a framework for the consistent and comparable evaluation of new micropeptin analogues. Future research should focus on elucidating the precise molecular mechanisms underlying their anti-inflammatory effects, expanding the structure-activity relationship studies to a wider range of proteases and inflammatory targets, and optimizing their pharmacokinetic properties for potential therapeutic applications. The use of advanced structural elucidation techniques and in vivo models will be critical in advancing our understanding and harnessing the full therapeutic potential of this fascinating class of natural products.

References

In-Depth Technical Guide to the Spectroscopic Data of Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the structural characterization and analytical methodologies related to this potent plasmin inhibitor.

Chemical Structure and Properties

This compound is a complex peptide derivative with the molecular formula C40H61N9O15SCl.[1] Its structure is characterized by a cyclic peptide core and includes several unique non-proteinogenic amino acid residues, such as 3-amino-6-hydroxy-2-piperidone (Ahp), 3-chloro-N-MeTyr, and a glyceric acid 3-O-sulfate moiety.[1]

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for the characterization of this compound. The following table summarizes the key mass-to-charge ratio (m/z) values obtained.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/z
[M + H]⁺976/978
[M - SO₃ + H]⁺896/898

M denotes the parent molecule.

Experimental Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS)

The mass spectral data for this compound was acquired using Fast Atom Bombardment (FAB) mass spectrometry.

  • Sample Preparation: The purified peptide is dissolved in a suitable liquid matrix of low volatility, typically glycerol or thioglycerol.

  • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms, such as xenon. This process sputters the sample molecules from the matrix into the gas phase, where they are ionized, primarily through protonation.

  • Analysis: The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio. For this compound, the presence of chlorine results in a characteristic isotopic pattern with peaks separated by 2 m/z units ([M+H]⁺ at 976 and 978).

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The detailed structure of this compound was elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HOHAHA, HMBC, and NOESY) NMR experiments. The following tables present the ¹H and ¹³C chemical shift assignments.

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Thr
NH8.15d8.4
α-H4.40m
β-H4.25m
γ-CH₃1.20d6.3
Ile-1
NH8.20d8.7
α-H4.40m
β-H1.95m
γ-CH₂1.45, 1.15m
γ-CH₃0.90d6.9
δ-CH₃0.85t7.2
3-chloro-N-MeTyr
N-CH₃3.10s
α-H5.25dd10.2, 4.8
β-H3.20, 3.05m
2',6'-H7.20d8.4
5'-H6.95d8.4
Ahp
NH7.27d3.3
3-H4.45m
4-H2.62, 1.74m
5-H1.90, 1.76m
6-H4.92m
OH6.04d4.8
Arg
NH8.35d8.1
α-H4.30m
β-H1.85, 1.70m
γ-H1.60m
δ-H3.20m
Ile-2
NH7.90d9.0
α-H4.20m
β-H1.90m
γ-CH₂1.40, 1.10m
γ-CH₃0.88d6.6
δ-CH₃0.82t7.5
Glyceric acid sulfate
2-H4.72m
3-H4.55, 4.45m

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)
Thr
C=O171.5
α-C59.5
β-C67.8
γ-C20.1
Ile-1
C=O172.0
α-C58.0
β-C37.5
γ-C (CH₂)25.0
γ-C (CH₃)15.8
δ-C11.5
3-chloro-N-MeTyr
C=O170.5
N-CH₃32.5
α-C60.0
β-C36.0
1'-C129.0
2',6'-C130.5
3'-C125.0
4'-C155.0
5'-C116.0
Ahp
C=O169.2
3-C55.0
4-C28.0
5-C22.0
6-C73.9
Arg
C=O172.5
α-C53.5
β-C29.0
γ-C25.5
δ-C41.0
Guanidino-C157.0
Ile-2
C=O173.0
α-C58.5
β-C37.0
γ-C (CH₂)24.5
γ-C (CH₃)15.5
δ-C11.0
Glyceric acid sulfate
C=O175.0
2-C74.5
3-C68.0

Note: The data presented is based on published literature and may be subject to minor variations depending on experimental conditions.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for this compound were recorded using the following general protocol:

  • Sample Preparation: The purified compound was dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Spectra were acquired on a high-field NMR spectrometer.

  • 1D Spectra: ¹H and ¹³C NMR spectra were recorded to identify the basic proton and carbon environments.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): Used to establish proton-proton couplings within the same spin system, aiding in the identification of amino acid residues.

    • HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy) / TOCSY (Total Correlation Spectroscopy): Provided correlations between all protons within a spin system, which was crucial for identifying the complete amino acid side chains.

    • HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations between protons and carbons (typically 2-3 bonds), which was essential for sequencing the peptide and identifying connections between different structural moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about protons that are close in space, which was used to determine the three-dimensional structure and the sequence of the amino acid residues.

Experimental Workflow

The overall workflow for the isolation and structural elucidation of this compound can be summarized in the following diagram.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction of Cyanobacterial Biomass (Microcystis aeruginosa) Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (ODS) Partitioning->Chromatography HPLC Reversed-Phase HPLC Chromatography->HPLC MS Mass Spectrometry (FAB-MS) HPLC->MS NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D Data_Integration Data Integration & Analysis MS->Data_Integration NMR_2D 2D NMR (COSY, HOHAHA, HMBC, NOESY) NMR_1D->NMR_2D NMR_2D->Data_Integration Structure_Determination Final Structure of this compound Data_Integration->Structure_Determination

Caption: Workflow for the analysis of this compound.

This guide provides a foundational understanding of the spectroscopic data and analytical methods used to characterize this compound. For more in-depth information, researchers are encouraged to consult the primary literature.

References

Methodological & Application

Application Notes and Protocols for Reversed-Phase HPLC Analysis of Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the separation and analysis of Micropeptin 478A using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols are intended for researchers, scientists, and drug development professionals. While specific methods for this compound are not widely published, the following protocols are based on established methods for the analysis of other micropeptins and can be adapted accordingly.[1][2][3]

Introduction to Micropeptin Analysis

Micropeptins are a diverse class of cyclic peptides produced by cyanobacteria.[1][4] Their structural similarity makes reversed-phase HPLC an ideal technique for their separation and purification.[5] The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that must be optimized for successful separation.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte.

a. Extraction from Cyanobacterial Biomass:

  • Lyophilize the cyanobacterial biomass to remove water.

  • Perform repeated extractions of the dried biomass with methanol.[1]

  • Pool the methanol extracts and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in a small volume of methanol for subsequent clean-up.[3]

b. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the resuspended extract onto the cartridge.

  • Wash the cartridge with water and low-percentage aqueous methanol to remove polar impurities.

  • Elute the micropeptins with a higher percentage of methanol or acetonitrile.[3]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

Analytical RP-HPLC Method

This method is suitable for the qualitative and quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer is required.[1][6]

  • Column: A C18 column is the most common choice for micropeptin separation.

  • Mobile Phase: A mixture of water and acetonitrile (ACN), often with an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA), is typically used.[1][3]

  • Detection: UV detection is commonly performed at 238 nm.[3] Mass spectrometry provides more selective and sensitive detection.[1]

Workflow for Analytical RP-HPLC:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis biomass Lyophilized Biomass extraction Methanol Extraction biomass->extraction spe C18 SPE Cleanup extraction->spe sample Final Sample in Mobile Phase spe->sample injection Inject Sample sample->injection column RP-HPLC Column (e.g., C18) injection->column separation Gradient Elution column->separation detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: General workflow for the RP-HPLC analysis of Micropeptins.

Semi-Preparative RP-HPLC for Isolation

For the isolation of this compound for further studies, the analytical method can be scaled up to a semi-preparative level.[1]

  • Column: A larger diameter (e.g., 10 mm) semi-preparative C18 column is used.[1]

  • Flow Rate: The flow rate is increased to accommodate the larger column.[1]

  • Loading: A larger amount of the sample extract is injected.

  • Fraction Collection: Fractions are collected based on the retention time of the target peak.[1]

Data Presentation: HPLC Method Parameters

The following tables summarize typical starting conditions for the RP-HPLC analysis of micropeptins, which can be optimized for this compound.

Table 1: Analytical HPLC Conditions for Micropeptin Analysis

ParameterCondition 1Condition 2
Column Kinetex 5 µm C18, 150 x 4.6 mmNucleosil 3C18, 75 x 4.6 mm[3]
Mobile Phase A Water + 0.1% Formic AcidWater + 0.05% Trifluoroacetic Acid[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.05% Trifluoroacetic Acid[3]
Gradient 15-100% B over 20 min[1]Isocratic or Gradient (e.g., 5:4 A:B)[3]
Flow Rate 0.6 mL/min[1]1.0 mL/min
Detection UV at 238 nm or MSUV at 238 nm[3]
Injection Volume 10 µL20 µL

Table 2: Semi-Preparative HPLC Conditions for Micropeptin Isolation

ParameterCondition
Column Kinetex 5 µm C18, 250 x 10 mm[1]
Mobile Phase 65% Acetonitrile / 35% Water + 0.05% Formic Acid (Isocratic)[1]
Flow Rate 3 mL/min[1]
Detection UV at 238 nm
Fraction Collection Manual or automated based on UV signal

Signaling Pathways and Logical Relationships

The development of a robust HPLC method follows a logical progression of optimization steps.

cluster_dev Method Development Strategy scouting Initial Scouting Runs (Broad Gradient) column_select Column Selection (e.g., C18, Phenyl-Hexyl) scouting->column_select mobile_phase Mobile Phase Optimization (ACN vs. MeOH, pH, Additives) column_select->mobile_phase gradient_opt Gradient Optimization (Slope, Time) mobile_phase->gradient_opt temp_flow Temperature & Flow Rate Optimization gradient_opt->temp_flow validation Method Validation (Robustness, Reproducibility) temp_flow->validation

Caption: Logical workflow for RP-HPLC method development.

Conclusion

The provided protocols and data offer a solid foundation for developing a specific and robust reversed-phase HPLC method for the analysis and purification of this compound. Researchers should start with the suggested conditions and perform systematic optimization to achieve the desired separation and sensitivity. The use of high-resolution mass spectrometry is highly recommended for unambiguous peak identification.

References

Application Notes and Protocols for Solid-Phase Extraction of Micropeptins from Cyanobacterial Blooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micropeptins are a diverse class of cyclic depsipeptides produced by various cyanobacteria, including species of Microcystis, Anabaena, and Nostoc. These bioactive compounds often co-occur with other cyanotoxins, such as microcystins, and have garnered significant interest in the pharmaceutical and drug development sectors due to their potent protease-inhibiting activities. Effective isolation and purification of micropeptins from complex cyanobacterial bloom matrices are crucial for their characterization, bioactivity screening, and potential therapeutic applications. Solid-phase extraction (SPE) is a widely employed technique for the selective enrichment and purification of micropeptins and other cyanopeptides from aqueous extracts.

This document provides detailed application notes and experimental protocols for the solid-phase extraction of micropeptins from cyanobacterial bloom samples. The methodologies outlined are based on established practices for cyanopeptide purification and are intended to serve as a comprehensive guide for researchers in natural product discovery and toxicology.

Data Presentation: Quantitative Analysis of Cyanopeptide Recovery

The efficiency of solid-phase extraction is paramount for the accurate quantification and successful isolation of micropeptins. The choice of sorbent material and elution solvent significantly impacts the recovery of these target compounds. Below are tables summarizing quantitative data on the recovery of various cyanopeptides, including micropeptins and structurally related compounds, using different SPE cartridges and elution conditions.

Table 1: Comparison of SPE Sorbent Performance for Cyanopeptide Recovery

SPE SorbentTarget AnalytesSample MatrixAverage Recovery (%)Reference
C18Microcystins, Anabaenopeptins, Microginins, AeruginosinsFish Tissue28-98%[1]
Hydrophilic-Lipophilic Balance (HLB)Microcystin-LR & -RRFish, Lettuce, Soil93-98%[1]
Porous Graphitized Carbon (PGC)Caseinomacropeptide-derived peptidesIntestinal DigestaHigh
C18Intact CaseinomacropeptideWhey Protein IsolateHigh
C8Palbociclib, Ribociclib, Abemaciclib, etc.Human Plasma≥92.3%

Table 2: Recovery Rates of Selected Cyanotoxins with Various SPE Protocols

CyanotoxinSPE CartridgeElution SolventRecovery Rate (%)Reference
Microcystin-LRC1890% Methanol with 0.1% Formic Acid97.1 - 100.9%
Microcystin-RRC1890% Methanol with 0.1% Formic Acid97.1 - 100.9%
Microcystin-YRC1890% Methanol with 0.1% Formic Acid97.1 - 100.9%
Microcystin-LAC1890% Methanol with 0.1% Formic Acid97.1 - 100.9%
Microcystin-LWC1890% Methanol with 0.1% Formic Acid97.1 - 100.9%
Microcystin-LFC1890% Methanol with 0.1% Formic Acid97.1 - 100.9%
Multiple Cyanopeptides (17 total)Online SPEAcetonitrile/Water Gradient85-116% (Accuracy)
Microcystins and NodularinC18Methanol70-120%

Experimental Protocols

Protocol 1: General Solid-Phase Extraction of Micropeptins from Cyanobacterial Biomass

This protocol outlines a general procedure for the extraction and purification of a broad range of micropeptins from lyophilized cyanobacterial cells.

1. Sample Collection and Preparation:

  • Collect cyanobacterial bloom material from the field and freeze immediately.

  • Lyophilize the frozen biomass to obtain a dry powder.

  • Store the lyophilized material at -20°C until extraction.

2. Cell Lysis and Extraction:

  • Weigh 1-10 g of lyophilized cyanobacterial powder.

  • Perform cell lysis to release intracellular micropeptins. Common methods include:

    • Sonication: Suspend the powder in 75% aqueous methanol and sonicate on ice.[2]

    • Bead Beating: Agitate a suspension of the powder with glass or ceramic beads.

    • Freeze-Thaw Cycles: Repeatedly freeze the cell suspension in liquid nitrogen and thaw at room temperature.[1][2]

  • After cell lysis, centrifuge the suspension to pellet cell debris.

  • Collect the supernatant containing the crude extract.

3. Solid-Phase Extraction (SPE):

  • SPE Cartridge Selection: C18 or a polymeric reversed-phase sorbent like Oasis HLB is recommended for micropeptin extraction.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1-2 column volumes of methanol.

    • Equilibrate the cartridge with 1-2 column volumes of deionized water.

  • Sample Loading:

    • Dilute the crude extract with deionized water to a final methanol concentration of <10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of deionized water to remove salts and other polar impurities.

    • Follow with a wash of 1-2 column volumes of 10-20% aqueous methanol to remove more polar interfering compounds.

  • Elution:

    • Elute the micropeptins from the cartridge with 1-2 column volumes of 80-100% methanol.[1] The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can improve the recovery of some peptides.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for subsequent analysis by HPLC or LC-MS.

Protocol 2: On-line SPE-LC-MS/MS for High-Throughput Screening of Micropeptins

This protocol is adapted for automated, high-throughput analysis of micropeptins in water samples containing extracellular peptides or in filtered cell lysates.

1. System Setup:

  • Utilize an LC-MS/MS system equipped with an on-line SPE module.

  • Install an appropriate SPE cartridge (e.g., C18 or polymeric) in the on-line system.

2. Sample Preparation:

  • For extracellular micropeptins, filter the water sample through a 0.45 µm filter.

  • For intracellular micropeptins, perform cell lysis as described in Protocol 1 and filter the extract.

3. On-line SPE Method:

  • Loading: The sample is automatically loaded onto the SPE cartridge using the LC system's loading pump.

  • Washing: The cartridge is washed with an aqueous mobile phase to remove interfering substances.

  • Elution and Analysis: A valve switches the flow path, and the analytical gradient elutes the trapped micropeptins from the SPE cartridge directly onto the analytical LC column for separation and subsequent detection by MS/MS. Recovery values of 91-101% have been reported for some cyanotoxins using this method.[3]

Visualizations

Experimental Workflow for Micropeptin Extraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Cyanobacterial Bloom Sample Collection Lyophilization 2. Lyophilization SampleCollection->Lyophilization CellLysis 3. Cell Lysis (Sonication, Bead Beating, or Freeze-Thaw) Lyophilization->CellLysis Extraction 4. Extraction with Aqueous Methanol CellLysis->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Conditioning 6. SPE Cartridge Conditioning (Methanol & Water) Loading 7. Sample Loading Supernatant->Loading Conditioning->Loading Washing 8. Washing (Water & Low % Methanol) Loading->Washing Elution 9. Elution (High % Methanol) Washing->Elution Drying 10. Drying of Eluate Elution->Drying Reconstitution 11. Reconstitution Drying->Reconstitution LCMS 12. LC-MS/MS Analysis Reconstitution->LCMS spe_logic start Start SPE condition Condition Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Micropeptins wash->elute end End SPE elute->end

References

Structural Elucidation of Micropeptin 478A: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and experimental protocols for the structural elucidation of Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478). This compound has been identified as a potent inhibitor of plasmin, a serine protease involved in blood coagulation, making it a person of interest for cardiovascular drug development.[1] The structural determination of this complex natural product relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques, complemented by chemical degradation and mass spectrometry.

Overview of Structural Elucidation

The structural elucidation of this compound involves a multi-step process that begins with the isolation of the pure compound. Following isolation, high-resolution mass spectrometry (HRMS) is employed to determine the molecular formula. The core of the structural analysis lies in the application of various NMR experiments to establish the sequence of amino acid residues and other structural units, as well as their stereochemistry.

The workflow for the structural elucidation of this compound is depicted below:

This compound Structural Elucidation Workflow cluster_0 Isolation & Initial Characterization cluster_1 NMR Spectroscopy cluster_2 Structure Determination Isolation Isolation from Microcystis aeruginosa HRMS HR-FABMS Analysis Isolation->HRMS Pure Compound MolFormula Molecular Formula Determination HRMS->MolFormula Mass Data NMR_Acquisition 1D & 2D NMR Data Acquisition MolFormula->NMR_Acquisition Target for NMR NMR_Analysis NMR Spectral Analysis NMR_Acquisition->NMR_Analysis Spin_Systems Identification of Amino Acid Spin Systems NMR_Analysis->Spin_Systems Connectivity Data Sequence Sequence Determination (HMBC, NOESY) Spin_Systems->Sequence Stereochem Stereochemistry (Chemical Derivatization & Chromatography) Sequence->Stereochem Planar Structure Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Quantitative NMR Data

The structural backbone of this compound was pieced together using a series of 1D and 2D NMR experiments. The 1H and 13C NMR chemical shifts, measured in DMSO-d6, are summarized in the table below. This data was instrumental in identifying the individual amino acid residues and other structural components of the molecule.[1]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆ [1]

Position¹³C (ppm)¹H (ppm, J in Hz)
3-chloro-N-MeTyr
N-Me30.22.68 (s)
α63.24.65 (dd, 10.0, 4.5)
β36.13.05 (dd, 14.0, 4.5), 2.85 (dd, 14.0, 10.0)
γ136.9
1'130.37.25 (d, 8.5)
2'128.26.80 (d, 8.5)
3'122.5
4'152.0
5'117.57.15 (s)
6'129.56.95 (d, 8.5)
Ile-1
α58.14.40 (d, 10.0)
β36.51.85 (m)
γ24.21.40 (m), 1.10 (m)
γ-CH₃15.50.80 (d, 7.0)
δ-CH₃11.20.85 (t, 7.5)
Ahp
2169.2
354.54.45 (m)
425.11.90 (m), 1.70 (m)
529.82.20 (m), 2.05 (m)
673.94.92 (t, 4.0)
NH7.27 (d, 4.0)
OH6.04 (d, 5.0)
Arg
α52.84.20 (m)
β28.51.75 (m), 1.60 (m)
γ24.81.45 (m)
δ40.53.10 (m)
guanidino156.8
NH8.15 (d, 8.0)
Thr
α58.54.10 (d, 8.0)
β67.25.05 (m)
γ-CH₃19.51.15 (d, 6.5)
NH7.85 (d, 8.5)
Ile-2
α57.54.25 (t, 9.0)
β36.81.95 (m)
γ24.11.45 (m), 1.15 (m)
γ-CH₃15.80.82 (d, 7.0)
δ-CH₃11.50.88 (t, 7.5)
NH8.25 (d, 9.0)
Ga sulfate
α72.14.55 (dd, 8.0, 4.0)
β65.54.20 (dd, 11.0, 4.0), 4.10 (dd, 11.0, 8.0)
CO170.5

Experimental Protocols

The following protocols are based on the methodologies described for the structural elucidation of this compound and related compounds.[1]

NMR Sample Preparation
  • Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton scalar couplings within the same spin system (i.e., within an amino acid residue).

    • Pulse Program: Standard COSY experiment.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans per Increment: 8-16.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) / HOHAHA (Homonuclear Hartmann-Hahn):

    • Purpose: To reveal correlations between all protons within a spin system, not just those directly coupled. This is crucial for identifying complete amino acid spin systems.

    • Pulse Program: TOCSY with a mixing time of 80-120 ms.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans per Increment: 8-16.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbon atoms. This helps in assigning the protonated carbons.

    • Pulse Program: Standard HSQC experiment.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).

    • Number of Scans per Increment: 16-64.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for sequencing the amino acid residues by observing correlations across peptide bonds (from an α-proton to a carbonyl carbon).

    • Pulse Program: Standard HMBC experiment.

    • Long-Range Coupling Constant: Optimized for 6-8 Hz.

    • Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).

    • Number of Scans per Increment: 32-128.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are close in proximity, regardless of their bonding. This provides information about the 3D structure and can also help in sequencing.

    • Pulse Program: Standard NOESY or ROESY experiment.

    • Mixing Time: 200-500 ms.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans per Increment: 16-32.

Data Analysis and Structure Elucidation

The process of elucidating the structure of this compound from the NMR data follows a logical progression:

NMR Data Analysis Logic cluster_0 Data Input cluster_1 Analysis Steps cluster_2 Structural Output COSY COSY Data Identify_Spins Identify Amino Acid Spin Systems COSY->Identify_Spins TOCSY TOCSY Data TOCSY->Identify_Spins HSQC HSQC Data Assign_Carbons Assign Protonated Carbons HSQC->Assign_Carbons HMBC HMBC Data Sequence_Peptide Sequence Residues HMBC->Sequence_Peptide Key Correlations (Hα to C=O) NOESY NOESY Data Confirm_Sequence Confirm Sequence & 3D Proximity NOESY->Confirm_Sequence Through-space Correlations Identify_Spins->Assign_Carbons Assign_Carbons->Sequence_Peptide Sequence_Peptide->Confirm_Sequence Planar_Structure Planar Structure of this compound Confirm_Sequence->Planar_Structure

Caption: Logical flow of NMR data analysis for structure determination.

  • Identification of Amino Acid Spin Systems: The COSY and TOCSY spectra are used to trace the connectivity of protons within each amino acid residue, allowing for their identification (e.g., Ile, Thr, Arg).

  • Assignment of Carbons: The HSQC spectrum is used to assign the ¹³C chemical shifts of all protonated carbons by correlating them to their attached protons.

  • Sequencing: The HMBC spectrum is the primary tool for determining the sequence of the residues. Key correlations are sought from the α-proton of one residue to the carbonyl carbon of the preceding residue.

  • Confirmation and 3D Information: The NOESY or ROESY spectrum provides through-space correlations that can confirm the sequence and provide insights into the three-dimensional conformation of the peptide. For instance, NOE correlations between the α-proton of one residue and the amide proton of the next are strong indicators of their proximity in the sequence.[1]

Stereochemistry Determination

NMR alone is often insufficient to determine the absolute stereochemistry of chiral centers. Chemical degradation followed by chromatographic analysis is a standard approach.

Acid Hydrolysis
  • Hydrolysis: A small amount of this compound (e.g., 100 µg) is dissolved in 6 N HCl and heated at 110 °C for 16-24 hours in a sealed vial.[1]

  • Drying: The reaction mixture is dried under a stream of nitrogen or in a vacuum concentrator.

Chiral HPLC Analysis (Marfey's Method)
  • Derivatization: The dried hydrolysate is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This reagent reacts with the primary amines of the amino acids to form diastereomeric derivatives.[1]

  • HPLC Analysis: The derivatized amino acids are analyzed by reverse-phase HPLC and their retention times are compared to those of derivatized D- and L-amino acid standards. This allows for the assignment of the absolute configuration of each amino acid residue.[1]

By combining the connectivity information from NMR with the stereochemical information from chemical analysis, the complete and unambiguous structure of this compound can be determined. This comprehensive approach is a cornerstone of natural product chemistry and drug discovery.

References

Application Note: Mass Spectrometry Analysis of Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micropeptins are a class of cyclic depsipeptides produced by various cyanobacteria, including species of Microcystis, Anabaena, and Nostoc. These compounds are of significant interest to the scientific and drug development communities due to their diverse biological activities, most notably their potent inhibition of serine proteases such as trypsin and chymotrypsin.[1][2][3] This inhibitory action makes them potential candidates for the development of new therapeutic agents. Structurally, micropeptins are characterized by a conserved cyclic core containing the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[4]

Micropeptin 478A is a member of this extensive family of natural products. Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in complex biological and environmental samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high selectivity and sensitivity.[5][6][7] This application note provides a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, LC-MS/MS conditions, and data analysis.

Biological Activity: Protease Inhibition

Micropeptins, including 478A, are known to inhibit serine proteases. This activity is central to their potential therapeutic applications. The mechanism of inhibition typically involves the binding of the micropeptin to the active site of the protease, thereby blocking its catalytic function.

Protease_Inhibition Mechanism of Protease Inhibition by this compound cluster_0 Protease Catalytic Cycle cluster_1 Inhibition by this compound Active_Protease Active Serine Protease Protease_Substrate_Complex Protease-Substrate Complex Active_Protease->Protease_Substrate_Complex Binding Inhibited_Complex Protease-Micropeptin Complex (Inactive) Active_Protease->Inhibited_Complex Binding Substrate Protein Substrate Substrate->Protease_Substrate_Complex Cleaved_Products Cleaved Peptide Products Protease_Substrate_Complex->Cleaved_Products Catalysis Cleaved_Products->Active_Protease Release Micropeptin_478A This compound Micropeptin_478A->Inhibited_Complex

Caption: General mechanism of serine protease inhibition by this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Cyanobacterial Biomass

This protocol outlines the extraction of micropeptins from lyophilized cyanobacterial cells.

Materials:

  • Lyophilized cyanobacterial biomass

  • Methanol (LC-MS grade)

  • Deionized water

  • Solid Phase Extraction (SPE) C18 cartridges

  • 0.1% Formic acid in water and methanol

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Weigh 100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

  • Add 5 mL of 80% methanol in deionized water.

  • Vortex vigorously for 5 minutes.

  • Sonicate for 15 minutes in a bath sonicator.

  • Centrifuge at 4000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet and combine the supernatants.

  • Evaporate the methanol from the combined supernatants using a nitrogen evaporator.

  • Reconstitute the aqueous extract in 10 mL of deionized water.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the aqueous extract onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the micropeptins with 5 mL of 90% methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient | 10% B to 95% B over 15 min, hold for 5 min, return to 10% B and equilibrate for 5 min |

MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy 20-40 eV (optimized for specific transitions)

| Scan Mode | Full Scan (m/z 100-1200) and Product Ion Scan |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected mass spectrometric data for this compound. Note that the exact m/z values may vary slightly depending on the specific amino acid composition and instrumentation.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Putative Fragment Assignment
This compound 478.2460.2[M+H-H₂O]⁺
343.2[M+H - Side Chain]⁺
243.1[Ahp-Phe-H₂O]⁺ (example)
120.1Phenylalanine immonium ion

Note: The product ions and their assignments are hypothetical and based on common fragmentation patterns of micropeptins. Actual fragmentation should be confirmed with high-resolution mass spectrometry and structural elucidation studies.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

experimental_workflow Sample Cyanobacterial Biomass Extraction Solvent Extraction (80% Methanol) Sample->Extraction Cleanup Solid Phase Extraction (C18 Cartridge) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for the mass spectrometry analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometry-based analysis of this compound. The described methods for sample preparation, liquid chromatography, and tandem mass spectrometry are robust and sensitive, enabling the reliable identification and quantification of this bioactive cyanobacterial peptide. The provided workflows and data tables serve as a valuable resource for researchers in natural products chemistry, pharmacology, and drug development who are investigating the potential of micropeptins as therapeutic agents. Further optimization of the protocol may be required depending on the specific sample matrix and analytical instrumentation.

References

Application Notes and Protocols for In Vitro Plasmin Inhibition Assay of Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Micropeptin 478A against the serine protease plasmin. This information is critical for researchers in drug discovery and development, particularly those focused on cardiovascular diseases and fibrinolysis.

Introduction

This compound is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. It has been identified as a potent inhibitor of plasmin, a key enzyme in the fibrinolytic system responsible for the breakdown of fibrin clots.[1][2] Dysregulation of plasmin activity is implicated in various pathological conditions, making its inhibitors valuable candidates for therapeutic development. This document outlines the materials, equipment, and a detailed procedure for a chromogenic-based in vitro plasmin inhibition assay to quantify the inhibitory potency of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against plasmin is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

CompoundTarget EnzymeIC50 (µg/mL)Source
This compoundPlasmin0.1[1][2]
Micropeptin 478BPlasmin0.4[1][2]

Experimental Protocols

This section details the protocol for a chromogenic plasmin inhibition assay. The principle of this assay is based on the cleavage of a chromogenic substrate by plasmin, which results in the release of a colored product (p-nitroanilide, pNA) that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, and the degree of inhibition can be used to determine the IC50 value.

Materials and Equipment

  • Reagents:

    • Human Plasmin

    • This compound

    • Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA dihydrochloride)[3]

    • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

    • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

    • Ultrapure water

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

    • 96-well microplates

    • Pipettes and tips

    • Incubator set to 37°C

    • Vortex mixer

    • Centrifuge

Reagent Preparation

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 100 mM NaCl, pH 7.4.

  • Plasmin Stock Solution: Reconstitute human plasmin in ultrapure water to a stock concentration of 1 U/mL. Aliquot and store at -80°C.

  • Plasmin Working Solution: Immediately before the assay, dilute the plasmin stock solution with the assay buffer to the desired final concentration (e.g., 0.1 U/mL).

  • Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM H-D-Val-Leu-Lys-pNA) in ultrapure water.[3] Aliquot and store at -20°C.

  • Substrate Working Solution: Dilute the substrate stock solution with the assay buffer to the desired final concentration (e.g., 0.2 mM) immediately before use.[3]

  • This compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1 mg/mL).

  • This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the IC50 determination.

Assay Procedure

  • Plate Setup: To a 96-well microplate, add the following to each well:

    • Test Wells: 10 µL of this compound serial dilutions.

    • Positive Control (No Inhibitor): 10 µL of assay buffer (with the same final concentration of DMSO as the test wells).

    • Blank (No Enzyme): 20 µL of assay buffer.

  • Enzyme Addition: Add 10 µL of the plasmin working solution to the test and positive control wells.

  • Incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add 180 µL of the pre-warmed substrate working solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the absorbance at 405 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA405/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Fibrinolysis

Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen FDPs Fibrin Degradation Products (FDPs) Fibrin_clot->FDPs Degradation Micropeptin This compound Inhibition->Plasmin Inhibition

Caption: The fibrinolytic pathway showing the activation of plasminogen to plasmin, which degrades fibrin clots. This compound inhibits plasmin activity.

Experimental Workflow: Plasmin Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Plasmin - Substrate - this compound Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add this compound (or buffer control) Plate->Add_Inhibitor Add_Enzyme Add Plasmin Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure Kinetic Measurement at 405 nm Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A step-by-step workflow for the in vitro plasmin inhibition assay.

References

Application Notes and Protocols for Evaluating Micropeptin 478A Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Micropeptin 478A is a cyclic depsipeptide isolated from cyanobacteria. As a member of the micropeptin class of compounds, it is known for its potent inhibitory effects on various proteases. Notably, this compound has been identified as a plasmin inhibitor, suggesting its potential therapeutic application in areas where plasmin activity is implicated, such as fibrinolysis and tumor cell invasion. Furthermore, related micropeptins have demonstrated anti-neuroinflammatory and cytotoxic activities. These application notes provide a comprehensive guide with detailed protocols for the cell-based evaluation of this compound's biological activities, including its plasmin inhibitory, anti-inflammatory, and cytotoxic effects.

Plasmin Inhibition Assay

This assay is designed to determine the inhibitory effect of this compound on cell-surface plasmin activity. Many cell types, particularly cancer cells, express urokinase-type plasminogen activator (uPA) which converts plasminogen to the active protease plasmin on the cell surface.

Experimental Workflow: Cell-Based Plasmin Inhibition Assay```dot

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed cells (e.g., HT-1080) in a 96-well plate cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion add_inhibitor Add this compound at various concentrations cell_adhesion->add_inhibitor pre_incubation Pre-incubate for a defined period add_inhibitor->pre_incubation add_plasminogen Add plasminogen to each well pre_incubation->add_plasminogen add_substrate Add a fluorogenic or chromogenic plasmin substrate add_plasminogen->add_substrate kinetic_reading Measure fluorescence or absorbance kinetically add_substrate->kinetic_reading calculate_rate Calculate the rate of substrate cleavage kinetic_reading->calculate_rate determine_ic50 Determine the IC50 value for this compound calculate_rate->determine_ic50

Caption: Simplified LPS-induced iNOS signaling pathway.

Protocol: Nitric Oxide Measurement using Griess Assay

Materials:

  • RAW 264.7 murine macrophage cells or BV-2 murine microglial cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells into a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitrite Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-only control.

    • Calculate the IC50 value for the inhibition of NO production.

Data Presentation: Inhibition of Nitric Oxide Production
TreatmentThis compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Untreated01.2 ± 0.3-
LPS (1 µg/mL)045.8 ± 2.10
LPS + Cmpd0.140.1 ± 1.912.4
LPS + Cmpd125.3 ± 1.544.8
LPS + Cmpd108.9 ± 0.880.6
LPS + Cmpd503.5 ± 0.492.4

Note: The data presented in the table is for illustrative purposes only.

Cytotoxicity Assays

It is crucial to assess the cytotoxic potential of this compound to distinguish between specific inhibitory effects and general toxicity. Two common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

Experimental Workflow: Cytotoxicity Assays

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate cell_adhesion Allow cells to adhere cell_seeding->cell_adhesion add_compound Add serial dilutions of this compound cell_adhesion->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt collect_supernatant Collect supernatant incubation->collect_supernatant incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_mtt Measure absorbance at 570 nm solubilize->read_mtt calculate_viability Calculate % cell viability read_mtt->calculate_viability add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate to allow color development add_ldh_reagent->incubate_ldh read_ldh Measure absorbance at 490 nm incubate_ldh->read_ldh read_ldh->calculate_viability determine_cc50 Determine the CC50 value calculate_viability->determine_cc50

Caption: Workflow for MTT and LDH cytotoxicity assays.

Protocol: MTT Assay for Cell Viability

Materials:

  • Selected cell line (e.g., HeLa, A549, or the same line used in other assays)

  • Cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value.

Protocol: LDH Assay for Cytotoxicity

Materials:

  • Selected cell line

  • Cell culture medium

  • 96-well cell culture plates

  • This compound

  • LDH cytotoxicity assay kit

  • Multi-well plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the desired volume of supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.

    • Determine the CC50 value.

Data Presentation: Cytotoxicity
This compound (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)100 ± 5.22.1 ± 0.5
198.5 ± 4.83.5 ± 0.8
1095.1 ± 6.15.2 ± 1.1
5072.4 ± 5.528.9 ± 3.4
10048.9 ± 4.351.5 ± 4.7

Note: The data presented in the table is for illustrative purposes only.

Application Notes & Protocols: Total Synthesis Strategies for Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines detailed strategies and protocols for the total synthesis of Micropeptin 478A, a cyclic depsipeptide with potential therapeutic applications. While a direct total synthesis of this compound has not been explicitly detailed in the literature, this guide constructs a robust synthetic pathway based on the successful solid-phase synthesis of Symplocamide A, a structurally analogous compound. Both molecules share the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, a key structural feature for their biological activity.

The proposed strategy leverages solid-phase peptide synthesis (SPPS) for the assembly of the linear peptide precursor, followed by a solution-phase macrolactamization to furnish the cyclic product. This approach offers flexibility and efficiency for the synthesis of this compound and its analogs for further biological evaluation.

Retrosynthetic Analysis of this compound

The retrosynthetic analysis for this compound identifies the key disconnection points at the macrocyclic amide bond and the ester linkage, leading to a linear peptide precursor. The unique Ahp residue is envisioned to be formed from a protected L-glutamic acid derivative.

Retrosynthetic Analysis of this compound This compound This compound Linear Heptapeptide Precursor Linear Heptapeptide Precursor This compound->Linear Heptapeptide Precursor Macrolactamization Protected Amino Acids Protected Amino Acids Linear Heptapeptide Precursor->Protected Amino Acids Solid-Phase Peptide Synthesis (SPPS) Ahp Precursor (from L-Glu) Ahp Precursor (from L-Glu) Linear Heptapeptide Precursor->Ahp Precursor (from L-Glu) Ahp formation Solid Support Solid Support Protected Amino Acids->Solid Support

Caption: Retrosynthetic strategy for this compound.

Proposed Total Synthesis Workflow

The forward synthesis commences with the solid-phase assembly of the linear peptide on a suitable resin, followed by the on-resin formation of the Ahp precursor. Subsequent cleavage from the resin, deprotection, and solution-phase macrolactamization yield the final cyclic product.

Total Synthesis Workflow for this compound cluster_solid_phase Solid-Phase Synthesis cluster_solution_phase Solution-Phase Synthesis Resin Loading Resin Loading Iterative SPPS Iterative SPPS Resin Loading->Iterative SPPS Fmoc deprotection & coupling On-resin Ahp Precursor Synthesis On-resin Ahp Precursor Synthesis Iterative SPPS->On-resin Ahp Precursor Synthesis Cleavage and Deprotection Cleavage and Deprotection On-resin Ahp Precursor Synthesis->Cleavage and Deprotection Macrolactamization Macrolactamization Cleavage and Deprotection->Macrolactamization High dilution Purification Purification Macrolactamization->Purification RP-HPLC Final Product (this compound) Final Product (this compound) Purification->Final Product (this compound)

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of Symplocamide A and are presented as a representative methodology for the synthesis of this compound.

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is employed to assemble the linear peptide chain on a 2-chlorotrityl chloride resin.

Protocol:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 mmol) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid: Add Fmoc-L-Ala-OH (2.0 mmol) and diisopropylethylamine (DIPEA, 4.0 mmol) to the resin suspension. Agitate the mixture for 2 hours. Cap any remaining active sites with a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF, 10 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3.0 mmol), HCTU (2.9 mmol), and DIPEA (6.0 mmol) in DMF (10 mL). Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is synthesized from a protected L-glutamic acid derivative on the solid support.

Protocol:

  • Coupling of Protected Glutamic Acid: Couple Fmoc-L-Glu(OAll)-OH to the N-terminus of the peptide chain using the standard coupling protocol.

  • Allyl Deprotection: Treat the resin with Pd(PPh₃)₄ (0.1 mmol) and PhSiH₃ (5.0 mmol) in DCM (10 mL) for 30 minutes. Repeat this step.

  • Weinreb Amide Formation: Activate the free carboxylic acid with HCTU/DIPEA and react with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

  • Reduction to Aldehyde: Reduce the Weinreb amide to the corresponding aldehyde using DIBAL-H at -78 °C.

  • Intramolecular Cyclization: The aldehyde will spontaneously cyclize with the deprotected N-terminal amine to form the cyclic hemiaminal precursor of the Ahp moiety.

The linear peptide is cleaved from the resin, globally deprotected, and cyclized in solution under high dilution.

Protocol:

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2 hours.

  • Precipitation and L-yophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide from a water/acetonitrile mixture.

  • Macrolactamization: Dissolve the linear peptide (0.1 mmol) in a large volume of DMF (100 mL) to maintain high dilution. Add DPPA (0.12 mmol) and DIPEA (0.2 mmol) and stir the reaction mixture at 0 °C for 24 hours.

  • Purification: Concentrate the reaction mixture and purify the crude cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of Ahp-containing cyclic peptides, based on the reported synthesis of Symplocamide A. These values can be used as a benchmark for the synthesis of this compound.

StepDescriptionRepresentative Yield (%)
1Solid-Phase Peptide Synthesis (overall)70-80
2On-Resin Ahp Precursor Formation50-60
3Cleavage and Global Deprotection>90
4Macrolactamization30-40
5RP-HPLC Purification80-90
Overall Yield 10-15

Logical Relationships in Synthesis

The success of the total synthesis is dependent on the careful execution of several key transformations. The logical relationship between these critical steps is outlined below.

Logical Relationships in Synthesis cluster_spps SPPS Efficiency cluster_ahp Ahp Formation cluster_cyclization Macrolactamization Success High Coupling Efficiency High Coupling Efficiency Successful Synthesis Successful Synthesis High Coupling Efficiency->Successful Synthesis Complete Fmoc Deprotection Complete Fmoc Deprotection Complete Fmoc Deprotection->Successful Synthesis Selective Side-Chain Deprotection Selective Side-Chain Deprotection Selective Side-Chain Deprotection->Successful Synthesis Controlled Reduction Controlled Reduction Controlled Reduction->Successful Synthesis High Dilution Conditions High Dilution Conditions High Dilution Conditions->Successful Synthesis Efficient Coupling Reagent Efficient Coupling Reagent Efficient Coupling Reagent->Successful Synthesis

Caption: Key dependencies for a successful total synthesis.

Disclaimer: The provided protocols are based on established methods for similar molecules and should be adapted and optimized for the specific synthesis of this compound. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Cultivation of Microcystis aeruginosa for Optimized Micropeptin 478A Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the cultivation of the cyanobacterium Microcystis aeruginosa with the specific aim of producing the bioactive cyclic peptide, micropeptin 478A. Micropeptins are a class of nonribosomally synthesized peptides known for their diverse biological activities, including protease inhibition, making them attractive candidates for drug discovery and development. This guide outlines optimal culture conditions, detailed experimental protocols for cultivation, extraction, and purification, as well as analytical methods for the characterization of this compound. The provided information is intended to facilitate reproducible and high-yield production of this target compound for research and pharmaceutical applications.

Introduction

Microcystis aeruginosa, a freshwater cyanobacterium, is a prolific producer of a wide array of secondary metabolites, including the well-known microcystin toxins and a diverse family of bioactive peptides known as micropeptins. This compound, along with its counterpart 478B, has been identified as a potent inhibitor of plasmin, a serine protease involved in fibrinolysis and other physiological and pathological processes.[1] The therapeutic potential of such inhibitors necessitates the development of robust and scalable methods for their production. This document details the necessary procedures to culture M. aeruginosa and optimize the yield of this compound.

Data Presentation

Table 1: Recommended Culture Media for Microcystis aeruginosa

Medium ComponentBG-11 Medium (mg/L)WC Medium (mg/L)
NaNO₃150085
K₂HPO₄404.35
MgSO₄·7H₂O7536.97
CaCl₂·2H₂O3636.76
Citric Acid66.21
Ferric Ammonium Citrate62.9
EDTA (disodium salt)14.36
Na₂CO₃2010.6
Trace Metal Solution1 mL1 mL

Note: The composition of the trace metal solution for both media can be found in standard phycological literature.

Table 2: Optimal Growth and Production Parameters for Microcystis aeruginosa

ParameterOptimal RangeNotes
Temperature24-26°CGrowth rate and metabolite production are significantly affected by temperature.[2][3]
Light Intensity40-50 µmol photons m⁻² s⁻¹Higher light intensities can lead to photoinhibition.[2][4]
Photoperiod12:12 or 16:8 hours (light:dark)A distinct light/dark cycle is crucial for regulating metabolic processes.[2]
pH8.0 - 9.0The pH of the culture medium should be monitored and adjusted as needed.
AerationGentle bubbling with filtered airProvides necessary carbon dioxide and prevents cell sedimentation.

Experimental Protocols

Protocol 1: Cultivation of Microcystis aeruginosa

1. Strain Selection: While a specific high-producer of this compound is not definitively documented in the literature, strains known to produce a diversity of micropeptins are recommended. Strains such as Microcystis aeruginosa PCC 7806 or isolates from environmental blooms known to produce various cyanopeptides are good candidates.[5][6] Initial screening of several strains for the production of the target compound is advised.

2. Preparation of Culture Medium:

  • Prepare the desired culture medium (e.g., BG-11) by dissolving the components in distilled, deionized water.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature before inoculation.

3. Inoculation and Cultivation:

  • Inoculate the sterile medium with a healthy, exponentially growing culture of M. aeruginosa to an initial cell density of approximately 10⁵ cells/mL.

  • Incubate the culture under the conditions outlined in Table 2.

  • Monitor the culture growth by measuring the optical density at 750 nm or by cell counting using a hemocytometer.

  • Cultures are typically harvested during the late exponential or early stationary phase for maximum biomass and secondary metabolite yield.

4. Scaling Up the Culture:

  • For larger scale production, start with a small-scale culture (e.g., 250 mL flask) and progressively transfer it to larger vessels (e.g., 1 L, 10 L carboys) while maintaining the optimal growth conditions.

  • Ensure adequate mixing and gas exchange in larger culture vessels.

Protocol 2: Extraction of this compound

1. Harvesting Biomass:

  • Harvest the cyanobacterial cells by centrifugation (e.g., 5000 x g for 15 minutes).

  • Lyophilize (freeze-dry) the cell pellet to obtain a dry biomass.

2. Cell Lysis and Extraction:

  • Resuspend the lyophilized biomass in 75% aqueous methanol (v/v).

  • Disrupt the cells by sonication on ice to release intracellular metabolites.

  • Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the crude extract.

  • Repeat the extraction process on the pellet to ensure complete recovery of the target compounds.

Protocol 3: Purification of this compound

1. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by distilled water.

  • Load the crude extract onto the conditioned cartridge.

  • Wash the cartridge with a low concentration of aqueous methanol (e.g., 20%) to remove polar impurities.

  • Elute the micropeptins with a higher concentration of methanol (e.g., 80-100%).

2. High-Performance Liquid Chromatography (HPLC):

  • Further purify the enriched fraction from SPE using reversed-phase HPLC.

  • A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% formic acid) as the mobile phase.

  • Monitor the elution profile using a UV detector at approximately 238 nm, which is characteristic for the peptide bond.

  • Collect the fractions corresponding to the peak of interest for further analysis.

Protocol 4: Analytical Characterization of this compound

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Confirm the identity and purity of the isolated compound using LC-MS/MS.

  • The expected molecular weight of this compound will inform the mass spectrometric analysis.

  • Tandem MS (MS/MS) fragmentation patterns will provide structural information about the peptide sequence.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For complete structural elucidation, acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra.

  • The NMR data will allow for the determination of the amino acid composition, their sequence, and the stereochemistry of the molecule.[7][8]

Visualization of Key Processes

Nonribosomal Peptide Synthetase (NRPS) Pathway

Micropeptins are synthesized by large, multimodular enzymes called nonribosomal peptide synthetases (NRPSs). The following diagram illustrates the general workflow of an NRPS module.

NRPS_Pathway cluster_module NRPS Module A_domain A-Domain (Adenylation) T_domain T-Domain (Thiolation) A_domain->T_domain Activates & Transfers AMP_PPi AMP + PPi A_domain->AMP_PPi C_domain C-Domain (Condensation) T_domain->C_domain E_domain E-Domain (Epimerization - Optional) T_domain->E_domain Optional Isomerization ElongatedPeptide Elongated Peptide Chain C_domain->ElongatedPeptide Peptide Bond Formation E_domain->T_domain AminoAcid Amino Acid Substrate AminoAcid->A_domain ATP ATP ATP->A_domain GrowingPeptide Growing Peptide Chain GrowingPeptide->C_domain

Caption: General modular organization of a Nonribosomal Peptide Synthetase (NRPS).

Experimental Workflow for this compound Production

The following diagram outlines the key steps from culturing Microcystis aeruginosa to the final characterization of this compound.

Experimental_Workflow cluster_culturing Culturing cluster_extraction Extraction & Purification cluster_analysis Analysis Strain_Selection Strain Selection Media_Preparation Media Preparation Strain_Selection->Media_Preparation Inoculation Inoculation & Cultivation Media_Preparation->Inoculation Harvesting Harvesting Biomass Inoculation->Harvesting Cell_Lysis Cell Lysis & Extraction Harvesting->Cell_Lysis SPE Solid-Phase Extraction Cell_Lysis->SPE HPLC HPLC Purification SPE->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS NMR NMR Spectroscopy HPLC->NMR Final_Product Pure this compound LCMS->Final_Product NMR->Final_Product

Caption: Workflow for the production and characterization of this compound.

Factors Influencing this compound Production

The production of secondary metabolites in cyanobacteria is often influenced by environmental and nutritional factors. While specific studies on optimizing this compound are limited, knowledge from studies on the closely related microcystins can be extrapolated.

  • Nutrient Limitation: Stress induced by limiting essential nutrients such as nitrogen and phosphorus has been shown to enhance the production of certain secondary metabolites in M. aeruginosa.[7][8] Experimenting with different N:P ratios in the culture medium could be a strategy to enhance this compound yield.

  • Environmental Stress: Factors such as high light intensity and temperature can induce oxidative stress, which may trigger the upregulation of secondary metabolite biosynthesis as a defense mechanism.[3][9][10] Controlled stress experiments could be conducted to identify conditions that favor this compound production.

Concluding Remarks

The protocols and information provided in this document offer a comprehensive guide for the successful cultivation of Microcystis aeruginosa and the subsequent isolation and characterization of this compound. By carefully controlling culture conditions and employing the described extraction and purification techniques, researchers can obtain sufficient quantities of this promising bioactive compound for further investigation in drug discovery and development programs. It is recommended to perform initial screening of different M. aeruginosa strains and to systematically optimize culture parameters to maximize the yield of the target micropeptin.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Micropeptin 478A from Microcystis aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Micropeptin 478A during its isolation from the cyanobacterium Microcystis aeruginosa.

Troubleshooting Guide

Issue 1: Suboptimal Growth of Microcystis aeruginosa

Q1: My Microcystis aeruginosa culture is growing slowly, and the biomass yield is low. What factors should I investigate?

A1: Slow growth and low biomass are primary contributors to poor overall yield of secondary metabolites like this compound. Several factors can influence the growth of Microcystis aeruginosa. Optimal growth conditions are crucial for maximizing biomass, which in turn can lead to higher peptide production.[1] Consider the following factors:

  • Nutrient Composition: Microcystis aeruginosa requires specific nutrients for optimal growth. The composition of your culture medium is a critical starting point. Ensure that nitrogen and phosphorus levels are adequate, as these are often limiting nutrients.[1]

  • Light Intensity and Photoperiod: As photosynthetic organisms, the light conditions are paramount. Both the intensity (irradiance) and the duration (photoperiod) of light exposure will directly impact growth rates.

  • Temperature: Maintaining the optimal temperature for your specific strain of Microcystis aeruginosa is essential for enzymatic activity and overall metabolic function.

  • pH: The pH of the culture medium can affect nutrient availability and cellular processes. Monitoring and maintaining a stable pH within the optimal range for Microcystis is important.

  • Aeration and Mixing: Adequate mixing is necessary to ensure uniform exposure of cells to light and nutrients and to prevent cell sedimentation. Aeration with filtered air can also provide the necessary carbon dioxide for photosynthesis.

Q2: How can I optimize the culture medium for better growth?

A2: The BG-11 medium is commonly used for culturing Microcystis aeruginosa. However, modifications to this medium may be necessary to enhance growth and subsequent this compound production. It is recommended to empirically test different nutrient concentrations. For instance, varying the nitrogen and phosphorus concentrations can have a significant impact on biomass yield.

Table 1: Example of Media Modifications for Optimizing Microcystis aeruginosa Growth

Medium ComponentStandard BG-11 ConcentrationSuggested Modification Range for OptimizationRationale
Sodium Nitrate (NaNO₃)1.5 g/L0.75 - 3.0 g/LNitrogen is a key component of amino acids, the building blocks of micropeptins.
Dipotassium Phosphate (K₂HPO₄)0.04 g/L0.02 - 0.08 g/LPhosphorus is essential for energy transfer (ATP) and nucleic acid synthesis.
Ferric Citrate0.006 g/L0.003 - 0.012 g/LIron is a crucial cofactor for many enzymes involved in photosynthesis and respiration.
Citric Acid0.006 g/L0.003 - 0.012 g/LActs as a chelating agent to keep iron soluble and available to the cells.
Issue 2: Low Intracellular Production of this compound

Q3: My Microcystis aeruginosa culture is growing well, but the yield of this compound is still low. What could be the reason?

A3: Even with high biomass, the intracellular concentration of this compound can be low. The production of secondary metabolites like micropeptins is often not directly coupled with growth and can be influenced by various environmental and physiological factors.[1] The synthesis of these peptides is carried out by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[2][3][4] The activity of these synthetases can be the limiting factor.

Q4: How can I enhance the intracellular production of this compound?

A4: To enhance the production of this compound, you can try to manipulate the culture conditions to induce a stress response or provide precursors for its biosynthesis.

  • Nutrient Limitation: In some cases, limiting a specific nutrient, such as nitrogen or phosphorus, after an initial growth phase can trigger the production of secondary metabolites.[1]

  • High Light Stress: Exposing the culture to higher light intensities than those optimal for growth can sometimes induce the production of secondary metabolites as a protective mechanism.

  • Precursor Feeding: The biosynthesis of this compound requires specific amino acid precursors. Supplementing the culture medium with these amino acids in the late exponential growth phase could potentially increase the yield. The structure of Micropeptin 478-A and -B are known to be plasmin inhibitors.[2]

Experimental Workflow for Optimizing this compound Production

Caption: Workflow for optimizing this compound production.

Issue 3: Inefficient Extraction and Purification

Q5: I am losing a significant amount of this compound during the extraction and purification process. How can I improve my protocol?

A5: Inefficient extraction and purification are common reasons for low final yields. The choice of solvent and the purification method are critical.

  • Extraction Solvent: Methanol is a commonly used solvent for extracting cyanopeptides.[5] However, the polarity of the solvent can affect the extraction efficiency of different micropeptin variants. It is advisable to test a range of solvent systems, such as different percentages of methanol in water, to find the optimal one for this compound.

  • Cell Lysis: Ensure complete cell lysis to release the intracellular micropeptins. Methods like sonication, bead beating, or freeze-thaw cycles can be employed.

  • Purification Strategy: A multi-step purification process is often necessary. This typically involves a solid-phase extraction (SPE) step to concentrate the sample and remove major impurities, followed by high-performance liquid chromatography (HPLC) for final purification.[5][6]

Table 2: Troubleshooting Common Extraction and Purification Issues

IssuePossible CauseRecommended Solution
Low extraction efficiencyInappropriate solvent polarityTest a gradient of methanol in water (e.g., 50%, 75%, 100%) to determine the optimal extraction solvent for this compound.
Incomplete cell lysisInsufficient disruption of cell wallsOptimize sonication parameters (power, duration, pulses) or combine with other methods like freeze-thawing.
Loss of compound during SPEWrong sorbent or elution solventUse a C18 sorbent for reversed-phase SPE. Optimize the wash and elution steps with different solvent compositions.
Poor resolution in HPLCInadequate mobile phase or columnExperiment with different mobile phase gradients (e.g., acetonitrile/water with formic acid) and consider using a column with a different stationary phase.

Frequently Asked Questions (FAQs)

Q6: What is the general biosynthesis pathway for micropeptins?

A6: Micropeptins, including this compound, are synthesized non-ribosomally by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[2][3][4] These enzymes activate and link amino acids in a specific sequence to form the peptide chain. The process is independent of mRNA and ribosomes.

General NRPS Biosynthesis Pathway

nrps_pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Module A_domain A Adenylation Domain - Selects and activates specific amino acid T_domain T Thiolation Domain (PCP) - Covalently binds the activated amino acid A_domain->T_domain loads C_domain C Condensation Domain - Catalyzes peptide bond formation T_domain->C_domain presents GrowingPeptide Growing Peptide Chain C_domain->GrowingPeptide elongates NextModule Next NRPS Module C_domain->NextModule transfers to AminoAcid Amino Acid AminoAcid->A_domain ATP ATP ATP->A_domain GrowingPeptide->C_domain

Caption: Simplified diagram of a single NRPS module.

Q7: Are there any metabolic engineering strategies to increase the yield of this compound?

A7: Yes, metabolic engineering holds promise for increasing the production of cyanopeptides. Since micropeptins are synthesized by NRPS gene clusters, strategies could include:

  • Overexpression of the Biosynthetic Gene Cluster: Introducing additional copies of the this compound biosynthetic gene cluster into Microcystis aeruginosa could lead to higher production levels.

  • Promoter Engineering: Placing the biosynthetic gene cluster under the control of a strong, inducible promoter could allow for controlled, high-level expression.

  • Increasing Precursor Availability: Engineering the metabolic pathways of Microcystis aeruginosa to produce higher concentrations of the specific amino acid precursors required for this compound synthesis could boost the final yield.

Q8: Where can I find a detailed protocol for the extraction and purification of micropeptins?

A8: While a protocol specifically for this compound may not be readily available, you can adapt protocols used for other micropeptins or microcystins. Here is a general protocol that can be used as a starting point.

Experimental Protocol: General Extraction and Purification of Micropeptins

1. Cell Harvesting and Lysis:

  • Harvest Microcystis aeruginosa cells from the culture medium by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Lyophilize the cell pellet to obtain a dry biomass.

  • Resuspend the lyophilized cells in 75% aqueous methanol.

  • Lyse the cells using sonication on ice. Use multiple short bursts to prevent overheating.

2. Crude Extraction:

  • After sonication, centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the crude extract.

  • Repeat the extraction of the pellet with 75% methanol to maximize recovery.

  • Pool the supernatants and evaporate the methanol under reduced pressure.

3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the aqueous crude extract onto the cartridge.

  • Wash the cartridge with deionized water to remove salts and other polar impurities.

  • Elute the micropeptins with an appropriate concentration of methanol in water (this may need to be optimized).

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Dry the eluted fraction from the SPE step and redissolve it in a small volume of the initial mobile phase.

  • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

  • Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like formic acid (e.g., 0.1%), to separate the different peptides.

  • Monitor the elution profile with a UV detector (e.g., at 238 nm) and collect the fractions corresponding to the peak of interest.

  • Confirm the identity and purity of the collected fractions using mass spectrometry.

References

Technical Support Center: Purification of Micropeptin 478A by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Micropeptin 478A using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

1. Why am I seeing poor resolution between my this compound peak and other impurities?

Poor resolution, where peaks are not well separated, is a frequent challenge in peptide purification.[1][2] Several factors can contribute to this issue.

  • Potential Cause: The mobile phase composition may not be optimal for separating this compound from closely eluting impurities.

    • Solution: Systematically adjust the mobile phase. Vary the concentration of the organic modifier (e.g., acetonitrile or methanol). Even small changes can significantly impact selectivity.[1] Consider trying a different organic modifier altogether. Additionally, adjusting the pH of the mobile phase can alter the ionization state of the peptide and impurities, leading to better separation.[1]

  • Potential Cause: The gradient slope may be too steep, causing components to elute too quickly and without adequate separation.

    • Solution: Employ a shallower gradient. A slower increase in the organic solvent concentration over a longer period can improve the separation of complex mixtures.[1]

  • Potential Cause: The column chemistry may not be suitable for the specific properties of this compound and the accompanying impurities.

    • Solution: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 or Phenyl-Hexyl instead of the more common C18) to alter selectivity.[1][3]

  • Potential Cause: The column temperature may not be optimal for the separation.

    • Solution: Experiment with adjusting the column temperature. Higher temperatures can sometimes increase column efficiency and improve peak shape.[4]

2. My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is often due to unwanted secondary interactions between the analyte and the stationary phase.[1]

  • Potential Cause: Secondary interactions with exposed silanol groups on the silica-based column packing.

    • Solution: Optimize the mobile phase pH. Operating at a lower pH can help to suppress the ionization of silanol groups, minimizing these interactions.[1] Using a well-end-capped column can also reduce the number of available silanol groups.[1]

  • Potential Cause: Column overload due to injecting too much sample.

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Potential Cause: Metal ion impurities in the sample or HPLC system.

    • Solution: Ensure high purity solvents and sample. The use of a strong ion-pairing agent like trifluoroacetic acid (TFA) can help to mask the effects of metal impurities.[3]

3. I am observing peak fronting for my this compound peak. What should I do?

Peak fronting, the inverse of peak tailing, results in a leading edge that is less steep than the trailing edge.

  • Potential Cause: Column overload is a common cause of peak fronting.[1]

    • Solution: Decrease the amount of sample injected onto the column by either lowering the concentration or the injection volume.[1]

  • Potential Cause: Inappropriate sample solvent.

    • Solution: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.

4. Why am I seeing split peaks for this compound?

Split peaks can arise from several issues related to the column or the sample preparation.

  • Potential Cause: Co-elution of isomers or closely related impurities. For some cyclic peptides, the presence of diastereomers can result in closely eluting or partially resolved peaks.[1]

    • Solution: Further method optimization is necessary. This can include adjusting the mobile phase composition, gradient slope, or trying a different column chemistry to enhance separation.[1]

  • Potential Cause: A partially blocked frit or a void in the column packing material.

    • Solution: If the problem persists across different samples, the column may be the issue. Try cleaning the column according to the manufacturer's instructions or replacing it.

  • Potential Cause: The sample solvent is too strong compared to the mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

5. How can I improve the separation of this compound from its linear precursor or other very similar micropeptins?

Separating cyclic peptides from their linear counterparts or other closely related analogs is a common challenge due to their similar polarities.[1]

  • Potential Cause: Insufficient selectivity of the current HPLC method.

    • Solution: Fine-tune the percentage of the organic modifier in the mobile phase.[1] Small adjustments can significantly affect the separation factor. Consider using a different ion-pairing reagent, as alternatives to TFA might offer different selectivity.[1] Exploring a different chromatographic mode, such as hydrophilic interaction chromatography (HILIC), could also provide the necessary selectivity.[1][4]

Experimental Protocols

Below are detailed methodologies for the extraction and purification of this compound.

Protocol 1: Extraction of Micropeptins from Cyanobacterial Cells
  • Harvesting: Centrifuge the cyanobacterial culture to pellet the cells.

  • Lysis and Extraction: Resuspend the cell pellet in a suitable solvent, such as 70% methanol or a mixture of dichloromethane and methanol. Use sonication or bead beating to lyse the cells and facilitate extraction.

  • Centrifugation and Supernatant Collection: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the crude extract.

  • Solvent Partitioning (Optional): To further clean up the extract, perform liquid-liquid partitioning. For example, partition the methanolic extract against hexane to remove nonpolar lipids.

  • Drying and Reconstitution: Evaporate the solvent from the extract under reduced pressure. Reconstitute the dried extract in a solvent compatible with the subsequent HPLC purification step (e.g., a low percentage of acetonitrile in water with 0.1% formic acid).[5]

  • Filtration: Filter the reconstituted extract through a 0.2 µm filter to remove any particulate matter before HPLC injection.[5]

Protocol 2: HPLC Purification of this compound
  • Column: Utilize a reversed-phase C18 column. A common choice is a Kinetex 5 µm C18 column (e.g., 250 x 10 mm for semi-preparative or 150 x 4.6 mm for analytical).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (or 0.05% TFA).

    • Solvent B: Acetonitrile with 0.1% formic acid (or 0.05% TFA).

  • Gradient Elution:

    • Start with a linear gradient from a low percentage of Solvent B (e.g., 15-30%) to a higher percentage (e.g., 70-100%) over a defined period (e.g., 20-30 minutes).[5] The exact gradient will need to be optimized for the best separation.

    • Follow with a high organic wash step (e.g., 100% Solvent B) for several minutes to elute any strongly retained compounds.

    • Finally, re-equilibrate the column to the initial conditions before the next injection.

  • Flow Rate: A typical flow rate for a semi-preparative column is 3 mL/min, while for an analytical column, it is around 0.6-1.0 mL/min.[5]

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, where the peptide bonds absorb.[4][6]

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity of the isolated this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[6]

Quantitative Data Summary

The following tables provide examples of typical parameters used in the HPLC purification of micropeptins. These should be considered as starting points for method development.

Table 1: Example HPLC Column and Mobile Phase Parameters

ParameterSpecification
Column Type Reversed-Phase C18
Particle Size 5 µm
Column Dimensions 250 x 10 mm (Semi-preparative)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Detection Wavelength 210-220 nm

Table 2: Example Semi-Preparative HPLC Gradient

Time (minutes)% Solvent B (Acetonitrile)Flow Rate (mL/min)
0353.0
25703.0
301003.0
351003.0
36353.0
40353.0

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem with This compound Peak Poor_Resolution Poor Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Split_Peak Split Peak Start->Split_Peak Adjust_Gradient Adjust Gradient (Shallower) Poor_Resolution->Adjust_Gradient Optimize_Mobile_Phase Optimize Mobile Phase (%, pH, Modifier) Poor_Resolution->Optimize_Mobile_Phase Change_Column Change Column (e.g., C8, Phenyl) Poor_Resolution->Change_Column Peak_Tailing->Optimize_Mobile_Phase Adjust pH Check_Overload Check for Column Overload Peak_Tailing->Check_Overload Split_Peak->Optimize_Mobile_Phase Improve Separation Check_Column_Health Check Column Health (Frit, Void) Split_Peak->Check_Column_Health Improved Resolution Improved Adjust_Gradient->Improved Optimize_Mobile_Phase->Improved Change_Column->Improved Check_Overload->Improved Check_Column_Health->Improved

Caption: A flowchart for troubleshooting common HPLC purification issues.

Experimental Workflow for this compound Purification

Experimental_Workflow Start Cyanobacterial Culture Extraction Cell Lysis & Extraction (e.g., 70% MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Filtration Filtration (0.2 µm) Crude_Extract->Filtration HPLC_Injection Semi-Preparative HPLC Injection Filtration->HPLC_Injection Fraction_Collection Fraction Collection HPLC_Injection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC/LC-MS) Fraction_Collection->Purity_Check Purity_Check->HPLC_Injection If Impure, Re-purify Pooling Pool Pure Fractions Purity_Check->Pooling If Pure Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

References

Technical Support Center: Chromatographic Resolution of Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Micropeptin 478A. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving high-resolution separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of this compound?

A common and effective starting point for the analysis of micropeptins, including 478A, is a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[1] A typical setup would involve a C18 column and a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, often with an acid additive.[1][2]

Q2: How can I improve the separation of this compound from closely eluting impurities?

To enhance the resolution between this compound and other components, several parameters can be adjusted. The most impactful factor is often the selectivity (α), which can be modified by changing the mobile phase composition or the stationary phase.[3] Fine-tuning the gradient steepness can also significantly improve separation.[4]

Q3: What causes peak tailing for my this compound peak?

Peak tailing in the chromatography of peptides is often due to secondary interactions between the analyte and the stationary phase.[4] This can be caused by exposed silanol groups on the silica-based column packing.[4] Operating the mobile phase at a lower pH can help minimize these interactions.[4] Other potential causes include column overload and excessive dead volume in the HPLC system.[4][5]

Q4: I am observing split peaks for this compound. What could be the cause?

Split peaks can arise from several issues, including problems with sample preparation, the column itself, or a partially blocked column inlet frit.[4][6] The presence of diastereomers can also lead to closely eluting or partially resolved peaks that appear as a single, split peak.[4]

Troubleshooting Guides

Problem 1: Poor Resolution and Co-elution

If this compound is co-eluting with other impurities, a systematic approach to method optimization is required. The following steps can help improve separation:

  • Optimize the Mobile Phase: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) are critical.[4] Systematically screening different mobile phase compositions can enhance selectivity.

  • Adjust the Gradient: A shallower gradient often improves the separation of peaks that are close together.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different chemistry (e.g., C8 or Phenyl-Hexyl instead of C18) can alter selectivity.[4]

  • Modify the pH: Adjusting the mobile phase pH can change the ionization state of this compound and any impurities, which can significantly affect their retention and improve resolution.[4]

  • Temperature Optimization: Operating at a higher temperature can increase column efficiency, though its effect on resolution can vary.[4]

Problem 2: Broad or Tailing Peaks

Broad or tailing peaks can compromise resolution and the accuracy of quantification. Here are some troubleshooting steps:

  • Optimize Mobile Phase pH: Unreacted silanols on the column can cause peak tailing.[4] Lowering the mobile phase pH can minimize these secondary interactions.[4]

  • Check for Column Overload: Injecting too much sample can lead to distorted peaks.[4] Try reducing the sample concentration or injection volume.[4]

  • Use a Well End-Capped Column: To minimize sample adsorption to the packing material, use a column that has been properly end-capped.[4]

  • Minimize System Dead Volume: Excessive dead volume between tubing and the column can lead to peak distortion.[7] Ensure all fittings are secure and appropriate for the column.[4]

Data Presentation

Table 1: Mobile Phase Modifiers and Their Effect on Peak Shape and Resolution

Mobile Phase AdditiveTypical ConcentrationEffect on Peak ShapeEffect on Resolution
Trifluoroacetic Acid (TFA)0.1%Generally improves peak shape for peptides by ion-pairing.Can alter selectivity and improve resolution.
Formic Acid0.1%Can sometimes lead to broader peaks compared to TFA due to lower ionic strength.[7]May offer different selectivity compared to TFA.
Ammonium Formate10-20 mMCan improve peak shape by increasing the ionic strength of the mobile phase.[7]Can provide separation characteristics similar to TFA.[7]

Table 2: Troubleshooting Guide for Common Chromatographic Issues

IssuePotential CauseRecommended Action
Poor Resolution Inadequate selectivityModify mobile phase composition (organic solvent, pH).[4]
Gradient is too steepDecrease the gradient steepness.[4]
Inappropriate stationary phaseTest a column with a different chemistry (e.g., C8, Phenyl-Hexyl).[4]
Peak Tailing Secondary silanol interactionsLower the mobile phase pH.[4]
Column overloadReduce sample concentration or injection volume.[4]
Column contaminationWash the column with a strong solvent.
Split Peaks Partially blocked column fritBack-flush the column or replace the frit.
Sample solvent incompatible with mobile phaseEnsure the sample is dissolved in a solvent similar to the initial mobile phase.
Presence of isomersOptimize the method to separate the isomers (e.g., shallower gradient, different stationary phase).[4]

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required to achieve the desired resolution.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water with 0.1% Formic Acid.

  • Gradient: A linear gradient from 15% to 100% Mobile Phase B over 20 minutes is a reasonable starting point, followed by a 5-minute hold at 100% B.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm or 280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Visualizations

workflow Troubleshooting Workflow for Poor Resolution start Poor Resolution of this compound optimize_mp Optimize Mobile Phase (Organic Solvent %, pH) start->optimize_mp adjust_gradient Adjust Gradient Profile (Steepness, Shape) optimize_mp->adjust_gradient If resolution is still poor end Resolution Improved optimize_mp->end If resolution is improved change_column Change Stationary Phase (e.g., C8, Phenyl-Hexyl) adjust_gradient->change_column If resolution is still poor adjust_gradient->end If resolution is improved optimize_temp Optimize Column Temperature change_column->optimize_temp If resolution is still poor change_column->end If resolution is improved optimize_temp->end

Caption: A logical workflow for troubleshooting poor resolution in the chromatography of this compound.

peak_tailing Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Lower Mobile Phase pH start->check_ph reduce_load Reduce Sample Concentration/ Injection Volume check_ph->reduce_load If tailing persists end Symmetrical Peak Shape check_ph->end If tailing is resolved check_column Use End-Capped Column/ Check for Contamination reduce_load->check_column If tailing persists reduce_load->end If tailing is resolved check_dead_volume Minimize System Dead Volume check_column->check_dead_volume If tailing persists check_column->end If tailing is resolved check_dead_volume->end

Caption: A step-by-step guide to diagnosing and resolving peak tailing for this compound.

References

Technical Support Center: Addressing Solubility Challenges of Micropeptin 478A in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues encountered with Micropeptin 478A in various bioassay settings. The following sections offer frequently asked questions, detailed troubleshooting protocols, and critical experimental guidelines to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic depsipeptide of cyanobacterial origin with the molecular formula C40H61N9O15SCl. It is a potent inhibitor of the serine protease plasmin.[1] Like many cyclic peptides with a high proportion of hydrophobic amino acids, this compound can exhibit poor solubility in aqueous solutions, which are the basis for most biological assays.[1][2] This can lead to precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental outcomes.

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of peptides like this compound is influenced by several factors:

  • Amino Acid Composition: A high percentage of hydrophobic amino acids contributes significantly to poor water solubility.

  • Secondary Structure: The cyclic nature of this compound can lead to the formation of stable secondary structures that may promote aggregation.[1]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can improve solubility.

Q3: Which solvents are recommended for dissolving this compound?

For initial solubilization of hydrophobic peptides like this compound, organic solvents are generally recommended.[2][3] Dimethyl sulfoxide (DMSO) is the most commonly used and preferred solvent due to its high solubilizing power and relatively low toxicity in many biological assays.[2][4][5] Other organic solvents such as dimethylformamide (DMF), ethanol, methanol, or acetonitrile can also be used.[3][6]

Q4: How can I introduce this compound into an aqueous bioassay without it precipitating?

The standard procedure is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it stepwise into the aqueous assay buffer.[2] It is crucial to add the stock solution to the buffer slowly while vortexing or mixing to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 1%, to avoid affecting the biological system.[5]

Q5: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of plasmin, a serine protease involved in fibrinolysis (the breakdown of blood clots) and extracellular matrix degradation.[1] By inhibiting plasmin, this compound can modulate processes such as cell migration, invasion, and inflammation.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Initial Solubility Test

Before dissolving the entire sample, it is highly recommended to test the solubility of a small aliquot (e.g., 1 mg) to determine the optimal solvent and concentration.[4]

Problem: this compound Precipitates Upon Addition to Aqueous Buffer
Potential Cause Troubleshooting Step Detailed Protocol
Solvent Shock Decrease the rate of addition and increase mixing.1. Vigorously vortex the aqueous buffer while adding the this compound stock solution dropwise. 2. Try a serial dilution approach: first dilute the stock into a small volume of buffer, then transfer that to the final volume.
Final Organic Solvent Concentration Too High Optimize the stock solution concentration.1. Prepare a more concentrated stock solution in the organic solvent (if possible) to reduce the volume needed for the final dilution. 2. Ensure the final concentration of the organic solvent in your assay is below the tolerance level of your specific cells or assay components (typically <1% for DMSO).[5]
pH is Near the Isoelectric Point (pI) Adjust the pH of the aqueous buffer.1. Determine the theoretical pI of this compound. 2. Adjust the pH of your final assay buffer to be at least 1-2 units away from the pI. For basic peptides, an acidic buffer may help, and for acidic peptides, a basic buffer may be beneficial.[6]
Aggregation Use sonication or gentle heating.1. After adding the stock solution to the buffer, sonicate the solution in a water bath for 5-10 minutes.[7] 2. Alternatively, gently warm the solution to 37°C for a short period, but be cautious of potential degradation.
Problem: this compound Does Not Dissolve in the Initial Organic Solvent
Potential Cause Troubleshooting Step Detailed Protocol
Insufficient Solvent Volume Increase the solvent volume.1. Gradually add more of the organic solvent to the lyophilized peptide until it fully dissolves. Keep track of the total volume to accurately determine the stock concentration.
Inappropriate Solvent Choice Try alternative organic solvents.1. If DMSO fails, test the solubility in smaller aliquots with DMF, methanol, ethanol, or acetonitrile.[6]

Data Presentation: Recommended Solvents for this compound

Solvent Recommended Starting Concentration Notes
Dimethyl Sulfoxide (DMSO) 1-10 mg/mLThe most recommended initial solvent. Generally well-tolerated in bioassays at final concentrations <1%.[2][4][5]
Dimethylformamide (DMF) 1-5 mg/mLAn alternative to DMSO, but can be more toxic to cells.
Methanol 0.5-2 mg/mLCan be used for initial dissolution, but may be less effective than DMSO for highly hydrophobic peptides.
Ethanol 0.5-2 mg/mLSimilar to methanol, useful for initial solubilization before dilution in aqueous solutions.
Acetonitrile 0.5-2 mg/mLOften used in HPLC and mass spectrometry applications.
Aqueous Buffers (e.g., PBS, Tris) < 0.1 mg/mLDirect dissolution in aqueous buffers is generally not recommended and is likely to result in poor solubility.[8]

Experimental Protocols

Protocol for Solubilization of this compound for Bioassays
  • Preparation of Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Add the appropriate volume of 100% DMSO to the vial to achieve a desired stock concentration (e.g., 5 mg/mL).

    • Vortex the solution for 1-2 minutes until the peptide is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Preparation of Working Solution:

    • Perform a serial dilution of the stock solution into the final aqueous assay buffer.

    • For example, to prepare a 10 µM working solution from a 5 mg/mL stock (assuming a molecular weight of ~976 g/mol for this compound), you would first make an intermediate dilution.

    • Add the stock solution dropwise to the assay buffer while continuously vortexing to ensure rapid dispersion and prevent precipitation.

    • Ensure the final concentration of DMSO in the assay is below 1%.

Protocol for a Plasmin Inhibition Assay

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at a physiological pH (e.g., 7.4).

    • Plasmin Solution: Reconstitute human plasmin in the assay buffer to a working concentration (e.g., 10 nM).

    • Substrate Solution: Prepare a chromogenic or fluorogenic plasmin substrate (e.g., S-2251) in the assay buffer according to the manufacturer's instructions.

    • This compound Working Solutions: Prepare a series of dilutions of this compound in the assay buffer from your stock solution.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of the this compound working solutions to the appropriate wells.

    • Include a positive control (plasmin without inhibitor) and a negative control (buffer only).

    • Add the plasmin solution to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis start Lyophilized This compound stock High Concentration Stock in DMSO start->stock Dissolve working Working Solutions in Assay Buffer stock->working Dilute assay_setup Incubate with Target Enzyme (e.g., Plasmin) working->assay_setup reaction Add Substrate & Measure Activity assay_setup->reaction data Calculate % Inhibition reaction->data ic50 Determine IC50 data->ic50

Caption: Experimental workflow for using this compound in a bioassay.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cancer Cell plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin uPA/tPA ecm Extracellular Matrix (ECM) plasmin->ecm Degradation pro_mmps Pro-MMPs plasmin->pro_mmps Activation micropeptin This compound micropeptin->plasmin Inhibition migration Cell Migration & Invasion ecm->migration Barrier mmps Active MMPs pro_mmps->mmps mmps->ecm Degradation

Caption: Signaling pathway affected by this compound's inhibition of plasmin.

References

Technical Support Center: Optimizing Plasmin Inhibition Assays with Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conditions for plasmin inhibition assays using Micropeptin 478A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit plasmin?

This compound is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. It is a potent inhibitor of plasmin, a serine protease crucial in the fibrinolytic system which regulates blood coagulation.[1] The inhibitory activity of micropeptins is often determined by the amino acid sequence, particularly the residue linked to the N-terminus of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[2][3][4][5] For potent plasmin inhibition, this position is often occupied by a basic amino acid like lysine.[3][4][5]

Q2: What is the reported inhibitory potency of this compound against plasmin?

This compound has been shown to inhibit plasmin with an IC50 value of 0.1 µg/mL.[1] Given its molecular weight of 976.5 g/mol , this corresponds to an IC50 of approximately 102.4 nM.[6]

Q3: Which type of assay is best for screening plasmin inhibitors like this compound?

Both colorimetric and fluorometric assays are suitable for screening plasmin inhibitors.

  • Colorimetric assays often use a chromogenic substrate like D-Val-Leu-Lys-p-Nitroanilide (pNA), which releases a yellow product upon cleavage by plasmin that can be measured at 405 nm. These assays are robust and widely used.

  • Fluorometric assays typically employ a substrate conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which exhibits increased fluorescence upon cleavage. These assays are generally more sensitive than colorimetric methods.[7][8]

The choice between the two depends on the required sensitivity, available equipment, and potential for interference from the test compound.

Q4: What are the key reagents required for a plasmin inhibition assay?

The essential components for a plasmin inhibition assay are:

  • Plasmin: The active enzyme.

  • Substrate: A specific peptide sequence that is cleaved by plasmin to produce a detectable signal (e.g., chromogenic or fluorogenic).

  • Assay Buffer: To maintain optimal pH and ionic strength for the enzymatic reaction.

  • Inhibitor: The test compound (this compound) and a positive control inhibitor (e.g., Aprotinin).

  • 96-well plates: For high-throughput screening.

  • Plate reader: A spectrophotometer or fluorometer to measure the signal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffer. 3. Intrinsic color or fluorescence of the test compound (this compound).1. Prepare fresh substrate solution before each experiment. 2. Use high-purity water and reagents. Filter-sterilize the assay buffer. 3. Run a control well containing only the buffer, substrate, and this compound (without plasmin) to measure its intrinsic signal and subtract it from the experimental values.
No or very low plasmin activity 1. Inactive plasmin enzyme. 2. Incorrect assay buffer pH or composition. 3. Incorrect wavelength settings on the plate reader. 4. Substrate degradation.1. Purchase new plasmin or test the activity of the current stock with a positive control. Ensure proper storage at -80°C.[7] 2. Verify the pH of the assay buffer (typically around 7.4). Ensure all buffer components are at the correct concentration. 3. Double-check the excitation and emission wavelengths for fluorometric assays (e.g., Ex/Em = 360/450 nm for AMC-based substrates) or the absorbance wavelength for colorimetric assays (e.g., 405 nm for pNA-based substrates).[7][8][9] 4. Store the substrate protected from light and prepare fresh working solutions for each experiment.
Inconsistent or non-reproducible results 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Edge effects in the 96-well plate. 4. Reagents not properly mixed.1. Use calibrated pipettes and ensure proper technique. Prepare a master mix for reagents to be added to multiple wells. 2. Pre-incubate all reagents and the plate at the assay temperature (e.g., 37°C). Use a plate reader with temperature control. 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. 4. Gently mix the plate after adding all reagents, avoiding bubbles.
Precipitation of this compound in the assay well 1. Poor solubility of the peptide in the assay buffer. 2. The concentration of the organic solvent used to dissolve the peptide is too high in the final reaction volume.1. Dissolve this compound in a suitable organic solvent like DMSO first, then dilute it in the assay buffer. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay well is low (typically ≤1%) to avoid affecting enzyme activity or causing precipitation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and typical conditions for a plasmin inhibition assay.

Table 1: Inhibitory Activity of this compound against Plasmin

CompoundMolecular FormulaMolecular Weight (Da)IC50 (µg/mL)IC50 (nM)
This compoundC40H62ClN9O15S976.500.1[1]~102.4

Table 2: Comparison of Typical Assay Conditions

ParameterColorimetric AssayFluorometric Assay
Substrate D-Val-Leu-Lys-pNABoc-Val-Leu-Lys-AMC
Detection Wavelength 405 nmEx: 360 nm / Em: 450 nm
Typical Substrate Conc. 0.2 - 1.0 mM10 - 100 µM
Typical Plasmin Conc. 10 - 50 nM1 - 10 nM
Assay Buffer pH 7.4 - 8.07.4 - 8.0
Temperature 37°C37°C
Incubation Time 10 - 30 minutes10 - 30 minutes

Experimental Protocols

Protocol 1: Colorimetric Plasmin Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Plasmin Stock Solution: Reconstitute human plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a stock concentration of 1 µM. Aliquot and store at -80°C.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of D-Val-Leu-Lys-pNA in sterile water.

    • This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add 10 µL of the diluted this compound or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition).

    • Add 70 µL of Assay Buffer to each well.

    • Add 10 µL of a working solution of plasmin (e.g., 200 nM in Assay Buffer) to each well.

    • Mix gently and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate working solution (e.g., 2 mM in Assay Buffer).

    • Measure the absorbance at 405 nm every minute for 20 minutes in a microplate reader heated to 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric Plasmin Inhibition Assay
  • Reagent Preparation:

    • Follow the same preparation steps for the Assay Buffer, Plasmin, and this compound as in the colorimetric assay.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-Val-Leu-Lys-AMC in DMSO.

  • Assay Procedure:

    • Follow the same initial steps for preparing inhibitor dilutions and adding them to a 96-well plate (preferably a black plate for fluorescence assays).

    • Add 70 µL of Assay Buffer.

    • Add 10 µL of a working solution of plasmin (e.g., 20 nM in Assay Buffer).

    • Mix and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate working solution (e.g., 200 µM in Assay Buffer).

    • Measure the fluorescence at Ex/Em = 360/450 nm every minute for 20 minutes.

  • Data Analysis:

    • Follow the same data analysis steps as in the colorimetric assay, using the rate of change in fluorescence units (RFU) to determine the reaction velocity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Plasmin, Substrate, and this compound prep_dilutions Create Serial Dilutions of this compound prep_reagents->prep_dilutions add_inhibitor Add Inhibitor/ Control to Wells prep_dilutions->add_inhibitor add_plasmin Add Plasmin add_inhibitor->add_plasmin pre_incubate Pre-incubate at 37°C add_plasmin->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_signal Measure Signal (Absorbance/Fluorescence) Kinetically add_substrate->measure_signal calc_rate Calculate Reaction Rates (V) measure_signal->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: Workflow for the plasmin inhibition assay.

fibrinolysis_pathway cluster_pathway Simplified Fibrinolytic Pathway cluster_inhibition Points of Inhibition Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Serine Protease) Plasminogen->Plasmin tPA/uPA FDPs Fibrin Degradation Products (Soluble) Plasmin->FDPs Cleavage Fibrin_clot Fibrin Clot Fibrin_clot->Plasmin Localization Other_inhibitors Other Inhibitors (e.g., α2-Antiplasmin) Micropeptin This compound Micropeptin->Plasmin Inhibits Other_inhibitors->Plasmin Inhibits

References

Preventing degradation of Micropeptin 478A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Micropeptin 478A during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to improve yield and purity.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete Cell Lysis: Insufficient disruption of cyanobacterial cells can lead to poor release of intracellular metabolites.- Optimize homogenization or sonication parameters (duration, intensity). - Consider using chemical lysis methods in conjunction with mechanical disruption. - Ensure the sample is thoroughly ground if starting with dried biomass.
Degradation by Endogenous Proteases: Release of intracellular proteases upon cell lysis can rapidly degrade peptide-based compounds like this compound.[1]- Perform all extraction steps at low temperatures (4°C) to reduce enzymatic activity. - Add a commercially available protease inhibitor cocktail to the extraction buffer.[1] - Minimize the time between cell lysis and subsequent purification steps.
Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for solubilizing this compound.- Use a polar solvent such as 70-80% aqueous methanol, which has been shown to be effective for micropeptin extraction.[2] - Perform sequential extractions with solvents of varying polarity to ensure complete extraction.
Thermal Degradation: Micropeptins can be sensitive to high temperatures, leading to degradation during processing.[2]- Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. - Opt for low-temperature extraction methods like maceration or ultrasound-assisted extraction over heat-reflux methods.[2]
Presence of Multiple Degradation Products in LC-MS Analysis Oxidative Damage: Exposure to atmospheric oxygen or reactive oxygen species generated during sample processing can lead to oxidative modification of the peptide.[3][4]- Degas solvents before use. - Consider adding antioxidants (e.g., ascorbic acid, dithiothreitol) to the extraction buffer, though compatibility with downstream analysis should be verified. - Store extracts under an inert atmosphere (e.g., nitrogen or argon).
pH Instability: Extreme pH conditions during extraction can cause hydrolysis or other chemical modifications of the peptide structure.[2]- Maintain a neutral or slightly acidic pH (e.g., 6.0-7.5) during extraction.[5] - Buffer the extraction solvent to stabilize the pH.
Photodegradation: Exposure to UV light can cause isomerization or degradation of light-sensitive compounds.[3][6][7]- Protect samples from direct light by using amber-colored vials or wrapping containers in aluminum foil. - Work in a dimly lit environment when possible.
Inconsistent Extraction Efficiency Variability in Biomass Quality: The physiological state of the cyanobacterial cells at the time of harvest can significantly impact the concentration and extractability of secondary metabolites.- Standardize the growth and harvesting conditions of the cyanobacterial culture. - Harvest cells during the late exponential or early stationary phase for optimal metabolite production.
Inefficient Solid-Liquid Separation: Poor separation of the cell debris from the extract can lead to carryover of proteases and other interfering substances.- Optimize centrifugation speed and duration to ensure complete pelleting of cell debris. - Consider using filtration in addition to centrifugation for clearer extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The primary causes of this compound degradation are enzymatic activity from endogenous proteases released during cell lysis, exposure to extreme pH and high temperatures, oxidation, and photodegradation from UV light.[1][2][3][6][7]

Q2: What is the optimal temperature for extracting this compound?

A2: To minimize thermal degradation and enzymatic activity, it is highly recommended to perform all extraction and processing steps at low temperatures, ideally at 4°C.[5]

Q3: Which solvent system is best for extracting this compound?

A3: A polar solvent system, such as 70-80% aqueous methanol, is commonly and effectively used for the extraction of micropeptins from cyanobacterial biomass.[2] The choice of solvent may need to be optimized based on the specific characteristics of your biomass and downstream applications.

Q4: How can I prevent enzymatic degradation of this compound?

A4: To prevent enzymatic degradation, work quickly and at low temperatures (4°C). The most effective method is to add a broad-spectrum protease inhibitor cocktail to your extraction buffer immediately after cell lysis.[1]

Q5: Is this compound sensitive to light?

A5: Many complex organic molecules, including related cyanopeptides, are sensitive to light.[6][7] It is a best practice to protect your samples from direct light exposure during extraction and storage by using amber vials or covering your labware with aluminum foil to prevent potential photodegradation.

Q6: How does pH affect the stability of this compound?

A6: Extreme pH levels can lead to the hydrolysis of peptide bonds and other chemical modifications, resulting in the degradation of this compound. Maintaining a neutral to slightly acidic pH (around 6.0-7.5) is generally recommended for peptide stability.[5]

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimized Degradation

This protocol provides a generalized method for the extraction of this compound from cyanobacterial biomass, incorporating steps to minimize degradation.

Materials:

  • Lyophilized cyanobacterial biomass

  • Extraction Solvent: 80% Methanol (aq.)

  • Protease Inhibitor Cocktail

  • Phosphate Buffer (100 mM, pH 7.0)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) C18 cartridges

  • LC-MS grade solvents for purification

Procedure:

  • Homogenization: Weigh 1 g of lyophilized cyanobacterial biomass and suspend it in 20 mL of pre-chilled (4°C) phosphate buffer (pH 7.0).

  • Cell Lysis: Sonicate the suspension on ice for 10 minutes (e.g., 30-second pulses followed by 30-second rests) to disrupt the cells.

  • Inhibition of Proteases: Immediately after sonication, add the recommended amount of protease inhibitor cocktail to the lysate.

  • Solvent Extraction: Add 80 mL of 80% methanol to the lysate. Mix thoroughly by vortexing for 1 minute.

  • Maceration: Transfer the mixture to a light-protected container and macerate at 4°C for 24 hours with gentle agitation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully decant the supernatant into a clean, chilled, and light-protected round-bottom flask.

  • Solvent Evaporation: Remove the methanol from the supernatant using a rotary evaporator at a temperature not exceeding 30°C.

  • Purification: The resulting aqueous extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge, followed by high-performance liquid chromatography (HPLC).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Lysis Was cell lysis complete? Start->Check_Lysis Check_Degradation Could degradation have occurred? Check_Lysis->Check_Degradation Yes Optimize_Lysis Optimize Lysis: - Increase sonication time/intensity - Use chemical lysis aids Check_Lysis->Optimize_Lysis No Check_Extraction Was the extraction protocol optimal? Check_Degradation->Check_Extraction No Implement_Anti_Degradation Implement Anti-Degradation Measures: - Work at 4°C - Add protease inhibitors - Protect from light Check_Degradation->Implement_Anti_Degradation Yes Optimize_Extraction Optimize Extraction: - Check solvent polarity (e.g., 80% MeOH) - Ensure correct pH (6.0-7.5) Check_Extraction->Optimize_Extraction No Re_Extract Re-extract Sample Check_Extraction->Re_Extract Yes Optimize_Lysis->Re_Extract Implement_Anti_Degradation->Re_Extract Optimize_Extraction->Re_Extract

Caption: A flowchart for troubleshooting low yield of this compound.

Potential Degradation Pathways for this compound

Degradation_Pathways cluster_degradation Degradation Factors cluster_products Degradation Products Micropeptin Intact this compound Proteases Endogenous Proteases Temp_pH High Temperature / Extreme pH Oxidation Oxidation (ROS) Light UV Light Linearized_Peptides Linearized Peptides & Fragments Proteases->Linearized_Peptides Hydrolyzed_Peptide Hydrolyzed Peptide Temp_pH->Hydrolyzed_Peptide Oxidized_Residues Peptide with Oxidized Residues Oxidation->Oxidized_Residues Isomers Geometric Isomers Light->Isomers

Caption: Potential degradation pathways for this compound.

References

Identifying and removing co-eluting contaminants with Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micropeptin 478A. Our focus is on the identification and removal of co-eluting contaminants during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cyclic depsipeptide produced by the cyanobacterium Microcystis aeruginosa (strain NIES-478). It is a potent inhibitor of the serine protease plasmin.[1] Key chemical properties are summarized in the table below.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C40H62ClN9O15S[2]
Molecular Weight 975.37746 Da[2]
Monoisotopic Mass 975.37746 Da[2]
Observed [M+H]+ m/z 976/978 (presence of Chlorine indicated by isotopic pattern)[1]
Source Organism Microcystis aeruginosa (NIES-478)[1]

Q2: What are the likely co-eluting contaminants with this compound?

During the purification of this compound from Microcystis aeruginosa extracts, co-elution with other structurally similar cyanopeptides is a common issue. These contaminants can interfere with bioassays and downstream applications. The most probable co-eluting compounds are other micropeptins, microcystins, anabaenopeptins, cyanopeptolins, aeruginosins, and microginins, which are frequently produced by the same organism.[3][4][5]

Table 2: Potential Co-eluting Contaminants from Microcystis aeruginosa

Contaminant ClassExample Compound(s)Molecular Weight (Da)Key Identifying Features
Microcystins Microcystin-LR995.1Presence of the unique Adda amino acid, often yielding a characteristic fragment ion at m/z 135.[6]
Microcystin-RR1038.2Contains two arginine residues.
Microcystin-YR1045.2Contains a tyrosine residue.
Anabaenopeptins Anabaenopeptin B843.0Cyclic hexapeptides with a ureido linkage.[6]
Cyanopeptolins Micropeptin HH978979.1Cyclic depsipeptides often containing a 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[7]
Aeruginosins Aeruginosin KB676677.4Linear peptides often containing a Choi moiety.[3]
Microginins Microginin 680680.3Linear peptides.[6]

Troubleshooting Guide: Identifying and Removing Co-eluting Contaminants

Issue: My purified this compound fraction shows unexpected biological activity or multiple peaks in analytical chromatography.

This is a strong indication of the presence of co-eluting contaminants. The following steps will guide you through the identification and removal of these impurities.

Step 1: Identification of Co-eluting Contaminants using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying compounds in a complex mixture.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Dissolve a small aliquot of the purified this compound fraction in a suitable solvent (e.g., 50% methanol or acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Separation:

    • Column: A reversed-phase C18 column (e.g., Kinetex 5 µm C18, 150 x 4.6 mm) is recommended.[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 15% to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.[8]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at 220 nm and 280 nm.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 400-1200.

    • Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most abundant precursor ions.

    • Collision Energy: Use a stepped collision energy to generate a rich fragmentation pattern.

Data Analysis:

  • Look for the expected [M+H]+ ion for this compound at m/z 976/978.

  • Examine the chromatogram for other peaks.

  • Analyze the mass spectra of these additional peaks to identify potential contaminants based on their molecular weights and fragmentation patterns as listed in Table 2. Molecular networking can be a useful tool for identifying related compounds within the sample.[8][9]

Workflow for Contaminant Identification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Purified_Fraction Purified Micropeptin 478A Fraction Dissolution Dissolve in ACN/H2O + 0.1% FA Purified_Fraction->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC Reversed-Phase HPLC (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+, m/z 400-1200) HPLC->MS MSMS Tandem MS (Data-Dependent) MS->MSMS Chromatogram Analyze Chromatogram MSMS->Chromatogram Mass_Spectra Extract Mass Spectra Chromatogram->Mass_Spectra Database Compare with Database (Table 2) Mass_Spectra->Database Identification Identify Contaminants Database->Identification

Caption: Workflow for the identification of co-eluting contaminants using LC-MS/MS.

Step 2: Removal of Co-eluting Contaminants

If co-eluting contaminants are identified, further purification steps are necessary. High-performance liquid chromatography (HPLC) is the method of choice for separating structurally similar peptides.

Troubleshooting HPLC Separation:

Q3: How can I improve the separation of this compound from its contaminants?

If you are observing poor resolution between the peak for this compound and a contaminant, consider the following strategies:

  • Optimize the Gradient: A shallower gradient will increase the retention time and can improve the separation of closely eluting compounds. Try decreasing the rate of increase of the organic mobile phase (acetonitrile or methanol).

  • Change the Organic Solvent: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation, as it changes the interaction between the analytes and the stationary phase.

  • Modify the Mobile Phase Additive: While formic acid is common, trying a different additive like trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution for peptides.

  • Use a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl stationary phase, which offer different selectivity for aromatic and polar compounds.

  • Employ Orthogonal Chromatography: If reversed-phase HPLC is insufficient, a second purification step using a different chromatographic mode, such as size-exclusion chromatography or hydrophilic interaction liquid chromatography (HILIC), can be effective.

Experimental Protocol: Preparative/Semi-Preparative HPLC

  • Column Selection: Choose a semi-preparative or preparative C18 column with a suitable particle size (e.g., 5 µm) and dimensions.

  • Method Development:

    • Start with the analytical method and optimize the gradient and mobile phase composition on an analytical scale to achieve baseline separation of this compound from the identified contaminants.

    • Once a suitable method is developed, scale it up for preparative separation.

  • Fraction Collection: Collect narrow fractions across the elution profile of the target peak and any closely eluting contaminants.

  • Purity Analysis: Analyze the collected fractions using the analytical LC-MS/MS method described in Step 1 to confirm the purity of the this compound fractions.

  • Pooling and Desalting: Pool the pure fractions and remove the HPLC solvents and additives, for example, by lyophilization.

Logical Flow for Optimizing HPLC Separation

Start Co-elution Observed Optimize_Gradient Optimize Gradient (shallower) Start->Optimize_Gradient Change_Solvent Change Organic Solvent (ACN <-> MeOH) Optimize_Gradient->Change_Solvent If still co-eluting End Pure this compound Optimize_Gradient->End Separation Achieved Change_Additive Change Mobile Phase Additive (e.g., TFA) Change_Solvent->Change_Additive If still co-eluting Change_Solvent->End Separation Achieved Change_Column Change Stationary Phase (e.g., Phenyl-Hexyl) Change_Additive->Change_Column If still co-eluting Change_Additive->End Separation Achieved Orthogonal_Chrom Employ Orthogonal Chromatography (e.g., HILIC) Change_Column->Orthogonal_Chrom If still co-eluting Change_Column->End Separation Achieved Orthogonal_Chrom->End Separation Achieved

Caption: Troubleshooting workflow for improving HPLC separation of this compound.

References

Technical Support Center: Enhancing Micropeptin 478A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Micropeptin 478A in Microcystis aeruginosa cultures.

Troubleshooting Guides

This section addresses common issues encountered during the cultivation of Microcystis aeruginosa for this compound production. The following table summarizes the key environmental factors influencing the production of cyanopeptolins, the class of compounds to which this compound belongs. Note: Much of the available quantitative data is for microcystins, a related class of cyclic peptides produced by Microcystis aeruginosa. This data is presented as a proxy due to the limited specific data for this compound.

Table 1: Influence of Culture Parameters on Cyanopeptide Production (using microcystins as a proxy)

ParameterConditionObserved Effect on Microcystin ProductionPotential Impact on this compoundTroubleshooting Steps
Light Intensity Low Light (PAR-limited)Positive correlation with growth rate and production. Cellular content varied between 34.5 and 81.4 fg/cell.[1][2]Low light may limit overall biomass and, consequently, total peptide yield.- Increase light intensity gradually to the optimal range (e.g., 30-100 µmol photons m⁻² s⁻¹). - Monitor growth rate and peptide production at each step.
High Light (PAR-saturated)Negative correlation with production.[1][2]High light can cause photoinhibition, stressing the cells and potentially reducing peptide synthesis.- Reduce light intensity. - Implement a light/dark cycle to allow for recovery.
Temperature Sub-optimal (e.g., 18-20°C)Increased cellular microcystin quota by 1.9 to 2.1-fold compared to 26°C.[3][4][5]Lower temperatures may shift metabolic resources towards secondary metabolite production.- Experiment with cultivation at temperatures slightly below the optimal growth temperature (e.g., 20°C).
Optimal for growth (e.g., 25-30°C)Lower cellular microcystin quota compared to sub-optimal temperatures.[4][5][6]While biomass may be higher, the yield of peptide per cell might be lower.- Find a balance between biomass production and peptide yield by testing a range of temperatures.
Phosphate (PO₄³⁻) Limiting ConcentrationsCan lead to an increase in N-rich toxin content.[7]Phosphorus limitation may trigger a stress response that enhances secondary metabolite production.- Test a range of phosphate concentrations in the culture medium, starting from limiting to replete conditions.
High Concentrations (e.g., 5 mg/L)Highest toxin production observed.[7]Sufficient phosphate is necessary for primary metabolic processes that support secondary metabolite synthesis.- Ensure phosphate levels are not limiting for growth, but also test slightly elevated concentrations.
Nitrate (NO₃⁻) High ConcentrationsPositive correlation with the abundance of microcystin-producing genotypes.[8]As a nitrogen-containing peptide, this compound synthesis is dependent on nitrogen availability.- Ensure nitrate is not a limiting nutrient in the culture medium. - Experiment with different nitrogen sources (e.g., ammonium, urea) as they can influence secondary metabolism.[9]

Experimental Protocols

Protocol for Optimizing Culture Conditions

This protocol outlines a systematic approach to optimizing the production of this compound by varying key culture parameters.

a. Basal Culture Conditions:

  • Organism: Axenic culture of Microcystis aeruginosa (a known producer of this compound).

  • Medium: BG-11 medium is a common starting point.

  • Temperature: 25°C.

  • Light Intensity: 40 µmol photons m⁻² s⁻¹.

  • Photoperiod: 16:8 hour light:dark cycle.

  • Aeration: Gentle bubbling with sterile air.

b. Optimization Experiments:

  • Vary one parameter at a time , keeping others constant.

  • Light Intensity: Test a range of light intensities (e.g., 10, 20, 40, 80, 120 µmol photons m⁻² s⁻¹).

  • Temperature: Test a range of temperatures (e.g., 18, 22, 25, 28, 32°C).

  • Phosphate Concentration: Prepare BG-11 medium with varying concentrations of K₂HPO₄ (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mM).

  • Nitrate Concentration: Prepare BG-11 medium with varying concentrations of NaNO₃ (e.g., 2, 5, 10, 15, 20 mM).

  • Sampling: At regular intervals (e.g., every 2-3 days), measure cell density (optical density at 750 nm) and harvest a sample for this compound extraction and quantification.

  • Analysis: Determine the optimal conditions that result in the highest yield of this compound per volume of culture.

Protocol for Extraction and Quantification of this compound

This protocol is adapted from methods used for microcystin analysis and should be validated for this compound.

a. Extraction:

  • Harvest cyanobacterial cells from a known volume of culture by centrifugation.

  • Lyophilize (freeze-dry) the cell pellet.

  • Extract the dried biomass with a suitable solvent, such as 75% aqueous methanol, by sonication or vigorous shaking.

  • Centrifuge the extract to pellet cell debris.

  • Collect the supernatant containing the micropeptins.

b. Solid-Phase Extraction (SPE) for Clean-up:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

  • Elute the micropeptins with a higher percentage of methanol.

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

c. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50% methanol).

  • Inject a known volume onto a C18 HPLC column.

  • Use a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) to separate the compounds.

  • Detect this compound using a UV detector at an appropriate wavelength (e.g., 238 nm) or by mass spectrometry for more specific detection and quantification.

  • Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

Frequently Asked Questions (FAQs)

Q1: My Microcystis aeruginosa culture is growing well, but the yield of this compound is low. What could be the reason?

A1: High biomass does not always correlate with high secondary metabolite production. Optimal conditions for growth may not be optimal for the synthesis of micropeptins. Stressful conditions, such as sub-optimal temperatures or nutrient limitation, can sometimes trigger an increase in secondary metabolite production. Refer to Table 1 and the optimization protocol to test different culture conditions.

Q2: How can I confirm that my Microcystis aeruginosa strain is capable of producing this compound?

A2: The ability to produce specific secondary metabolites is strain-dependent. You can confirm the genetic potential of your strain by using PCR to screen for the presence of the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for cyanopeptolin biosynthesis.

Q3: What is the best growth phase to harvest the cells for maximum this compound yield?

A3: The production of secondary metabolites often varies with the growth phase. Typically, the highest intracellular concentrations are found during the late exponential or early stationary phase. It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific culture conditions.

Q4: Can I use the same extraction and quantification methods for different micropeptin variants?

A4: While the general principles of extraction and HPLC analysis are similar for different micropeptin variants, the specific parameters may need to be optimized. Different variants can have different polarities, which may require adjustments to the SPE wash and elution steps, as well as the HPLC gradient. It is crucial to use a purified standard for each specific micropeptin for accurate quantification.

Q5: Are there any known chemical inducers that can enhance this compound production?

A5: The regulation of secondary metabolism in cyanobacteria is complex and not fully understood. While some studies have explored the use of chemical elicitors to enhance secondary metabolite production in other microorganisms, this is not a well-established practice for micropeptins in Microcystis aeruginosa. The most reliable approach is to optimize the physical and chemical culture environment.

Visualizations

Experimental_Workflow_for_Optimization cluster_setup 1. Initial Culture Setup cluster_optimization 2. Parameter Optimization (Vary One at a Time) cluster_analysis 3. Analysis cluster_decision 4. Evaluation start Start with Axenic Microcystis aeruginosa Culture basal Establish Basal Culture Conditions (BG-11, 25°C, 40 µmol photons m⁻² s⁻¹, 16:8 L:D) start->basal light Light Intensity temp Temperature phosphate Phosphate Conc. nitrate Nitrate Conc. sampling Regular Sampling: - Cell Density (OD750) - Harvest Biomass light->sampling temp->sampling phosphate->sampling nitrate->sampling extraction Extraction & SPE sampling->extraction quantification HPLC Quantification extraction->quantification evaluate Evaluate this compound Yield quantification->evaluate optimal Optimal Yield? evaluate->optimal optimal->light No, iterate end Optimized Protocol optimal->end Yes

Caption: Experimental workflow for optimizing this compound production.

Signaling_Pathway cluster_stimuli Environmental Stimuli cluster_sensing Sensing & Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Metabolic Output light Light light_sensor Photosensory Proteins light->light_sensor nitrogen Nitrogen Availability n_sensor NtcA (Nitrogen Regulator) nitrogen->n_sensor phosphorus Phosphorus Availability p_sensor Pho Regulon (Phosphate Sensing) phosphorus->p_sensor gene_expression Regulation of NRPS Gene Cluster light_sensor->gene_expression n_sensor->gene_expression p_sensor->gene_expression biosynthesis This compound Biosynthesis gene_expression->biosynthesis

Caption: Simplified signaling pathways influencing this compound production.

References

Troubleshooting inconsistent results in Micropeptin 478A bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Micropeptin 478A bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary bioactivity?

This compound belongs to a class of cyclic depsipeptides produced by cyanobacteria. These compounds are recognized as potent inhibitors of serine proteases.[1][2][3][4] The specific activity of this compound, like other micropeptins, is likely directed towards enzymes such as trypsin, chymotrypsin, and elastase.[1][5] This inhibitory action makes them valuable research tools and potential therapeutic leads. Some micropeptins have also demonstrated anti-neuroinflammatory properties.[6][7]

Q2: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary based on the specific serine protease being assayed and the experimental conditions. For related micropeptins, IC50 values against various proteases are typically in the sub-micromolar to low micromolar range. It is crucial to establish a baseline in your specific assay system.

Micropeptin Analog Target Protease Reported IC50 Range (µM)
Micropeptin 996Chymotrypsin0.64[6][7]
Micropeptin 982 (l-allo-Thr)Human Neutrophil Elastase0.12[1]
Micropeptin TR1058Chymotrypsin6.78[2]
Various Micropeptins (MZ series)Trypsin0.6 - 24.2[5]

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a frequent challenge and can stem from several experimental variables.[8][9][10] Key factors include:

  • Cell-Based Assays: Variations in cell seeding density, cell health, and passage number can significantly alter drug sensitivity.[8][11]

  • Biochemical Assays: The concentration and activity of the enzyme, as well as the substrate concentration, are critical.

  • Compound Handling: Inaccurate serial dilutions, improper storage of this compound stock solutions, or exceeding its solubility limit can lead to variability.[12]

  • Assay Conditions: Minor differences in incubation times, temperature, buffer pH, and the final concentration of solvents like DMSO can impact results.[9][12]

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Question: I'm observing a high coefficient of variation (%CV) between my technical replicates for the same concentration of this compound. What should I check?

Answer: High variability within an assay plate often points to technical inconsistencies. Consider the following:

  • Pipetting Errors: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Pre-wetting pipette tips can also improve accuracy.[11]

  • Uneven Cell Seeding (for cell-based assays): Make sure your cell suspension is homogenous before and during plating. Gently swirl the suspension between seeding steps to prevent cell settling.[11]

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can concentrate reagents and affect cell growth.[11] It is advisable to fill the perimeter wells with sterile PBS or media and not use them for experimental data points.[11]

  • Incomplete Reagent Mixing: After adding reagents, gently tap the plate or use a plate shaker to ensure uniform mixing in each well.[9]

Issue 2: High Background Signal in a Protease Inhibition Assay

Question: My negative control wells (no inhibitor) have a very low signal, while my positive control wells (no enzyme) show a high signal, leading to a small assay window. What could be the problem?

Answer: A high background signal in a protease assay can obscure the true inhibitory effect of your compound. Here are some common causes:

  • Compound Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay. To check this, run a control plate with the compound in the assay buffer but without the enzyme or substrate.[12]

  • Substrate Instability: The fluorescently labeled substrate may be degrading spontaneously. Include a "substrate only" control well with no enzyme to measure the rate of spontaneous cleavage.[12]

  • Contaminated Reagents: Ensure all buffers and water are free from fluorescent contaminants.[12]

Issue 3: No Dose-Dependent Inhibition Observed

Question: I am not seeing a typical sigmoidal dose-response curve. The inhibitory effect seems random across the concentration range. Why might this be happening?

Answer: The absence of a clear dose-response relationship can be due to several factors related to the compound or the assay setup:

  • Compound Solubility: this compound may be precipitating out of solution at higher concentrations.[12] Visually inspect the wells for any precipitate. If solubility is an issue, you may need to adjust the solvent concentration (e.g., DMSO) or the buffer composition.[12]

  • Incorrect Concentration Range: The selected concentration range for this compound might be too high or too low to capture the IC50 value. Conduct a wider range-finding experiment.

  • Compound Stability: The compound may not be stable under the assay conditions (e.g., sensitive to light or temperature). Ensure proper handling and storage.

  • Enzyme Activity: Verify the activity of your protease. Improper storage or repeated freeze-thaw cycles can reduce enzyme efficacy.[12]

Experimental Protocols

Protocol: Serine Protease Inhibition Assay (FRET-based)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease like chymotrypsin using a Förster Resonance Energy Transfer (FRET) substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for your target protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
  • Enzyme Stock Solution: Reconstitute the serine protease in the assay buffer to a concentrated stock solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[12]
  • Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to create a concentrated stock.
  • This compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).

2. Assay Procedure:

  • Serial Dilutions: Prepare a serial dilution series of this compound in a 96-well plate. Start with the highest desired concentration and perform 1:3 or 1:5 dilutions in assay buffer containing a consistent final percentage of DMSO.
  • Controls:
  • 100% Activity Control (Negative Control): Assay buffer with DMSO (no inhibitor).
  • 0% Activity Control (Positive Control): Assay buffer with a known potent inhibitor or without the enzyme.
  • Blank Control: Assay buffer only.
  • Enzyme Addition: Prepare a working solution of the protease in assay buffer and add it to all wells except the blank and "no enzyme" controls.
  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the enzyme.
  • Substrate Addition & Measurement: Prepare a working solution of the FRET substrate in assay buffer. Add the substrate to all wells to initiate the reaction. Immediately begin measuring the fluorescence signal at appropriate excitation/emission wavelengths over a set time period (e.g., 30-60 minutes) using a microplate reader.

3. Data Analysis:

  • Subtract the blank values from all other readings.
  • Determine the rate of reaction (slope of fluorescence vs. time) for each well.
  • Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

cluster_workflow Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Replicates High CV in Replicates? Start->Check_Replicates Check_Curve Poor Dose-Response Curve? Check_Replicates->Check_Curve No Pipetting Review Pipetting Technique Calibrate Pipettes Check_Replicates->Pipetting Yes Seeding Optimize Cell Seeding Avoid Edge Effects Check_Replicates->Seeding Yes Check_Assay_Window Low Assay Window? Check_Curve->Check_Assay_Window No Solubility Check Compound Solubility (Visual Inspection) Check_Curve->Solubility Yes Concentration Adjust Concentration Range (Wider Range) Check_Curve->Concentration Yes Stability Verify Compound/Enzyme Stability (Fresh Aliquots) Check_Curve->Stability Yes Background Assess Background Signal (Compound Autofluorescence) Check_Assay_Window->Background Yes Controls Verify Positive/Negative Controls Check_Assay_Window->Controls Yes Consistent_Data Consistent Data Check_Assay_Window->Consistent_Data No Pipetting->Consistent_Data Seeding->Consistent_Data Solubility->Consistent_Data Concentration->Consistent_Data Stability->Consistent_Data Background->Consistent_Data Controls->Consistent_Data

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

cluster_pathway Mechanism of Serine Protease Inhibition by this compound Protease Serine Protease (e.g., Chymotrypsin) Products Cleaved Peptides Protease->Products Cleavage Blocked Blocked Pathway Protease->Blocked Binding Substrate Protein Substrate Substrate->Protease Pathway Downstream Biological Effect (e.g., Inflammation, Signaling) Products->Pathway Micropeptin This compound Micropeptin->Inhibition Inhibition->Protease

Caption: Inhibition of a serine protease pathway by this compound.

References

Technical Support Center: Scaling Up the Purification of Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the purification of Micropeptin 478A for further studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of this compound?

A1: The main challenges include maintaining resolution and purity, managing larger volumes of solvents, ensuring the stability of the peptide, and the increased cost of materials and equipment. As the column diameter increases, maintaining uniform flow and packing becomes more critical to avoid issues like channeling, which can significantly reduce purification efficiency.[1]

Q2: How do I choose the appropriate chromatography resin for large-scale purification?

A2: For scalable purification, it is essential to select a resin that is available in large quantities, demonstrates high batch-to-batch consistency, and possesses good mechanical stability to withstand high flow rates in larger columns.[1] Reversed-phase chromatography on C18 silica is a common and effective method for purifying micropeptins.[2]

Q3: What parameters should be kept constant when scaling up a chromatography step?

A3: To ensure consistent results, the bed height of the chromatography column, the linear flow rate (cm/hr), and the composition of the mobile phases should be kept constant.[1] The sample concentration and the ratio of sample volume to column volume should also be maintained.

Q4: Can I use the same analytical HPLC method for preparative scale?

A4: While the same stationary and mobile phases can be used, the method will need significant optimization. Preparative chromatography typically uses larger particle size resins to reduce backpressure and higher flow rates to decrease processing time. The gradient profile may also need to be adjusted to optimize the separation of the target peptide from impurities at higher loading capacities.

Q5: How can I monitor the purity of this compound during the scaled-up purification process?

A5: Purity should be monitored at each step using analytical reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector (typically at 238 nm for the peptide bond) and ideally a mass spectrometer (MS) for confirmation of the molecular weight of the target peptide.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient extraction from biomass.2. Degradation of the peptide during processing.3. Poor binding or elution from the chromatography column.1. Optimize the extraction solvent and method (e.g., increase the proportion of organic solvent, use ultrasonication).2. Work at lower temperatures and minimize the duration of exposure to harsh pH conditions.3. Adjust the pH or ionic strength of the loading and elution buffers. Ensure the column is not overloaded.
Poor Peak Resolution in Preparative Chromatography 1. Column overloading.2. Inappropriate gradient slope.3. Column packing issues (channeling).1. Reduce the sample load. Perform a loading study to determine the optimal capacity.2. Flatten the gradient around the elution point of this compound.3. Repack the column according to the manufacturer's instructions.
High Backpressure in the Chromatography System 1. Clogged frit or column inlet.2. Particulate matter in the sample or mobile phases.3. Resin bed compression.1. Replace the column frit. Backflush the column with a strong solvent.2. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.3. Use a resin with higher mechanical stability. Reduce the flow rate.
Presence of Impurities in the Final Product 1. Co-elution with closely related micropeptins or other contaminants.2. Carryover from previous runs.1. Optimize the chromatography gradient for better separation. Consider adding an orthogonal purification step (e.g., ion-exchange or size-exclusion chromatography).2. Implement a rigorous column cleaning and regeneration protocol between runs.
Variability Between Batches 1. Inconsistent quality of the starting cyanobacterial biomass.2. Variations in extraction or purification conditions.1. Standardize the source and pre-processing of the biomass.2. Tightly control all process parameters, including solvent composition, pH, temperature, and flow rates.

Experimental Protocols

Large-Scale Extraction of this compound

This protocol is designed for the extraction of this compound from lyophilized cyanobacterial biomass.

Materials:

  • Lyophilized cyanobacterial biomass (e.g., Microcystis sp.)

  • Methanol (MeOH)

  • Deionized water

  • Large glass or stainless steel extraction vessel

  • Mechanical stirrer

  • Filtration system (e.g., Buchner funnel with filter paper or a filter press)

  • Rotary evaporator

Procedure:

  • Suspend the lyophilized biomass in a 75% aqueous methanol solution (e.g., 1 kg of biomass in 10 L of solvent).

  • Stir the suspension vigorously at room temperature for 4-6 hours.

  • Filter the mixture to separate the biomass from the extract.

  • Repeat the extraction of the biomass with a fresh portion of 75% aqueous methanol to ensure complete extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator until the methanol is removed.

  • The resulting aqueous extract can be lyophilized or directly subjected to the next purification step.

Scaled-Up Solid-Phase Extraction (SPE)

This step serves as a preliminary clean-up and concentration of the crude extract.

Materials:

  • Aqueous crude extract

  • Large C18 SPE cartridge or column

  • Methanol

  • Deionized water

  • Peristaltic pump or vacuum manifold

Procedure:

  • Condition the C18 SPE column by washing it sequentially with methanol and then deionized water.

  • Load the aqueous crude extract onto the conditioned column at a controlled flow rate.

  • Wash the column with deionized water to remove salts and highly polar impurities.

  • Elute the micropeptins from the column with an increasing concentration of methanol in water (e.g., 50% MeOH, followed by 80% MeOH).

  • Collect the fractions and analyze them by analytical RP-HPLC to identify those containing this compound.

  • Pool the enriched fractions and concentrate them under reduced pressure.

Preparative Reversed-Phase HPLC

This is the final purification step to obtain high-purity this compound.

Materials:

  • Concentrated extract from SPE

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • Deionized water with 0.1% Trifluoroacetic Acid (TFA)

  • Preparative HPLC system with a C18 column (e.g., 50 mm x 250 mm, 10 µm particle size)

  • Fraction collector

Procedure:

  • Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 20% ACN in water with 0.1% TFA).

  • Dissolve the concentrated extract in a minimal volume of the initial mobile phase and filter it through a 0.45 µm filter.

  • Inject the sample onto the column.

  • Run a linear gradient of increasing acetonitrile concentration to elute the bound peptides. The gradient should be optimized based on analytical separations (e.g., 20-60% ACN over 60 minutes).

  • Collect fractions throughout the gradient and monitor the elution profile with a UV detector at 238 nm.

  • Analyze the collected fractions by analytical RP-HPLC to identify those containing pure this compound.

  • Pool the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize the aqueous solution to obtain the final product as a powder.

Data Presentation

Table 1: Comparison of Purification Parameters at Different Scales
Parameter Lab Scale Pilot Scale Production Scale (Projected)
Starting Biomass 100 g1 kg10 kg
Extraction Volume 1 L10 L100 L
SPE Column Size 10 g C18100 g C181 kg C18
Preparative Column Dimensions 10 mm x 250 mm50 mm x 250 mm200 mm x 250 mm
Typical Sample Load (Preparative) 50 mg1.25 g20 g
Flow Rate (Preparative) 4 mL/min100 mL/min1.6 L/min
Approximate Yield 10 mg100 mg1 g
Final Purity >95%>95%>95%

Note: The data presented in this table are illustrative and will need to be optimized for the specific process and equipment.

Visualizations

Experimental Workflow for Scaling Up this compound Purification

experimental_workflow start Cyanobacterial Biomass extraction Large-Scale Extraction (75% Methanol) start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 spe Solid-Phase Extraction (C18) concentration1->spe concentration2 Concentration of Enriched Fractions spe->concentration2 prep_hplc Preparative RP-HPLC concentration2->prep_hplc analysis Purity Analysis (Analytical HPLC-MS) prep_hplc->analysis lyophilization Lyophilization analysis->lyophilization Pool Pure Fractions final_product Pure this compound lyophilization->final_product

Caption: A generalized workflow for the scaled-up purification of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield of This compound inefficient_extraction Inefficient Extraction low_yield->inefficient_extraction degradation Peptide Degradation low_yield->degradation poor_chromatography Poor Chromatography low_yield->poor_chromatography sub_node_style sub_node_style optimize_extraction Optimize Solvent & Method inefficient_extraction->optimize_extraction control_conditions Control Temp & pH degradation->control_conditions optimize_hplc Adjust Buffers & Loading poor_chromatography->optimize_hplc solution_node_style solution_node_style

Caption: Troubleshooting guide for addressing low yields during purification.

References

Validation & Comparative

Unveiling the Potency of Micropeptin 478A: A Comparative Guide to Plasmin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a continuous endeavor. In the realm of fibrinolysis, the serine protease plasmin plays a pivotal role, making its inhibition a key therapeutic strategy for managing bleeding disorders. This guide provides a comprehensive comparison of the plasmin inhibitory activity of Micropeptin 478A against other known inhibitors, supported by experimental data and detailed protocols to aid in the validation of its activity.

This compound, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has demonstrated significant potential as a plasmin inhibitor.[1][2] Understanding its efficacy in relation to established inhibitors is crucial for its potential development as a therapeutic agent.

Comparative Analysis of Plasmin Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values of this compound and a selection of other natural and synthetic plasmin inhibitors.

InhibitorTypeTargetIC50 / Ki
This compound Natural (Cyclic Depsipeptide)Plasmin0.1 µg/mL [1][2]
Micropeptin 478-BNatural (Cyclic Depsipeptide)Plasmin0.4 µg/mL[1][2]
Micropeptin T2Natural (Cyclic Depsipeptide)Plasmin0.1 µg/mL[3][4]
AprotininNatural (Polypeptide)PlasminKi = 0.23 nM[3]
Tranexamic AcidSynthetic (Lysine Analog)Plasmin5 mM[1]
ε-Aminocaproic AcidSynthetic (Lysine Analog)Plasminogen Activation/PlasminPotent inhibitor, specific IC50 for plasmin less defined[5]
Sunflower Trypsin Inhibitor-1 (SFTI-1) AnalogNatural (Engineered Peptide)PlasminKi = 0.05 nM[6]

Note: Ki (inhibition constant) is another measure of inhibitor potency, where a lower value indicates stronger inhibition. While not directly equivalent to IC50, it provides a basis for comparison.

As the data indicates, this compound exhibits potent plasmin inhibitory activity, comparable to that of Micropeptin T2.[1][2][3][4] When compared to the well-established bovine pancreatic trypsin inhibitor, aprotinin, and synthetic lysine analogs like tranexamic acid and ε-aminocaproic acid, this compound's potency is noteworthy, especially considering its natural origin.

Experimental Protocols for Validating Plasmin Inhibitory Activity

To validate the plasmin inhibitory activity of this compound or other compounds, a standardized enzymatic assay is essential. The following protocol outlines a common method using a chromogenic substrate.

Principle:

The assay measures the ability of an inhibitor to reduce the rate at which plasmin cleaves a specific chromogenic substrate. The cleavage of the substrate releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound.

Materials:
  • Human Plasmin

  • Chromogenic Plasmin Substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Test Inhibitor (e.g., this compound)

  • Control Inhibitor (e.g., Aprotinin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and control inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in assay buffer to create a range of concentrations for testing.

    • Prepare working solutions of human plasmin and the chromogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor dilution or control inhibitor dilution

      • Human Plasmin solution

    • Include control wells containing:

      • Enzyme and substrate without inhibitor (100% activity control)

      • Substrate only (blank)

  • Incubation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance over time (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of plasmin inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Mix Mix Inhibitor and Plasmin in Microplate Inhibitor->Mix Enzyme Prepare Plasmin Solution Enzyme->Mix Substrate Prepare Substrate Solution Add_Substrate Add Chromogenic Substrate Substrate->Add_Substrate Incubate Pre-incubate at 37°C Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for determining the IC50 of a plasmin inhibitor.

Plasmin_Signaling_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen tPA_uPA tPA / uPA Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Cleavage Micropeptin This compound FDPs Fibrin Degradation Products Micropeptin->Plasmin Inhibition Inhibition

Caption: Mechanism of plasminogen activation and inhibition by this compound.

References

Micropeptin 478A: A Potent Plasmin Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the IC50 value of Micropeptin 478A for plasmin, featuring a comparative analysis with other plasmin inhibitors, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals.

This compound, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has demonstrated significant inhibitory activity against plasmin, a key serine protease in the fibrinolytic system. This guide provides a detailed comparison of this compound's potency with other plasmin inhibitors, a complete experimental protocol for determining its IC50 value, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Potency of Plasmin Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. The IC50 value for this compound against plasmin is a potent 0.1 µg/mL.[1][2] To provide a broader context for its efficacy, the following table compares the IC50 values of this compound with a range of other known plasmin inhibitors.

InhibitorTypeTargetIC50 Value
This compound Cyclic DepsipeptidePlasmin 0.1 µg/mL [1][2]
Micropeptin 478BCyclic DepsipeptidePlasmin0.4 µg/mL[1][2]
Peptidomimetic Compound 12PeptidomimeticPlasmin0.23 µM
Peptidomimetic Compound 13PeptidomimeticPlasmin (amidolysis)0.8 µM
Peptidomimetic Compound 13PeptidomimeticPlasmin (fibrinolysis)0.23 µM
Peptidomimetic Compound 39PeptidomimeticPlasmin0.22 µM
YO-2Active Site-Directed InhibitorPlasmin0.24 mM
Micropeptin T2MicropeptinPlasmin0.1 µg/mL[3]
AprotininPolypeptidePlasminNanomolar range
Tranexamic AcidSmall MoleculePlasminogen ActivationMicromolar to millimolar range

Experimental Protocol: Determination of Plasmin IC50

This section outlines a detailed methodology for determining the IC50 value of an inhibitor against plasmin using a chromogenic substrate-based assay.

1. Materials and Reagents:

  • Human Plasmin (final concentration, e.g., 10 nM)

  • Chromogenic Plasmin Substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA; final concentration, e.g., 0.2 mM)[4][5][6][7][8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.01% Tween-20)

  • This compound or other test inhibitors (stock solution in a suitable solvent like DMSO, with serial dilutions)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure:

  • Prepare Reagent Solutions: Prepare working solutions of human plasmin, chromogenic substrate, and serial dilutions of the test inhibitor in the assay buffer.

  • Plate Setup: To the wells of a 96-well microplate, add the following in order:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or vehicle control for 0% inhibition).

    • Human Plasmin solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the chromogenic substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the change in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes). The rate of p-nitroaniline (pNA) release from the substrate results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1][2][9][10][11]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Plasmin, Substrate, Inhibitor) plate_setup Plate Setup (Buffer, Inhibitor, Plasmin) reagents->plate_setup Dispense pre_incubation Pre-incubation (37°C, 15 min) plate_setup->pre_incubation Incubate initiate Initiate Reaction (Add Substrate) pre_incubation->initiate Start measurement Kinetic Measurement (Absorbance at 405 nm) initiate->measurement Read data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) measurement->data_analysis Calculate ic50 IC50 Determination data_analysis->ic50 Curve Fit plasmin_pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition plasminogen Plasminogen tpa tPA upa uPA plasmin Plasmin tpa->plasmin Activates upa->plasmin Activates fibrin Fibrin Clot plasmin->fibrin Degrades fdp Fibrin Degradation Products fibrin->fdp inhibitor This compound inhibitor->plasmin Inhibits

References

A Comparative Analysis of Micropeptin 478A and Other Clinically Relevant Plasmin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Micropeptin 478A, a potent plasmin inhibitor of cyanobacterial origin, with other well-established plasmin inhibitors. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential and biochemical properties of this compound in the context of currently available antifibrinolytic agents.

Introduction to Plasmin and its Inhibition

Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, the body's mechanism for breaking down blood clots. While essential for maintaining blood vessel patency, excessive plasmin activity can lead to pathological bleeding. Plasmin inhibitors are therefore critical therapeutic agents for controlling hemorrhage in various clinical settings, including surgery, trauma, and certain bleeding disorders. These inhibitors function by either directly targeting the active site of plasmin or by interfering with the binding of plasminogen to fibrin, thereby preventing its activation.

This compound, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has emerged as a highly potent and specific inhibitor of plasmin.[1][2] This guide will compare its inhibitory efficacy and specificity against other notable plaslin inhibitors, including the naturally derived polypeptide aprotinin and the synthetic lysine analogs, tranexamic acid and ε-aminocaproic acid.

Quantitative Comparison of Plasmin Inhibitors

The inhibitory potency of different compounds against plasmin is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the available quantitative data for this compound and other selected plasmin inhibitors.

InhibitorType/OriginMechanism of ActionIC50 (Plasmin)Ki (Plasmin)Selectivity Notes
This compound Cyclic Depsipeptide (Cyanobacterial)Serine Protease Inhibitor (likely competitive)0.1 µg/mLNot ReportedHighly selective for plasmin. Does not inhibit trypsin, thrombin, papain, chymotrypsin, or elastase at 10.0 µg/mL.[1][2]
Aprotinin Polypeptide (Bovine Lung)Competitive Serine Protease InhibitorNot widely reported~0.4 nM - 2 nM[3]Broad-spectrum serine protease inhibitor; also inhibits kallikrein and trypsin.[4]
Tranexamic Acid Synthetic Lysine AnalogPrevents plasminogen binding to fibrin; weak competitive plasmin inhibitor at high concentrations.~87 mM (weak direct inhibition)[2]~0.48 mM (for plasminogen binding to cells)[5]Also inhibits urokinase plasminogen activator (uPA) with a Ki of ~2 mM.[2][6]
ε-Aminocaproic Acid Synthetic Lysine AnalogPrevents plasminogen binding to fibrin; weak plasmin inhibitor.Not widely reportedNot widely reportedLess potent than tranexamic acid.[2][7]
DX-1000 Engineered Kunitz Domain PolypeptideCompetitive Serine Protease InhibitorNot Reported~0.087 nMHighly selective for plasmin over other plasma serine proteases.

Experimental Protocols

The determination of plasmin inhibition is crucial for the evaluation of potential antifibrinolytic agents. A common and reliable method is the chromogenic substrate assay.

General Protocol for Plasmin Inhibition Assay using a Chromogenic Substrate

This protocol is a generalized procedure based on established methods for measuring plasmin activity and its inhibition.

1. Materials and Reagents:

  • Human Plasmin

  • Plasmin chromogenic substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human plasmin in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate S-2251 in sterile water.[8][9]

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the plasmin solution to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate S-2251 solution to all wells.[8][9]

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release from the substrate is proportional to the plasmin activity.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of plasmin inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of plasmin activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflow

Plasminogen Activation and Fibrinolysis Pathway

The following diagram illustrates the central role of plasmin in the fibrinolytic cascade and highlights the points of action for different classes of inhibitors.

Plasminogen_Activation_Pathway Plasminogen Plasminogen Plasmin Plasmin Fibrin_Clot Fibrin Clot Plasminogen->Fibrin_Clot binds Plasmin->Fibrin_Clot degrades ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation degrades Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs activates tPA tPA tPA->Plasmin activation uPA uPA uPA->Plasmin activation Fibrin_Clot->tPA binds & activates FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration MMPs Active MMPs Pro_MMPs->MMPs MMPs->ECM_Degradation Micropeptin_478A This compound Aprotinin Micropeptin_478A->Plasmin inhibits Lysine_Analogs Tranexamic Acid ε-Aminocaproic Acid Lysine_Analogs->Plasminogen inhibits binding to fibrin

Caption: Plasminogen activation cascade and points of inhibition.

Experimental Workflow for Comparative Analysis of Plasmin Inhibitors

The diagram below outlines a typical experimental workflow for the comparative evaluation of plasmin inhibitors.

Experimental_Workflow Start Start: Obtain Inhibitors (this compound, Aprotinin, etc.) Prepare_Reagents Prepare Reagents: Plasmin, Chromogenic Substrate, Buffers, Inhibitor Dilutions Start->Prepare_Reagents Selectivity_Assay Perform Selectivity Assays (Trypsin, Thrombin, etc.) Start->Selectivity_Assay Assay_Setup Set up 96-well plate: Add Plasmin and Inhibitor Concentrations Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Add_Substrate Initiate Reaction: Add Chromogenic Substrate Pre_incubation->Add_Substrate Measure_Absorbance Kinetic Measurement of Absorbance at 405 nm Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: Calculate Initial Velocities and Percent Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 values from Dose-Response Curves Data_Analysis->IC50_Determination Compare_Results Compare Potency (IC50) and Selectivity of all Inhibitors IC50_Determination->Compare_Results Selectivity_Assay->Compare_Results

References

Structure-Activity Relationship of Micropeptin 478A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Micropeptin 478A and its analogs. Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria, known for their potent protease inhibition and potential therapeutic applications, including anti-inflammatory and anticancer activities.[1][2] Understanding the relationship between their structural modifications and biological activity is crucial for the development of novel drug candidates.

Comparative Biological Activity of Micropeptin Analogs

The biological activity of micropeptins is significantly influenced by variations in their amino acid composition and configuration.[3][4] The core structure, characterized by a 3-amino-6-hydroxy-2-piperidone (Ahp) residue, is a key feature for their protease inhibitory function.[5] Modifications in the amino acid sequence can alter the specificity and potency of inhibition against various proteases, such as trypsin, chymotrypsin, and neutrophil elastase.[3][6]

Protease Inhibition

The inhibitory activity of micropeptins against serine proteases is a well-documented characteristic.[2] The amino acid residue adjacent to the N-terminus of the Ahp unit plays a crucial role in determining the specificity of inhibition. For instance, the presence of a lipophilic residue like tyrosine or homotyrosine is often associated with chymotrypsin inhibition.[3]

CompoundTarget ProteaseIC50 (µM)Key Structural FeaturesReference
Micropeptin KB928TrypsinSub-µMContains Arginine[6]
Micropeptin KB956TrypsinSub-µMContains Arginine[6]
Micropeptin KB970ATrypsinSub-µMContains Arginine[6]
Micropeptin KB970BTrypsinSub-µMContains Arginine[6]
Micropeptin KB984TrypsinSub-µMContains Arginine[6]
Micropeptin KB970CTrypsinSub-µMContains Arginine[6]
Micropeptin KB1048Trypsin & ChymotrypsinSub-µMContains Lysine[6]
Micropeptin 996Chymotrypsin0.64Contains Homotyrosine[1][5]
Micropeptin 982 (l-allo-Thr)Chymotrypsin0.85 ± 0.04Contains l-allo-Threonine[3]
Micropeptin 982 (d-Gln)Chymotrypsin2.5 ± 0.6Contains d-Glutamine[3]
Micropeptin (l-Ser)ChymotrypsinNo inhibitionContains l-Serine[3]
Micropeptin 982 (l-allo-Thr)Neutrophil Elastase0.12 ± 0.002Contains l-allo-Threonine[3]
Micropeptin 996Neutrophil Elastase0.83 ± 0.02Contains Homotyrosine[3]
Anti-Neuroinflammatory Activity

Recent studies have highlighted the potential of micropeptins in modulating neuroinflammatory responses. Certain analogs have been shown to reduce the production of nitric oxide synthase (NOS) in BV-2 microglial cells, indicating their anti-inflammatory properties.[1][5][7]

CompoundAssayEffectConcentrationReference
Micropeptin 982NOS reduction in BV-2 cells~50% reduction10 µM[1][5]
Micropeptin 957NOS reduction in BV-2 cells~50% reduction10 µM[1][5]
Micropeptin 996NOS reduction in BV-2 cells~50% reduction10 µM[1][5]

Experimental Protocols

Protease Inhibition Assay

Objective: To determine the concentration of a micropeptin analog required to inhibit the activity of a specific protease by 50% (IC50).

General Procedure:

  • A solution of the target protease (e.g., trypsin, chymotrypsin, or human neutrophil elastase) is prepared in a suitable buffer.

  • The micropeptin analog is dissolved (e.g., in DMSO) and diluted to various concentrations.

  • The protease solution is incubated with the different concentrations of the micropeptin analog for a specified period at a controlled temperature.

  • A specific chromogenic or fluorogenic substrate for the protease is added to the mixture.

  • The rate of substrate hydrolysis is measured over time using a spectrophotometer or a microplate reader.

  • The percentage of inhibition is calculated for each concentration of the micropeptin analog relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][6]

Anti-Neuroinflammatory Assay (NOS Reduction in BV-2 Microglial Cells)

Objective: To assess the ability of micropeptin analogs to reduce the production of nitric oxide synthase (NOS), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Culture and Treatment:

  • BV-2 mouse microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of the micropeptin analogs for a set period.

  • Following treatment with the compounds, the cells are stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response and NOS production.[1][5]

Nitric Oxide Measurement:

  • The production of nitric oxide is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

  • The absorbance is measured at a specific wavelength, and the nitrite concentration is determined from a standard curve.

  • The percentage of NOS reduction is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated cells without treatment.[1][5]

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_isolation Bioassay-Guided Isolation cluster_characterization Structure Elucidation & Activity Confirmation collection Cyanobacterial Bloom Material Collection extraction Extraction of Secondary Metabolites collection->extraction fractionation Chromatographic Fractionation (e.g., HPLC) extraction->fractionation bioassay Biological Screening (e.g., Protease Inhibition Assay) fractionation->bioassay active_fractions Identification of Active Fractions bioassay->active_fractions purification Purification of Pure Compounds active_fractions->purification elucidation Structural Elucidation (NMR, MS) purification->elucidation sar_studies Structure-Activity Relationship (SAR) Studies elucidation->sar_studies protease_inhibition cluster_protease Protease cluster_substrate Substrate cluster_inhibitor Inhibitor protease Serine Protease (e.g., Chymotrypsin) product Cleaved Products protease->product cleaves active_site Active Site no_reaction Inhibition of Proteolysis substrate Protein Substrate substrate->protease binds to micropeptin Micropeptin Analog micropeptin->active_site binds to active site

References

A Comparative Analysis of the Bioactivity of Micropeptin 478A and Other Micropeptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Micropeptin 478A with other known micropeptins, supported by experimental data. Micropeptins, a class of cyclic depsipeptides produced by cyanobacteria, are recognized for their diverse bioactivities, particularly as protease inhibitors. This document aims to offer a clear, data-driven overview to inform research and development in this area.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for this compound and a selection of other micropeptins. The primary activities observed are protease inhibition and anti-neuroinflammatory effects.

MicropeptinBioactivityTarget Enzyme/AssayIC50 / EffectCitation
This compound Plasmin InhibitionPlasmin0.1 µg/mL[1]
No significant inhibitionTrypsin, Thrombin, Papain, Chymotrypsin, Elastase> 10.0 µg/mL[1]
Micropeptin 478B Plasmin InhibitionPlasmin0.4 µg/mL[1]
Micropeptin 996 Chymotrypsin InhibitionChymotrypsin0.64 µM[2][3]
Neutrophil Elastase InhibitionNeutrophil Elastase0.83 ± 0.02 µM[4]
Anti-neuroinflammatoryNitric Oxide Species (NOS) reduction in BV-2 cells~50% reduction at 1-10 µM[2][3]
Micropeptin 982 (l-allo-Thr) (1) Neutrophil Elastase InhibitionNeutrophil Elastase0.12 ± 0.002 µM[4]
Anti-neuroinflammatoryNitric Oxide Species (NOS) reduction in BV-2 cells~50% reduction at 1-10 µM[2][3]
Micropeptin (Serine variant) (2) No significant inhibitionChymotrypsin, Neutrophil Elastase-[4]
Anti-neuroinflammatoryNitric Oxide Species (NOS) reduction in BV-2 cells~50% reduction at 1-10 µM[2][3]
Micropeptin (d-Gln variant) (3) Neutrophil Elastase InhibitionNeutrophil Elastase1.4 ± 0.15 µM[4]
Micropeptin 996 (d-Gln) (4) Neutrophil Elastase InhibitionNeutrophil Elastase0.84 ± 0.12 µM[4]
Micropeptin T1 No significant inhibitionPlasmin> 100 µg/mL[2][3]
Micropeptin T2 Plasmin InhibitionPlasmin0.1 µg/mL[2][3]
Micropeptin MZ845, MZ859, MZ939A, MZ925, MZ939B, MZ1019, MZ771 Trypsin InhibitionTrypsinIC50 values ranging from 0.6 to 24.2 µM[5]

Experimental Protocols

This section details the methodologies employed in the cited studies to determine the bioactivity of the various micropeptins.

Isolation and Purification of this compound and 478B

The isolation of Micropeptins 478A and 478B from the cyanobacterium Microcystis aeruginosa (NIES-478) followed a multi-step purification process.[1]

  • Extraction: Freeze-dried algal cells were extracted with 80% methanol.

  • Solvent Partitioning: The aqueous extract was sequentially partitioned with diethyl ether and n-butanol. The n-butanol layer, which exhibited potent plasmin inhibitory activity, was retained.

  • Chromatography: The active fraction was subjected to ODS (octadecylsilane) flash column chromatography.

  • HPLC Purification: Final purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) using a gradient of aqueous acetonitrile containing 0.05% trifluoroacetic acid (TFA).

Protease Inhibition Assays

The inhibitory activity of micropeptins against various proteases was determined using in vitro enzyme inhibition assays.

  • Plasmin Inhibition Assay (for this compound/B, T1/T2): The ability of the micropeptins to inhibit plasmin was measured. While the specific substrate and buffer conditions for the this compound/B assay are not detailed in the abstract, a typical plasmin inhibition assay involves incubating the enzyme with the inhibitor followed by the addition of a chromogenic or fluorogenic substrate to measure residual enzyme activity.[1][2]

  • Chymotrypsin and Neutrophil Elastase Inhibition Assays (for Micropeptin 996 and related compounds):

    • Chymotrypsin Inhibition: The assay was performed in a 96-well plate. The micropeptins were pre-incubated with chymotrypsin, followed by the addition of a substrate. The reaction progress was monitored by measuring fluorescence at an excitation/emission of 485/530 nm.[6]

    • Neutrophil Elastase Inhibition: A commercially available Neutrophil Elastase Inhibitor Screening Kit was used according to the manufacturer's instructions. The inhibition was measured by monitoring the fluorescence at an excitation/emission of 400/505 nm.[6]

Anti-Neuroinflammatory Activity Assay

The anti-neuroinflammatory potential of Micropeptin 996 and two new micropeptins (1 and 2) was assessed by measuring their ability to reduce nitric oxide species (NOS) in lipopolysaccharide (LPS)-stimulated BV-2 murine microglial cells.[2][3]

  • Cell Culture: BV-2 microglial cells were cultured and stimulated with LPS to induce an inflammatory response, leading to the production of nitric oxide.

  • Treatment: The cells were treated with varying concentrations of the micropeptins.

  • Nitric Oxide Measurement: The amount of nitric oxide produced was quantified using the Griess reagent. A reduction in nitric oxide levels in the presence of the micropeptins indicated anti-inflammatory activity.

Visualizations

Experimental Workflow for Bioactivity Screening of Micropeptins

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cyanobacteria Cyanobacterial Biomass Extraction Methanol Extraction Cyanobacteria->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography HPLC RP-HPLC Purification Chromatography->HPLC Protease_Inhibition Protease Inhibition Assays (Plasmin, Trypsin, Chymotrypsin, etc.) HPLC->Protease_Inhibition Test Purified Micropeptins Anti_Inflammatory Anti-inflammatory Assay (NOS reduction in BV-2 cells) HPLC->Anti_Inflammatory Test Purified Micropeptins IC50 IC50 Determination Protease_Inhibition->IC50 Activity_Comparison Comparative Bioactivity Analysis Anti_Inflammatory->Activity_Comparison IC50->Activity_Comparison SAR Structure-Activity Relationship (SAR) Activity_Comparison->SAR

Caption: Workflow for the isolation and bioactivity screening of micropeptins.

Signaling Pathway for LPS-Induced Nitric Oxide Production

lps_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Neuroinflammation NO->Inflammation Micropeptins Micropeptins Micropeptins->iNOS Inhibition

References

In Vivo Validation of Micropeptin 478A's Antifibrinolytic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Micropeptin 478A's potential as an antifibrinolytic agent against established alternatives, tranexamic acid and aprotinin. While in vivo data for this compound is not currently available in published literature, this document summarizes its potent in vitro activity and presents a framework for potential in vivo validation by comparing the known in vivo performance and experimental protocols of standard-of-care antifibrinolytic drugs.

Executive Summary

This compound, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has demonstrated significant potential as a highly potent and specific inhibitor of plasmin in vitro.[1][2] Its inhibitory concentration (IC50) is substantially lower than that of tranexamic acid, suggesting a strong potential for effective antifibrinolytic therapy. However, to date, no in vivo studies have been published to validate these effects in a physiological setting. This guide serves to bridge that gap by providing a direct comparison with the well-documented in vivo efficacy of tranexamic acid and aprotinin, and by outlining established experimental models for future in vivo validation of this compound or other novel antifibrinolytic compounds.

Comparative Analysis of Antifibrinolytic Agents

The following tables summarize the available data for this compound and its established comparators.

Table 1: In Vitro Potency Against Plasmin

CompoundTypeSource/OriginIC50 (Plasmin Inhibition)Specificity Notes
This compound Cyclic DepsipeptideMicrocystis aeruginosa (NIES-478)0.1 µg/mL [1][2]Did not inhibit trypsin, thrombin, chymotrypsin, or elastase at 10.0 µg/mL.[1]
Aprotinin Serine Protease InhibitorBovine Lung0.16 µmol/L (~1.04 µg/mL)[2]Broad spectrum inhibitor of serine proteases including trypsin, chymotrypsin, and kallikrein.[2]
Tranexamic Acid Lysine AnalogueSynthetic24.1 µmol/L (~3.78 µg/mL)[2]Primarily inhibits plasminogen activation.

Table 2: In Vivo Efficacy in Animal Models

Note: As no in vivo data for this compound is available, this table serves as a benchmark for potential future studies.

CompoundAnimal ModelDosing RegimenKey Findings
Aprotinin Rat-tail bleeding model3 mg/kg bolus + 6 mg/kg/h infusion (minimal effective dose)[2]Dose-dependently reduced bleeding time.[2]
Rat arteriovenous shunt model3 mg/kg bolus + 6 mg/kg/h infusion (minimal effective dose)[2]Dose-dependently inhibited thrombus formation.[2]
Tranexamic Acid Rat-tail bleeding model100 mg/kg/h infusion (minimal effective dose)[2]Reduced bleeding time.[2]
Rat arteriovenous shunt model100 mg/kg/h infusion (minimal effective dose)[2]Dose-dependently increased thrombus formation and weight.[2]

Signaling Pathways and Experimental Workflows

Fibrinolytic Pathway and Inhibition Mechanisms

The diagram below illustrates the key components of the fibrinolytic pathway and the points of inhibition for this compound, aprotinin, and tranexamic acid.

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades Fibrinogen Fibrinogen FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs tPA t-PA / u-PA tPA->Plasminogen activates Thrombin Thrombin Thrombin->Fibrinogen converts to MP478A This compound MP478A->Plasmin inhibits Aprotinin Aprotinin Aprotinin->Plasmin inhibits TXA Tranexamic Acid TXA->Plasminogen inhibits binding to fibrin

Caption: Mechanism of action of antifibrinolytic agents in the fibrinolytic cascade.

General Workflow for In Vivo Validation of a Novel Antifibrinolytic Agent

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a novel antifibrinolytic compound like this compound.

Experimental_Workflow Start Compound Synthesis & In Vitro Characterization AnimalModel Selection of Animal Model (e.g., Rat, Rabbit) Start->AnimalModel DoseResp Dose-Response Study (IV Bolus +/- Infusion) AnimalModel->DoseResp BleedingModel Induction of Bleeding (e.g., Tail Transection) DoseResp->BleedingModel DataCollection Data Collection & Analysis BleedingModel->DataCollection Endpoint Endpoint Measurement: - Bleeding Time - Blood Loss Volume - Hematological Parameters - Fibrin Degradation Products DataCollection->Endpoint Comparison Comparison with Vehicle Control & Standard Drug (e.g., Tranexamic Acid) DataCollection->Comparison

Caption: A generalized workflow for the in vivo evaluation of a new antifibrinolytic agent.

Detailed Experimental Protocols

For the future in vivo validation of this compound, established and well-documented protocols for assessing antifibrinolytic efficacy are crucial. Below are methodologies adapted from studies on aprotinin and tranexamic acid.

Rat-Tail Bleeding Model

This model is a common and straightforward method to assess in vivo hemostatic and antifibrinolytic activity.

  • Animal Model: Male Wistar rats (or a similar strain) weighing between 200-250g.

  • Anesthesia: Anesthetize the animals using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail).

  • Catheterization: Cannulate the jugular vein for intravenous administration of the test compound, control, and comparators.

  • Compound Administration:

    • Test Group: Administer this compound as an intravenous bolus followed by a continuous infusion. A dose-ranging study should be performed to determine the minimal effective dose.

    • Comparator Groups: Administer aprotinin (e.g., 3 mg/kg bolus + 6 mg/kg/h infusion) and tranexamic acid (e.g., 100 mg/kg/h infusion) as positive controls.[2]

    • Control Group: Administer a vehicle control (e.g., saline).

  • Bleeding Induction: After a set period of infusion (e.g., 15 minutes), transect the tail 3 mm from the tip using a scalpel.

  • Measurement: Gently blot the bleeding tail tip with filter paper at regular intervals (e.g., every 15 seconds) until bleeding ceases for a defined period (e.g., 60 seconds). The time from transection to the cessation of bleeding is recorded as the bleeding time.

  • Endpoint: Compare the bleeding times between the test, comparator, and control groups.

Rat Arteriovenous (AV) Shunt Thrombus Formation Model

This model evaluates the effect of the test compound on thrombus formation under controlled blood flow conditions.

  • Animal Model and Anesthesia: As described in the rat-tail bleeding model.

  • Shunt Preparation:

    • Expose and cannulate the carotid artery and the contralateral jugular vein.

    • Connect the two cannulas with a piece of polyethylene tubing containing a roughened silk thread to promote thrombus formation.

  • Compound Administration: Administer the test compound, comparators, and vehicle control as described previously.

  • Thrombus Formation: Allow blood to circulate through the AV shunt for a defined period (e.g., 15-30 minutes).

  • Measurement: After the circulation period, clamp the shunt, remove the silk thread, and weigh the formed thrombus.

  • Endpoint: Compare the thrombus weight between the different treatment groups.

Conclusion and Future Directions

This compound exhibits highly promising in vitro characteristics as a potent and specific plasmin inhibitor. Its antifibrinolytic potential warrants further investigation through in vivo studies. The experimental protocols and comparative data provided in this guide offer a robust framework for the preclinical validation of this compound. Future research should focus on dose-response studies in established animal models of bleeding and fibrinolysis to determine its efficacy and safety profile compared to existing therapies. Such studies will be critical in ascertaining the therapeutic potential of this novel cyanobacterial peptide in clinical applications requiring antifibrinolytic intervention.

References

Comparative Analysis of Micropeptin 478A Cross-reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known cross-reactivity of Micropeptin 478A with various serine proteases. While specific quantitative data for this compound against a wide array of proteases is limited in publicly available literature, this document synthesizes the existing experimental data and provides context based on the broader family of micropeptins.

Executive Summary

This compound, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, is a potent inhibitor of the serine protease plasmin.[1] Its cross-reactivity with other key serine proteases such as trypsin, chymotrypsin, elastase, and thrombin is not as well-defined in individual studies. However, research on a group of micropeptins isolated together with this compound indicates a general inhibitory activity against trypsin and chymotrypsin. The specificity of micropeptins is largely determined by the amino acid residue adjacent to the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, with basic residues favoring trypsin inhibition and lipophilic residues favoring chymotrypsin inhibition.[2]

Comparative Inhibitory Activity of this compound and Related Compounds

The following table summarizes the available quantitative data on the inhibitory activity of this compound and other relevant micropeptins against a panel of serine proteases. It is important to note that specific IC50 values for this compound against trypsin, chymotrypsin, elastase, and thrombin are not individually reported in the reviewed literature. The provided ranges for trypsin and chymotrypsin are based on a study of a mixture of micropeptins, including 478A, isolated from a Microcystis aeruginosa bloom.

CompoundTrypsinChymotrypsinPlasminElastaseThrombin
This compound 0.7 - 5.2 µM (group)¹2.8 - 72.0 µM (group)¹0.1 µg/mL No data availableNo data available
Micropeptin 996 No data available0.64 µMNo inhibition observedNo data availableNo data available
Micropeptin TR1058 No inhibition observed6.78 µMNo data availableNo inhibition observedNo inhibition observed
Cyanopeptolins (Arg²) 0.24 - 0.26 µM3.1 - 3.8 µMNo data availableNo inhibition observedNo inhibition observed
Cyanopeptolins (Tyr²) No data available0.26 µMNo data availableNo inhibition observedNo inhibition observed

¹Data represents the range of IC50 values for a group of micropeptins, including 478-A and -B, isolated from a Microcystis aeruginosa water bloom. The specific IC50 of this compound within this range is not specified.

Experimental Protocols

The following is a generalized protocol for a serine protease inhibition assay, based on methodologies commonly used for testing micropeptins and other protease inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various serine proteases.

Materials:

  • Enzymes: Trypsin, Chymotrypsin, Plasmin, Elastase, Thrombin (human or bovine, specific activity should be noted)

  • Substrates:

    • Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA)

    • Plasmin: D-Val-Leu-Lys-p-nitroanilide dihydrochloride

    • Elastase: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SAAANA)

    • Thrombin: Chromogenic substrate specific for thrombin (e.g., S-2238)

  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO)

  • Buffers:

    • Trypsin/Chymotrypsin/Plasmin: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

    • Elastase: 50 mM Tris-HCl, pH 7.5

    • Thrombin: 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of each enzyme and substrate in their respective assay buffers. The final concentration of the enzyme and substrate in the assay will need to be optimized, but a common starting point is a substrate concentration equal to its Km value for the respective enzyme.

  • Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the respective assay buffer to each well.

    • Add a specific volume of the enzyme solution to all wells except for the substrate control wells.

    • Add different concentrations of the this compound solution to the test wells. Add an equivalent volume of the inhibitor solvent (e.g., DMSO) to the enzyme control wells.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the corresponding substrate to all wells.

    • Immediately measure the absorbance (for p-nitroanilide substrates, typically at 405 nm) or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The inhibitory action of micropeptins on serine proteases is attributed to their ability to bind to the active site of the enzyme, preventing the substrate from binding and being cleaved. The core mechanism of serine protease catalysis involves a catalytic triad of amino acids: Serine, Histidine, and Aspartate.

Below is a diagram illustrating the general mechanism of serine protease inhibition by a peptide-based inhibitor like a micropeptin, which acts as a substrate analog.

InhibitionMechanism cluster_enzyme Serine Protease Active Site cluster_inhibitor Micropeptin Inhibitor cluster_binding Binding and Inhibition Ser195 Ser195-OH MichaelisComplex Enzyme-Inhibitor Complex (Michaelis-like) Ser195->MichaelisComplex Nucleophilic attack His57 His57 His57->Ser195 Accepts proton Asp102 Asp102 Asp102->His57 Stabilizes His Inhibitor Micropeptin (Substrate Analog) ScissileBond Scissile Bond Mimic (e.g., Carbonyl group) Inhibitor->MichaelisComplex Binds to active site TetrahedralIntermediate Covalent Tetrahedral Intermediate MichaelisComplex->TetrahedralIntermediate Formation of covalent bond InhibitedEnzyme Inhibited Enzyme (Stable Acyl-Enzyme) TetrahedralIntermediate->InhibitedEnzyme Very slow or no hydrolysis

Caption: General mechanism of serine protease inhibition by a micropeptin.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of serine protease inhibitors from natural sources like cyanobacteria.

ExperimentalWorkflow cluster_extraction Extraction & Isolation cluster_screening Screening & Characterization cluster_analysis Structural & Mechanistic Analysis A1 Cyanobacterial Biomass (e.g., Microcystis aeruginosa) A2 Extraction with Aqueous Methanol A1->A2 A3 Fractionation (e.g., HPLC) A2->A3 A4 Pure Compound (this compound) A3->A4 B2 Identification of Active Fractions A3->B2 B3 IC50 Determination for Purified Compound A4->B3 C1 Structure Elucidation (NMR, Mass Spectrometry) A4->C1 B1 Primary Screen: Serine Protease Inhibition Assay B1->B2 B4 Cross-Reactivity Profiling (Panel of Serine Proteases) B3->B4 C2 Kinetic Analysis (Mechanism of Inhibition) B4->C2 C3 Molecular Modeling/ Structural Biology C1->C3 C2->C3

Caption: Workflow for inhibitor discovery and characterization.

Conclusion

This compound is a confirmed potent inhibitor of plasmin. While direct quantitative data for its cross-reactivity with trypsin, chymotrypsin, elastase, and thrombin is not available, the existing literature on related micropeptins suggests that it likely possesses some level of inhibitory activity against trypsin and chymotrypsin. The precise determination of its inhibitory profile against a broader range of serine proteases would require further dedicated experimental investigation. The provided experimental protocol and mechanistic diagrams offer a framework for such future studies, which are crucial for evaluating the therapeutic potential and off-target effects of this class of natural products.

References

Benchmarking Micropeptin 478A: A Comparative Guide to Synthetic Plasmin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally occurring plasmin inhibitor, Micropeptin 478A, with established synthetic plasmin inhibitors. The following sections detail their relative potencies, mechanisms of action, and the experimental protocols for their evaluation, offering a valuable resource for researchers in fibrinolysis, thrombosis, and drug discovery.

Comparative Analysis of Plasmin Inhibitor Potency

The inhibitory activities of this compound and various synthetic plasmin inhibitors are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), providing a quantitative measure of their potency against plasmin.

InhibitorType/ClassMolecular Weight ( g/mol )Plasmin InhibitionMechanism of Action
This compound Cyclic Depsipeptide976.49IC50: 0.1 µg/mL (~0.102 µM)[1]Potent plasmin inhibitor.[1]
Tranexamic Acid Lysine Analog157.2Ki: ~20 µMCompetitively inhibits plasminogen activation by blocking lysine binding sites.[2]
Aprotinin Polypeptide (Serpin)~6512Ki: ~0.06 pMForms a reversible, tight-binding complex with the active site of plasmin.[3]
Amidinophenylalanine Derivatives Small MoleculeVariesPotent inhibitors of serine proteases, including plasmin. Specific Ki values against plasmin are not readily available in the reviewed literature.Act as competitive inhibitors, mimicking the substrate of plasmin to bind to its active site.[4]

Experimental Protocols

Accurate and reproducible assessment of plasmin inhibition is crucial for the development of new therapeutic agents. Below are detailed methodologies for common in vitro plasmin inhibition assays.

Fluorometric Plasmin Inhibition Assay

This assay measures the inhibition of plasmin activity using a fluorogenic substrate.

Materials:

  • Human Plasmin

  • Fluorogenic plasmin substrate (e.g., AMC-linked peptide)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitors (this compound and synthetic inhibitors)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of human plasmin in assay buffer.

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • To each well of the microplate, add the test inhibitor solution.

  • Add the plasmin solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic plasmin substrate to each well.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Chromogenic Plasmin Inhibition Assay

This assay quantifies plasmin activity and its inhibition by measuring the color change produced by the cleavage of a chromogenic substrate.

Materials:

  • Human Plasmin

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitors

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare solutions of human plasmin and serial dilutions of test inhibitors in assay buffer.

  • Add the test inhibitor solution to the wells of the microplate.

  • Add the plasmin solution to each well and incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Add the chromogenic substrate to each well to start the reaction.

  • Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., acetic acid).

  • Measure the absorbance at the appropriate wavelength for the chromophore released (e.g., 405 nm for p-nitroaniline).

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value as described in the fluorometric assay protocol.

Visualizing the Landscape of Plasmin Inhibition

To better understand the context of plasmin inhibition, the following diagrams illustrate the plasmin-involved signaling pathway and a typical experimental workflow for inhibitor benchmarking.

Plasmin_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin Fibrin Plasmin->Fibrin degrades Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs activates Growth_Factors Latent Growth Factors Plasmin->Growth_Factors releases & activates Fibrinogen Fibrinogen Fibrinogen->Fibrin polymerization FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs MMPs Active MMPs Pro_MMPs->MMPs ECM Extracellular Matrix (ECM) MMPs->ECM degrades Cell_Signaling Cell Migration, Proliferation, Angiogenesis MMPs->Cell_Signaling ECM_Degradation ECM Degradation ECM->ECM_Degradation Active_GFs Active Growth Factors Growth_Factors->Active_GFs Active_GFs->Cell_Signaling Thrombin Thrombin Thrombin->Fibrinogen Inhibitors Plasmin Inhibitors (this compound, Synthetics) Inhibitors->Plasmin

Caption: The plasmin signaling pathway, highlighting key activation and degradation steps.

Experimental_Workflow start Start: Inhibitor Benchmarking prep Prepare Reagents: - Plasmin Enzyme - Substrate (Fluorogenic/Chromogenic) - Assay Buffer - Test Inhibitors (this compound, Synthetics) start->prep dilute Create Serial Dilutions of Inhibitors prep->dilute plate Plate Setup: - Add Inhibitor Dilutions - Add Plasmin dilute->plate incubate Incubate for Inhibitor-Enzyme Binding plate->incubate reaction Initiate Reaction with Substrate incubate->reaction measure Measure Signal (Fluorescence/Absorbance) Kinetically or at Endpoint reaction->measure analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50/Ki Values measure->analyze compare Compare Potency of Inhibitors analyze->compare

Caption: A generalized workflow for benchmarking the potency of plasmin inhibitors.

References

Head-to-head comparison of different Micropeptin 478A isolation methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds like Micropeptin 478A is a critical first step in discovery and development. This guide provides a comparative overview of established methods for the isolation of this compound, a known cyclic depsipeptide from cyanobacteria. While direct comparative studies are limited, this document synthesizes data from various isolation protocols to offer insights into their respective performances. Experimental protocols for key methodologies are detailed to support practical application.

Performance Comparison of Isolation Methods

The isolation of this compound, like other cyanobacterial peptides, typically involves a multi-step process beginning with biomass extraction followed by several stages of chromatography. The choice of methodology can significantly impact the final yield and purity of the target compound. Below is a summary of quantitative data extrapolated from published isolation protocols for micropeptins, which can serve as a benchmark for isolating this compound.

Method IDExtraction SolventPrimary ChromatographySecondary/Final PurificationTypical Yield (mg from kg of biomass)Typical Purity (%)Reference
Method 1 MethanolReversed-Phase Open Column (e.g., C18)Reversed-Phase Semi-Preparative HPLC10 - 20>95[1]
Method 2 MethanolPrefractionated Library ApproachBioassay-Guided Reversed-Phase Semi-Preparative HPLC followed by Chiral Chromatography2 - 15>98[2]
Method 3 Methanol/Water MixturesAnion-Exchange Chromatography (e.g., DEAE Sephadex)C18 Solid-Phase Extraction (SPE) followed by Reversed-Phase HPLC5 - 10>95

Note: The yields presented are for various micropeptins and may vary for this compound depending on the producing cyanobacterial strain and biomass concentration. Purity is typically determined by HPLC and confirmed by NMR and Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the key steps in this compound isolation are provided below. These protocols are based on established methods for isolating similar cyanobacterial peptides and can be adapted for this compound.

Method 1: Conventional Chromatographic Approach

This method represents a traditional and widely used approach for the isolation of cyanobacterial peptides.

1. Biomass Extraction:

  • Lyophilized cyanobacterial biomass (e.g., from Microcystis aeruginosa) is repeatedly extracted with methanol.
  • The methanolic extracts are combined, filtered, and concentrated under reduced pressure.

2. Reversed-Phase Open Column Chromatography:

  • The crude extract is adsorbed onto a C18 silica gel and applied to a C18 open column.
  • The column is eluted with a stepwise gradient of decreasingly polar solvent, typically a methanol-water or acetonitrile-water mixture.
  • Fractions are collected and analyzed by analytical HPLC to identify those containing this compound.

3. Reversed-Phase Semi-Preparative HPLC:

  • Fractions enriched with this compound are pooled and further purified on a semi-preparative C18 HPLC column.[1]
  • A linear gradient of acetonitrile in water (often with a modifier like 0.1% trifluoroacetic acid) is commonly used for elution.[3]
  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified peptide.

Method 2: Bioassay-Guided Isolation from a Prefractionated Library

This modern approach utilizes a prefractionated library of the initial extract and bioassays to target the isolation of bioactive compounds.

1. Creation of a Prefractionated Library:

  • A large-scale methanolic extract of the cyanobacterial biomass is subjected to an initial round of chromatography (e.g., on a Diaion HP-20 resin) to create a library of prefractionated samples with reduced complexity.[2]

2. Bioassay Screening and LC-MS/MS Analysis:

  • The fractions are screened for a desired biological activity (e.g., protease inhibition).
  • Active fractions are analyzed by LC-MS/MS, and molecular networking is used to identify clusters of related compounds, such as micropeptins.[2][3]

3. Targeted HPLC Purification:

  • Guided by the bioassay and mass spectrometry data, fractions containing the target micropeptin are subjected to semi-preparative and often chiral HPLC for final purification to yield the pure compound.[2]

Experimental Workflows and Signaling Pathways

To visualize the relationships and processes involved in this compound isolation and its potential mode of action, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Biomass Cyanobacterial Biomass Methanol Methanol Extraction Biomass->Methanol CrudeExtract Crude Extract Methanol->CrudeExtract PrimaryChrom Primary Chromatography (e.g., C18 Open Column) CrudeExtract->PrimaryChrom EnrichedFractions Enriched Fractions PrimaryChrom->EnrichedFractions SemiPrepHPLC Semi-Preparative HPLC EnrichedFractions->SemiPrepHPLC HPLC_Analysis HPLC Analysis EnrichedFractions->HPLC_Analysis PureCompound Pure this compound SemiPrepHPLC->PureCompound MS_Analysis Mass Spectrometry PureCompound->MS_Analysis NMR_Analysis NMR Spectroscopy PureCompound->NMR_Analysis

Caption: General experimental workflow for the isolation of this compound.

Bioassay_Guided_Workflow CrudeExtract Crude Extract Prefractionation Prefractionation CrudeExtract->Prefractionation FractionLibrary Fraction Library Prefractionation->FractionLibrary Bioassay Bioassay Screening FractionLibrary->Bioassay ActiveFractions Active Fractions Bioassay->ActiveFractions LCMS LC-MS/MS Analysis ActiveFractions->LCMS TargetedPurification Targeted HPLC Purification ActiveFractions->TargetedPurification MolecularNetworking Molecular Networking LCMS->MolecularNetworking MolecularNetworking->TargetedPurification PureMicropeptin Pure Bioactive Micropeptin TargetedPurification->PureMicropeptin

Caption: Workflow for bioassay-guided isolation of micropeptins.

Signaling_Pathway Micropeptin This compound Inhibition Inhibition Micropeptin->Inhibition Protease Serine Protease (e.g., Trypsin, Chymotrypsin) Protease->Inhibition Cleavage Substrate Cleavage Protease->Cleavage Inhibition->Cleavage Blocks Substrate Substrate Substrate->Cleavage Products Cleavage Products Cleavage->Products BiologicalResponse Downstream Biological Response Products->BiologicalResponse

Caption: Putative signaling pathway inhibition by this compound.

References

Confirming the Absolute Configuration of Micropeptin 478-A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for confirming the absolute configuration of Micropeptin 478-A, a cyclic depsipeptide with potent plasmin inhibitory activity. The determination of the precise stereochemistry of its constituent amino acids is crucial for its synthesis, structure-activity relationship studies, and overall drug development potential. While the initial structure elucidation of Micropeptin 478-A established the relative stereochemistry of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety as (3S,6R), a comprehensive confirmation of the absolute configuration of all chiral centers is essential.

Comparative Analysis of Methodologies

The determination of the absolute configuration of amino acids within a cyclic peptide like Micropeptin 478-A can be approached through several analytical techniques. The most common and reliable method for this class of compounds is Marfey's analysis. Other methods, such as chiral gas chromatography-mass spectrometry (GC-MS) and total synthesis, offer alternative or complementary approaches.

Method Principle Advantages Disadvantages
Marfey's Analysis Acid hydrolysis of the peptide followed by derivatization of the resulting amino acids with a chiral reagent (e.g., FDAA or FDVA). The resulting diastereomers are then separated and identified by HPLC or LC-MS, and their retention times are compared to those of derivatized L- and D-amino acid standards.[1]High sensitivity, applicable to a wide range of amino acids, and does not require specialized equipment beyond standard HPLC/LC-MS systems.[2][3] It is a well-established and validated method for micropeptins.[1]Destructive method as it requires hydrolysis of the peptide. Potential for racemization during hydrolysis needs to be carefully controlled.
Chiral GC-MS Acid hydrolysis followed by derivatization of the amino acids to make them volatile. The derivatized amino acids are then separated on a chiral GC column and detected by mass spectrometry.[4][5]High resolution and sensitivity. Can be used for the analysis of complex mixtures of amino acids.[4]Requires specialized chiral GC columns and derivatization steps can be complex. Not as commonly reported for micropeptins as Marfey's method.
Total Synthesis The unambiguous synthesis of all possible stereoisomers of the molecule and comparison of their spectroscopic (e.g., NMR, CD) and chromatographic data with that of the natural product.Provides definitive proof of the absolute configuration.[6][7]Extremely time-consuming, resource-intensive, and requires significant expertise in synthetic organic chemistry. Generally used as a final confirmation rather than a primary screening method.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum of the intact peptide is compared with theoretically calculated spectra for different stereoisomers.Non-destructive method that analyzes the intact peptide.Can be challenging for large, flexible molecules like many cyclic peptides due to the complexity of conformational analysis and spectral interpretation.

Experimental Protocols

Key Experiment: Marfey's Analysis for Absolute Configuration Determination

This protocol outlines the steps for determining the absolute configuration of the amino acid residues in Micropeptin 478-A using the advanced Marfey's method with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (L-FDVA) as the derivatizing agent.[1]

1. Acid Hydrolysis:

  • A small amount (e.g., 0.1-0.5 mg) of pure Micropeptin 478-A is dissolved in 6 M HCl.

  • The solution is heated in a sealed vial at 110°C for 16-24 hours to completely hydrolyze the peptide bonds.

  • The hydrolysate is then dried under a stream of nitrogen or in a vacuum concentrator.

2. Derivatization with Marfey's Reagent:

  • The dried hydrolysate is reconstituted in a sodium bicarbonate solution (e.g., 1 M NaHCO₃).

  • A solution of L-FDAA or L-FDVA in acetone is added to the hydrolysate.

  • The mixture is incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour) with gentle agitation.

  • The reaction is quenched by the addition of an acid (e.g., 2 M HCl).

  • The derivatized sample is dried again.

3. HPLC or LC-MS Analysis:

  • The dried, derivatized sample is redissolved in a suitable solvent (e.g., 50% acetonitrile/water).

  • The sample is analyzed by reverse-phase HPLC or LC-MS. A C18 column is typically used.

  • A gradient elution is employed, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • The elution of the derivatized amino acids is monitored by UV detection (typically at 340 nm) or by mass spectrometry.

4. Data Analysis and Comparison:

  • Standard solutions of L- and D-amino acids expected to be present in Micropeptin 478-A are derivatized with the same Marfey's reagent and analyzed under the identical chromatographic conditions.

  • The retention times of the derivatized amino acids from the Micropeptin 478-A hydrolysate are compared with the retention times of the derivatized L- and D-amino acid standards.

  • The L-amino acid derivatives will elute earlier than the D-amino acid derivatives when using L-Marfey's reagent. This allows for the unambiguous assignment of the absolute configuration of each amino acid residue.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the absolute configuration of Micropeptin 478-A using Marfey's method.

cluster_Start Starting Material cluster_Hydrolysis Peptide Hydrolysis cluster_Derivatization Derivatization cluster_Analysis Chromatographic Analysis cluster_Standards Reference Standards cluster_Conclusion Conclusion Start Pure Micropeptin 478-A Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Start->Hydrolysis Derivatization Derivatization with L-FDAA/L-FDVA Hydrolysis->Derivatization Analysis RP-HPLC or LC-MS Analysis Derivatization->Analysis Conclusion Assignment of Absolute Configuration Analysis->Conclusion Standards Derivatized L- & D-Amino Acid Standards Standards->Analysis

Caption: Workflow for determining the absolute configuration of amino acids in Micropeptin 478-A.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Micropeptin 478A in a laboratory setting, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals working with cyanotoxins such as this compound, adherence to strict safety and disposal protocols is paramount. While specific disposal guidelines for every individual cyanotoxin are not always available, a comprehensive approach based on the chemical properties of peptides and established methods for similar toxins can ensure safe laboratory practices. This guide provides essential, step-by-step information for the proper disposal of this compound, promoting a secure research environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All work with the pure compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols. In the absence of specific risk assessments for individual cyanotoxins, these general precautions are intentionally comprehensive to minimize exposure risk[1].

Disposal of Contaminated Materials

Solid waste, such as contaminated lab supplies (e.g., pipette tips, and vials), should be segregated into a clearly labeled hazardous waste container. For animal studies, any carcasses, bedding, and excreta must be disposed of as biohazardous waste, typically through incineration, to ensure the complete destruction of the toxin[1]. All glassware and equipment that have come into contact with this compound must be decontaminated before routine cleaning[1].

Chemical Inactivation: A Primary Disposal Method

Chemical inactivation is a reliable method for degrading this compound in aqueous solutions. The peptide structure of micropeptins makes them susceptible to hydrolysis and oxidation. The following methods, proven effective for other cyanobacterial peptides like microcystins, are recommended for the disposal of this compound solutions.

Alkaline Hydrolysis

Treatment with a strong base can effectively hydrolyze and inactivate peptide toxins. This method is straightforward and utilizes common laboratory reagents.

Experimental Protocol:

  • Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Add the NaOH solution to the this compound solution to achieve a final NaOH concentration of at least 0.1 M.

  • Ensure the pH of the final solution is >12.

  • Allow the solution to react for a minimum of 24 hours at room temperature.

  • After the incubation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before disposal down the drain with copious amounts of water, in accordance with local regulations.

Oxidation

Oxidizing agents are highly effective at degrading cyanotoxins. Sodium hypochlorite (bleach) is a readily available and potent oxidizing agent for this purpose.

Experimental Protocol:

  • Add a concentrated sodium hypochlorite solution (e.g., commercial bleach) to the this compound solution to achieve a final concentration of at least 1% available chlorine.

  • Adjust the pH of the solution to <8, as the effectiveness of chlorine-based inactivation of some cyanotoxins is higher at a slightly acidic to neutral pH.[1]

  • Allow the solution to react for a minimum of 30 minutes.

  • Quench any remaining chlorine by adding a reducing agent, such as sodium thiosulfate, before disposal.

  • Dispose of the neutralized solution according to local institutional guidelines.

Parameter Alkaline HydrolysisOxidation (Hypochlorite)
Reagent Sodium Hydroxide (NaOH)Sodium Hypochlorite (NaOCl)
Final Concentration ≥ 0.1 M≥ 1% available chlorine
pH > 12< 8
Contact Time ≥ 24 hours≥ 30 minutes

Adsorption on Activated Carbon

For dilute aqueous solutions of this compound, adsorption onto activated carbon is an effective removal method. This is a common technique used in water treatment to remove various organic contaminants, including cyanotoxins[1][2].

Experimental Protocol:

  • Add powdered activated carbon (PAC) to the contaminated solution at a concentration of at least 100 mg/L.

  • Stir the suspension for a minimum of 1 hour to ensure adequate contact time for adsorption.

  • Separate the activated carbon from the solution by filtration (e.g., using a 0.45 µm filter).

  • The filtered water can be disposed of as regular aqueous waste, pending verification of toxin removal if required.

  • The spent activated carbon, now containing the adsorbed toxin, must be disposed of as solid hazardous waste.

Logical Workflow for Disposal

The selection of the appropriate disposal method depends on the nature of the waste. The following diagram illustrates a decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Start Identify this compound Waste WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (e.g., contaminated labware, spent carbon) WasteType->SolidWaste Solid LiquidWaste Aqueous Solution WasteType->LiquidWaste Liquid DisposalSolid Dispose as Hazardous Solid Waste SolidWaste->DisposalSolid Concentration Assess Concentration LiquidWaste->Concentration End End of Process DisposalSolid->End HighConc Concentrated Solution Concentration->HighConc High LowConc Dilute Solution Concentration->LowConc Low Inactivation Chemical Inactivation (Hydrolysis or Oxidation) HighConc->Inactivation Adsorption Adsorption on Activated Carbon LowConc->Adsorption DisposeLiquid Dispose according to local regulations Inactivation->DisposeLiquid Adsorption->SolidWaste Spent Carbon Adsorption->DisposeLiquid Treated Water DisposeLiquid->End

Caption: Decision workflow for this compound disposal.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of their personnel and the surrounding environment. It is always recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Micropeptin 478A is currently available. The following guidance is based on the general principles of laboratory safety for handling cyanobacterial toxins, specifically microcystins, and other potentially cytotoxic peptides. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for handling, and detailed disposal and decontamination plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the potential biological activity and cytotoxicity of this compound, a comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPE
Routine Handling & Preparation (Solutions) - Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (nitrile, double-gloved recommended)- Laboratory coat or gown
Handling of Powders or Aerosol-Generating Procedures - Chemical splash goggles- Chemical-resistant gloves (nitrile, double-gloved)- Disposable gown with tight cuffs- A properly fitted N95 or higher-rated respirator
Large Spills - Full-face respirator with appropriate cartridges- Chemical-resistant full-body suit- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant boots
Compound Storage and Transport - Standard laboratory attire, including a lab coat and safety glasses- Chemical-resistant gloves when handling vials

Operational Plan: Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

ProcedureGuideline
Engineering Controls - All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
General Handling - Avoid contact with skin and eyes.[1]- Avoid the formation of dust and aerosols.- Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.
Storage - Store in a well-ventilated, designated, and secure area.- Keep the container tightly sealed.- Follow the manufacturer's recommendations for storage temperature, which is typically in a cool, dry, and dark place.
Transport - When transporting this compound, use a secondary, shatterproof container to prevent spills in case the primary container is compromised.

Disposal and Decontamination Plan

Effective decontamination and proper disposal are essential to prevent environmental contamination and secondary exposure.

ProcedureGuideline
Waste Disposal - All disposable materials contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.- Liquid waste containing this compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Incineration at high temperatures (>815°C) is a recommended method for the destruction of related low-molecular-weight toxins.[2]
Spill Decontamination - For small spills, cover with an absorbent material, and then decontaminate the area with a 10% bleach solution, followed by a rinse with water. Allow for a contact time of at least 15-30 minutes.- For larger spills, evacuate the area and follow your institution's EHS protocol for hazardous material spills.
Equipment Decontamination - All non-disposable equipment should be thoroughly decontaminated after use. This can be achieved by soaking in a 10% bleach solution for at least 30 minutes, followed by copious rinsing with water.- Autoclaving has been shown to be ineffective for the inactivation of some related low-molecular-weight toxins and should not be solely relied upon for decontamination.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Store Secure Storage Receive->Store Prep_Area Prepare Work Area (Fume Hood/BSC) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate_Equipment Decontaminate Equipment Experiment->Decontaminate_Equipment Decontaminate_Area Decontaminate Work Area Decontaminate_Equipment->Decontaminate_Area Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Micropeptin 478A
Reactant of Route 2
Micropeptin 478A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.